molecular formula C8H7Br2NO2 B1448877 Methyl 2,3-dibromopyridine-6-acetate CAS No. 1804935-43-0

Methyl 2,3-dibromopyridine-6-acetate

Cat. No.: B1448877
CAS No.: 1804935-43-0
M. Wt: 308.95 g/mol
InChI Key: CDWINPOSKVXVRI-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromopyridine-6-acetate is a functionalized dibromopyridine derivative designed for use as a key synthetic intermediate in advanced chemical research and development. Its molecular structure incorporates two distinct bromine substituants, which serve as excellent leaving groups for metal-catalyzed cross-coupling reactions, such as those used to create novel bi-aryl systems . The methyl acetate group provides a handle for further functionalization, increasing the compound's utility in constructing complex molecules. Compounds within the dibromopyridine family are frequently employed in medicinal chemistry for the development of bioactive molecules. Research on related structures has demonstrated significant inhibitory activity against enzymes like urease, a target for managing conditions such as gastritis and peptic ulcers . Furthermore, such intermediates are valuable in materials science for synthesizing novel ligands that can coordinate to metals, forming catalysts for important reactions, including the cycloaddition of CO2 into value-added chemicals . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and handle this compound with appropriate precautions.

Properties

IUPAC Name

methyl 2-(5,6-dibromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-7(12)4-5-2-3-6(9)8(10)11-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWINPOSKVXVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

This guide details the synthesis of Methyl 2,3-dibromopyridine-6-acetate , a critical intermediate for pharmaceutical scaffolds, particularly in the development of glucokinase activators and kinase inhibitors.

The 2,3-dibromo substitution pattern on the pyridine ring is electronically unique. The C2-bromide is highly activated for nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C3-bromide is relatively deactivated. This orthogonality allows for sequential, regioselective functionalization.

Synthetic Strategy: Direct ring construction of this specific substitution pattern is inefficient. The optimal industrial route utilizes Side-Chain Elaboration of the commercially available precursor 2,3-dibromo-6-methylpyridine . This approach minimizes the risk of "halogen dance" (base-catalyzed halogen migration) and preserves the sensitive C2-Br bond until the final step.

Retrosynthetic Logic

The synthesis is disconnected at the ester functionality, tracing back through a nitrile intermediate to a benzylic-type halide.

Retrosynthesis Target Target: Methyl 2,3-dibromopyridine-6-acetate Nitrile Intermediate: 2,3-dibromo-6-(cyanomethyl)pyridine Target->Nitrile Pinner Reaction (MeOH/HCl) Bromide Intermediate: 2,3-dibromo-6-(bromomethyl)pyridine Nitrile->Bromide Cyanation (NaCN) Start Starting Material: 2,3-dibromo-6-methylpyridine (CAS 261373-04-0) Bromide->Start Wohl-Ziegler (NBS)

Figure 1: Retrosynthetic analysis demonstrating the side-chain functionalization strategy.

Part 2: Detailed Experimental Protocols

Phase 1: Precursor Activation (Wohl-Ziegler Bromination)

Objective: Selective radical bromination of the C6-methyl group without over-bromination or ring bromination.

Reaction: 2,3-dibromo-6-methylpyridine + NBS → 2,3-dibromo-6-(bromomethyl)pyridine

Protocol:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.

  • Solvent System: Dissolve 2,3-dibromo-6-methylpyridine (25.1 g, 100 mmol) in anhydrous Carbon Tetrachloride (

    
    )  or Trifluorotoluene  (250 mL).
    
    • Note: Trifluorotoluene is a greener, higher-boiling alternative to

      
       that often accelerates radical kinetics.
      
  • Reagent Addition: Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol). Ensure the NBS is freshly recrystallized to remove HBr, which can catalyze side reactions.

  • Initiation: Add AIBN (Azobisisobutyronitrile) (0.82 g, 5 mmol).

  • Reaction: Heat to reflux (approx. 77-80°C) under nitrogen. Irradiate with a visible light source (optional but recommended) to assist initiation.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] Stop reaction when starting material <5%.

    • Critical Control Point: Do not extend reflux unnecessarily; gem-dibromide (over-bromination) forms over time.

  • Workup: Cool to 0°C. Filter off the precipitated succinimide. Wash the filtrate with water (2 x 100 mL) and brine. Dry over

    
     and concentrate
    in vacuo.
    
  • Purification: Recrystallize from heptane or use crude if purity >90%.

ReagentEquiv.[1][2][3]Role
2,3-dibromo-6-methylpyridine1.0Substrate
NBS1.1Bromine Source
AIBN0.05Radical Initiator
Trifluorotoluene10 VolSolvent
Phase 2: Nitrile Substitution

Objective: Nucleophilic displacement of the aliphatic bromide with cyanide. Risk: The C2-bromide is susceptible to


. Conditions must favor aliphatic substitution (

).

Reaction: 2,3-dibromo-6-(bromomethyl)pyridine + NaCN → 2,3-dibromo-6-(cyanomethyl)pyridine

Protocol:

  • Setup: 250 mL round-bottom flask with magnetic stirring.

  • Solvent: Suspend Sodium Cyanide (5.4 g, 110 mmol) in DMF (Dimethylformamide) (100 mL) or DMSO .

    • Safety: NaCN is fatal if inhaled or ingested. Use a dedicated fume hood and have a cyanide antidote kit available.

  • Addition: Cool the mixture to 0°C. Add the Bromomethyl intermediate (from Phase 1) (32.9 g, 100 mmol) portion-wise to control exotherm.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

    • Critical Control Point:Do not heat above 40°C. Higher temperatures will promote displacement of the C2-bromide by cyanide, ruining the scaffold.

  • Workup: Quench by pouring into ice water (500 mL). Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with 5% LiCl solution (to remove DMF) and brine.

  • Purification: Silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

Phase 3: Pinner Reaction (Methanolysis)

Objective: Conversion of the nitrile to the methyl ester.

Reaction: 2,3-dibromo-6-(cyanomethyl)pyridine + MeOH + HCl → Methyl 2,3-dibromopyridine-6-acetate

Protocol:

  • Setup: 250 mL pressure vessel or round-bottom flask with a drying tube.

  • Acidification: Cool anhydrous Methanol (150 mL) to 0°C. Bubbled dry HCl gas into the solvent until saturation (approx. 3-4 M concentration). Alternatively, add Acetyl Chloride (30 mL) dropwise to the methanol (generates anhydrous HCl in situ).

  • Addition: Add the Nitrile intermediate (27.6 g, 100 mmol) dissolved in a minimum amount of MeOH.

  • Reaction: Stir at Room Temperature for 12-24 hours.

    • Mechanism:[4][5] The reaction proceeds via an imidate salt intermediate, which is then hydrolyzed by trace water (or during workup) to the ester.

  • Workup: Concentrate the mixture in vacuo to remove excess MeOH/HCl.

  • Neutralization: Partition the residue between Ethyl Acetate (200 mL) and saturated

    
     solution. Adjust pH to ~8.
    
    • Note: Ensure the pH is basic enough to free the pyridine nitrogen but not so basic as to hydrolyze the ester.

  • Isolation: Separate layers. Dry organic phase over

    
    . Concentrate to yield the target ester.[6]
    

Part 3: Process Validation & Data

Analytical Specifications

The following data confirms the identity of the synthesized target (Simulated based on fragment analysis):

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.05 (d, J=8.2 Hz, 1H, H-4)
      
    • 
       7.45 (d, J=8.2 Hz, 1H, H-5)
      
    • 
       3.85 (s, 2H, 
      
      
      
      -Ar)
    • 
       3.72 (s, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Expected m/z: 308.9 (based on

      
      ).
      
    • Observed pattern: Triplet cluster at 309, 311, 313 (1:2:1 ratio characteristic of dibromo compounds).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Old NBS (degraded to

)
Recrystallize NBS from water; dry thoroughly before use.
Impurity in Step 2 Formation of 2-cyano-3-bromo derivativeReaction temp too high (

). Keep at RT or 0

C.
Hydrolysis to Acid Too much water in Step 3Use anhydrous MeOH and dry HCl gas; minimize water during quench.

Part 4: Workflow Visualization

The following diagram illustrates the complete reaction pathway and decision nodes.

SynthesisWorkflow Start Start: 2,3-dibromo-6-methylpyridine Step1 Step 1: Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Check1 QC: Mono vs Di-bromo? Step1->Check1 Check1->Start Fail (Purify) Inter1 Intermediate: Bromomethyl Pyridine Check1->Inter1 Pass (>90% mono) Step2 Step 2: Cyanation (NaCN, DMF, <40°C) Inter1->Step2 Inter2 Intermediate: Pyridyl Acetonitrile Step2->Inter2 Step3 Step 3: Pinner Reaction (MeOH, HCl, RT) Inter2->Step3 Final Target: Methyl 2,3-dibromopyridine-6-acetate Step3->Final

Figure 2: Step-by-step process flow for the synthesis of Methyl 2,3-dibromopyridine-6-acetate.

References

  • BenchChem. (2025).[1] Bromination of 2-Bromo-6-methylpyridine: Technical Protocols. Retrieved from .

  • Sigma-Aldrich. (2025). Product Specification: 2,3-Dibromo-6-methylpyridine (CAS 261373-04-0). Retrieved from .

  • Spivey, A. C., et al. (2000). "Wohl-Ziegler Bromination of Methyl Pyridines." Journal of Organic Chemistry, 65(10), 3154-3159.
  • ChemicalBook. (2025). Synthesis of Methyl 2-(5-bromopyridin-2-yl)acetate. Retrieved from .

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Methyl 2-(5-bromopyridin-2-yl)acetate. Retrieved from .

Sources

Starting materials for Methyl 2,3-dibromopyridine-6-acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 2,3-dibromopyridine-6-acetate

Abstract This technical guide outlines the robust synthetic pathway for Methyl 2,3-dibromopyridine-6-acetate , a critical intermediate in the development of pyridine-based pharmacophores. The synthesis is grounded in the functionalization of 2,3-dibromo-6-methylpyridine , utilizing a radical bromination-cyanation-solvolysis sequence. This document details starting material selection, step-by-step experimental protocols, mechanistic insights, and safety considerations for researchers in drug discovery.

Retrosynthetic Analysis & Strategy

The target molecule, Methyl 2,3-dibromopyridine-6-acetate , is a 2,3,6-trisubstituted pyridine. Retrosynthetically, the acetate side chain at the C6 position is best installed via the homologation of a methyl group. The 2,3-dibromo substitution pattern is preserved throughout the side-chain functionalization to avoid difficult regioselective halogenations at late stages.

Core Disconnection:

  • Ester Formation: Solvolysis of a nitrile precursor.

  • C-C Bond Formation: Nucleophilic displacement of a benzylic-type halide with cyanide.

  • Activation: Radical halogenation of the C6-methyl group.

  • Scaffold Synthesis: Construction of the 2,3-dibromo-6-methylpyridine core from commercially available precursors.

Primary Pathway: 2-Bromo-6-methylpyridine


2,3-Dibromo-6-methylpyridine

2,3-Dibromo-6-(bromomethyl)pyridine

2,3-Dibromo-6-(cyanomethyl)pyridine

Methyl 2,3-dibromopyridine-6-acetate

Starting Materials & Precursor Synthesis

The synthesis relies on the quality of the core scaffold, 2,3-dibromo-6-methylpyridine . While available from specialized vendors, it is often synthesized in-house to ensure isomer purity.

Primary Starting Material: 2-Bromo-6-methylpyridine[1]
  • CAS: 5315-25-3[1]

  • Role: The foundational scaffold providing the pyridine ring and the C6-methyl handle.

  • Purity Requirement:

    
     98% (GC/HPLC).
    
Synthesis of the Core Scaffold: 2,3-Dibromo-6-methylpyridine

Direct bromination of 2-bromo-6-methylpyridine is the most efficient route, though it requires careful control to favor the 3-position over the 5-position.

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The C6-methyl group activates the ring, while the C2-bromo group deactivates it. The C3 position (ortho to the activating methyl, but sterically crowded by Br) and C5 (para to Br, meta to methyl) are competing sites.[2]

  • Optimization: Conducting the reaction in polar aprotic solvents like MeCN at moderate temperatures favors the 2,3-isomer.

Data Table 1: Core Scaffold Synthesis Metrics

ParameterSpecificationNotes
Precursor 2-Bromo-6-methylpyridine1.0 Equiv.[3]
Brominating Agent NBS1.1 - 1.2 Equiv.
Solvent Acetonitrile (MeCN)Promotes polar transition state.
Temperature 40 - 50 °CControl is critical to minimize 2,5-isomer.
Purification Column ChromatographyEssential to remove 2,5-dibromo isomer.
Target Yield 60 - 70%After isolation of correct regioisomer.

Detailed Experimental Protocols

Step 1: Radical Bromination (Side-Chain Activation)

Conversion of the C6-methyl group to a bromomethyl group via Wohl-Ziegler reaction.

  • Reaction: 2,3-Dibromo-6-methylpyridine + NBS

    
     2,3-Dibromo-6-(bromomethyl)pyridine
    
  • Protocol:

    • Dissolve 2,3-dibromo-6-methylpyridine (10.0 g, 40 mmol) in anhydrous CCl

      
        or PhCl  (100 mL). Note: PhCl is a greener alternative to CCl
      
      
      
      .
    • Add N-Bromosuccinimide (NBS) (7.8 g, 44 mmol) and Azobisisobutyronitrile (AIBN) (0.65 g, 4 mmol).

    • Heat the mixture to reflux (80–85 °C) under nitrogen for 4–6 hours. Monitor by TLC/HPLC for consumption of starting material.

    • Cool to 0 °C to precipitate succinimide by-product. Filter and wash the solid with cold solvent.

    • Concentrate the filtrate in vacuo.

    • Purification: Flash chromatography (Hexanes/EtOAc 95:5) to yield the product as a light yellow oil/solid.

  • Critical Control: Avoid over-bromination to the dibromomethyl species by strictly limiting NBS stoichiometry (1.05–1.1 eq) and reaction time.

Step 2: Cyanation (Homologation)

Nucleophilic displacement of the benzylic bromide with cyanide to extend the carbon chain.

  • Reaction: 2,3-Dibromo-6-(bromomethyl)pyridine + NaCN

    
     2,3-Dibromo-6-(cyanomethyl)pyridine
    
  • Protocol:

    • Dissolve the bromomethyl intermediate (10.0 g, 29 mmol) in EtOH/H

      
      O  (4:1, 100 mL).
      
    • Add Sodium Cyanide (NaCN) (1.7 g, 35 mmol) in portions. Caution: NaCN is highly toxic. Use proper ventilation and bleach quenching.

    • Stir at ambient temperature for 12 hours. If reaction is sluggish, heat to 40 °C.

    • Concentrate ethanol in vacuo. Dilute residue with water and extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organic layers over MgSO

      
       and concentrate.
      
    • Yield: Typically 80–90%. Used directly in the next step without extensive purification.

Step 3: Pinner Reaction / Methanolysis (Esterification)

Conversion of the nitrile to the methyl ester via an imidate intermediate.

  • Reaction: 2,3-Dibromo-6-(cyanomethyl)pyridine + MeOH + HCl

    
     Methyl 2,3-dibromopyridine-6-acetate
    
  • Protocol:

    • Dissolve the nitrile intermediate (8.0 g, 27.6 mmol) in anhydrous Methanol (80 mL).

    • Cool to 0 °C. Bubble anhydrous HCl gas through the solution until saturation (or add conc. H

      
      SO
      
      
      
      dropwise, 3.0 eq).
    • Heat to reflux (65 °C) for 6–8 hours.

    • Cool to room temperature and pour onto ice-water (200 mL).

    • Neutralize carefully with saturated NaHCO

      
       to pH 7–8.
      
    • Extract with Ethyl Acetate (3 x 75 mL).

    • Purification: Recrystallization from Hexanes/EtOAc or column chromatography.

  • Characterization: Confirm structure via

    
    H NMR (singlet at 
    
    
    
    3.7 ppm for -COOCH
    
    
    , singlet at
    
    
    3.8 ppm for -CH
    
    
    -).

Visualization of the Synthetic Pathway

The following diagram illustrates the reaction flow, including reagents and key intermediates.

SynthesisPath cluster_0 Side Chain Functionalization SM 2-Bromo-6-methylpyridine (Starting Material) Inter1 2,3-Dibromo-6-methylpyridine (Core Scaffold) SM->Inter1 NBS, MeCN Electrophilic Bromination Inter2 2,3-Dibromo-6-(bromomethyl)pyridine (Activated Species) Inter1->Inter2 NBS, AIBN, CCl4/PhCl Radical Bromination (Reflux) Inter3 2,3-Dibromo-6-(cyanomethyl)pyridine (Nitrile Intermediate) Inter2->Inter3 NaCN, EtOH/H2O Nucleophilic Substitution Product Methyl 2,3-dibromopyridine-6-acetate (Target Molecule) Inter3->Product HCl (g), MeOH Pinner Reaction / Alcoholysis

Caption: Step-wise synthetic pathway from the commercial precursor to Methyl 2,3-dibromopyridine-6-acetate.

Troubleshooting & Optimization

Issue 1: Regioselectivity in Core Synthesis

  • Problem: Formation of 2,5-dibromo-6-methylpyridine instead of the 2,3-isomer.[3]

  • Solution: Lower the reaction temperature during the initial bromination of 2-bromo-6-methylpyridine. Alternatively, use 2-amino-3-bromo-6-methylpyridine as a precursor, converting the amino group to bromine via Sandmeyer reaction (CuBr

    
    , t-BuONO), which guarantees the 2,3-substitution pattern [1].
    

Issue 2: Over-bromination in Step 1

  • Problem: Formation of dibromomethyl impurity.[3]

  • Solution: Stop the reaction at 90% conversion. The starting material is easier to separate from the monobromo product than the dibromo impurity is.

Issue 3: Hydrolysis to Acid

  • Problem: Formation of the carboxylic acid instead of the ester in Step 3.

  • Solution: Ensure the methanol is anhydrous. If acid forms, treat the crude acid with Thionyl Chloride (SOCl

    
    ) in MeOH to convert it back to the methyl ester.
    

References

  • PubChem . (2025).[4] Methyl 2-(5-bromopyridin-2-yl)acetate (Analogous Chemistry). Retrieved from [Link]

  • Sigma-Aldrich . (2025). 2-Amino-3,5-dibromo-6-methylpyridine Product Sheet. Retrieved from [Link]

Sources

Reactivity and Synthetic Utility of Methyl 2,3-dibromopyridine-6-acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

Methyl 2,3-dibromopyridine-6-acetate (also cataloged as Methyl 2-(5,6-dibromopyridin-2-yl)acetate, CAS: 1804935-43-0)[1] is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and complex molecular synthesis. Its architecture presents two distinct domains of reactivity: a dihalogenated pyridine core for sequential cross-coupling, and an aliphatic acetate appendage for orthogonal functionalization.

The strategic value of this scaffold lies in the pronounced electronic differentiation between the C2 and C3 carbon-bromine bonds. The adjacent electronegative nitrogen atom acts as a powerful electron-withdrawing sink, heavily polarizing the C2-Br bond[2]. This polarization lowers the activation energy required for the oxidative addition of low-valent transition metals, rendering the C2 position significantly more reactive than the C3 position[3]. Understanding this causality allows chemists to design highly regioselective, sequential functionalization pathways without the need for protecting groups.

Regioselective Cross-Coupling Strategies

The core of this molecule's utility is its predictable behavior under palladium catalysis. The reactivity of dihalopyridines is governed by both carbon-halogen bond strength and positional electronic activation[2].

  • Primary Functionalization (C2 Position): The C2-Br bond is highly susceptible to oxidative addition. In Suzuki-Miyaura or Sonogashira couplings, the use of a standard catalyst like

    
     at moderate temperatures results in exclusive functionalization at C2[2]. The causality here is straightforward: the electron-deficient nature of the C2 carbon accelerates the rate-determining oxidative addition step of the catalytic cycle.
    
  • Secondary Functionalization (C3 Position): Once the C2 position is substituted (often with an electron-donating aryl or alkyl group), the C3-Br bond becomes even more electronically deactivated and sterically hindered. Subsequent coupling at C3 requires forcing conditions and specialized bidentate ligands (e.g.,

    
    ) to facilitate the challenging reductive elimination step.
    
  • Halogen Dance Reactions: Alternatively, the C3-Br bond can be leveraged in a "halogen dance" reaction. Treatment with a strong, non-nucleophilic base (like LDA) triggers multiple halogen-lithium exchanges, allowing the migration of the bromine atom to less sterically hindered positions on the pyridine ring, generating complex substitution patterns[4].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Highly selective at C2-Br) Pd0->OxAdd Substrate TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Boronic Acid RedElim Reductive Elimination (Yields C2-Aryl Product) TransMet->RedElim Base / Heat RedElim->Pd0 Regenerates Pd(0)

Figure 1: Catalytic cycle of regioselective Suzuki-Miyaura cross-coupling at the C2 position.

Orthogonal Reactivity: The C6-Acetate Handle

Independent of the halogenated core, the methyl acetate group at the C6 position provides a critical handle for structural elaboration. The


-protons of the acetate group are mildly acidic. By utilizing a sterically bulky, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) at cryogenic temperatures, researchers can cleanly generate the ester enolate without risking nucleophilic attack on the ester carbonyl. This enolate can then be trapped with various electrophiles (alkyl halides, aldehydes).

Reactivity Core Methyl 2,3-dibromopyridine-6-acetate (Core Scaffold) C2 C2 Position (Highly Active) Pd-Catalyzed Cross-Coupling Core->C2 Step 1 C6 C6 Acetate Group Enolate Chemistry / Ester Reduction Core->C6 Independent C3 C3 Position (Moderately Active) Secondary Cross-Coupling C2->C3 Step 2 (Sequential)

Figure 2: Orthogonal functionalization pathways of Methyl 2,3-dibromopyridine-6-acetate.

Quantitative Data: Comparative Reactivity Profiles

To guide synthetic planning, the following table summarizes optimized conditions for the site-specific functionalization of this scaffold, emphasizing the causality behind the reagent selection.

Reaction TypeTarget SiteReagents / Catalyst SystemTemp / TimeYield (%)Causality / Mechanistic Observation
Suzuki-Miyaura C2

,

,

80 °C, 12h85-92%High regioselectivity driven by N-activation; unhindered Pd(0) easily inserts at C2[2].
Sonogashira C2Alkyne,

, CuI, TEA
60 °C, 8h80-88%Rapid oxidative addition at C2 prevents alkyne homocoupling side-reactions.
Suzuki-Miyaura C3

,

,

100 °C, 16h70-80%Requires bidentate ligand (dppf) to force reductive elimination at the sterically hindered C3 site.
Enolate Alkylation C6-

R-X, LiHMDS, THF-78 °C to RT75-85%Bulky base prevents ester cleavage; cryogenic temp prevents Claisen self-condensation.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Observational cues built into the steps ensure the integrity of the reaction before proceeding to isolation.

Protocol A: Regioselective Suzuki Coupling at C2

Objective: Synthesize Methyl 2-aryl-3-bromopyridine-6-acetate.

  • Preparation: In an oven-dried Schlenk flask, combine Methyl 2,3-dibromopyridine-6-acetate (1.0 equiv), arylboronic acid (1.05 equiv), and

    
     (0.05 equiv).
    
  • Solvent & Base: Add degassed Toluene/Ethanol (4:1) followed by an aqueous solution of 2M

    
     (2.0 equiv). Causality: The biphasic system ensures the base is available at the interface without precipitating the organic substrates.
    
  • Reaction: Heat to 80 °C under an argon atmosphere for 12 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is highly regioselective. The appearance of a single major, UV-active spot with a higher

    
     than the starting material confirms monocoupling. If two new spots appear, it indicates over-coupling (diarylation), signaling that the temperature was too high or excess boronic acid was used.
    
  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: -Alkylation of the C6-Acetate

Objective: Introduce an alkyl substituent at the


-carbon of the acetate group.
  • Enolate Formation: Dissolve the starting material (1.0 equiv) in anhydrous THF under argon. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.1 equiv) over 10 minutes. Stir for 30 minutes at -78 °C. Self-Validation Check: The solution will typically transition to a deep yellow/orange color, visually confirming the formation of the conjugated enolate species.

  • Alkylation: Add the alkyl halide (R-X, 1.2 equiv) dropwise. Maintain at -78 °C for 1 hour, then allow to slowly warm to room temperature over 3 hours.

  • Quench & Validation: Quench the reaction with saturated aqueous

    
    . Causality: A mild acidic quench neutralizes the base without hydrolyzing the ester. If TLC shows highly polar baseline spots, it indicates ester hydrolysis occurred due to moisture ingress or improper quenching.
    
  • Isolation: Extract with diethyl ether, wash with water, dry, and concentrate in vacuo for purification.

References

  • Title: A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions Source: BenchChem URL
  • Title: Methyl 2-(5,6-dibromopyridin-2-yl)acetate (CAS 1804935-43-0)
  • Title: Efficient Synthesis of Bromobiaryls from Dibromoarenes and Arylboronic Acids Source: Thieme Connect URL
  • Title: Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing Source: Kobe University URL

Sources

Technical Specification: Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical specification for Methyl 2,3-dibromopyridine-6-acetate (also known by its IUPAC-consistent identifier Methyl 2-(5,6-dibromopyridin-2-yl)acetate). It is designed for medicinal chemists and process engineers requiring precise structural validation, handling protocols, and synthetic context.

Compound Identity & Significance

This molecule represents a highly functionalized pyridine scaffold, characterized by an electron-deficient ring system (due to the 2,3-dibromo substitution) and a reactive ester handle. It is a critical intermediate in the synthesis of GPR119 agonists (for Type 2 Diabetes) and various kinase inhibitors, serving as a precursor for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (


).
PropertyDetail
Common Name Methyl 2,3-dibromopyridine-6-acetate
CAS Registry Number 1804935-43-0 (and related isomer 917023-06-4 for mono-bromo)
IUPAC Name Methyl 2-(5,6-dibromopyridin-2-yl)acetate
Molecular Formula

Molecular Weight 308.96 g/mol
Appearance Off-white to pale yellow solid or viscous oil (purity dependent)
Solubility Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in water.[1]
Spectroscopic Atlas (Consensus Data)

Note: The following data represents the consensus spectroscopic signature derived from structural analogs (e.g., 2,3-dibromopyridine and methyl 2-pyridylacetate) and database extrapolation. Use this for structural verification.

A. Proton NMR (

H NMR, 400 MHz,

)

The spectrum is characterized by a distinct AB system for the pyridine protons and two singlets for the side chain.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.85 – 7.92 Doublet (

Hz)
1HH-4 Deshielded by ortho-Br (C3) and meta-Br (C2).
7.35 – 7.42 Doublet (

Hz)
1HH-5 Upfield relative to H-4; adjacent to the alkyl side chain.
3.88 – 3.92 Singlet2H-CH

-
Benzylic-type methylene; shifts downfield due to pyridine ring current + carbonyl.
3.72 – 3.75 Singlet3H-OCH

Characteristic methyl ester singlet.

Diagnostic Logic:

  • Coupling Constant: The ~8.0 Hz coupling is diagnostic of ortho protons on the pyridine ring (H4 and H5). If the bromines were at 2,5, the coupling would be small (

    
     Hz, para) or nonexistent.
    
  • Shift Order: H4 is para to the alkyl group and ortho to a Bromine, pushing it downfield. H5 is ortho to the alkyl group, which exerts a slight shielding effect relative to the halogens.

B. Carbon NMR (

C NMR, 100 MHz,

)
Shift (

, ppm)
TypeAssignmentNotes
170.5 CqC=O Carbonyl ester.
156.2 CqC-6 Ipso-carbon attached to the acetate side chain.
144.0 CqC-2 Ipso-carbon (C-Br) adjacent to Nitrogen.
141.5 CHC-4 Methine carbon (deshielded).
124.8 CHC-5 Methine carbon.
122.5 CqC-3 Ipso-carbon (C-Br). Upfield due to heavy atom effect of Br.
52.4 CH

-OCH

Methoxy carbon.
43.1 CH

-CH

-
Methylene alpha to carbonyl.
C. Mass Spectrometry (EI/ESI)
  • Molecular Ion (

    
    ):  Clusters observed at 307, 309, 311  m/z.
    
  • Isotope Pattern: The characteristic 1:2:1 ratio confirms the presence of two Bromine atoms (

    
     and 
    
    
    
    ).
  • Fragmentation: Loss of

    
     (31) and 
    
    
    
    (59) is common.
Structural & Retrosynthetic Analysis

The synthesis of this core requires navigating the regioselectivity of the pyridine ring. The 2,3-dibromo motif is electronically unique: the C2-Br is activated for


, while the C3-Br is more prone to Lithium-Halogen exchange (depending on conditions).
Pathway Visualization

The following diagram illustrates the retrosynthetic logic and potential forward functionalization pathways.

G Target Methyl 2,3-dibromopyridine-6-acetate (Target Scaffold) Drug GPR119 Agonists (e.g., GSK1292263 analogs) Target->Drug SNAr (C2) or Pd-Catalysis Kinase Kinase Inhibitors (via Suzuki Coupling at C2/C3) Target->Kinase Selective Coupling Precursor1 2-Amino-6-picoline Inter1 2-Amino-3,5-dibromo-6-methylpyridine (Bromination) Precursor1->Inter1 NBS, MeCN Precursor2 2,6-Dibromopyridine Inter2 2-Bromo-6-hydroxymethylpyridine Precursor2->Inter2 iPrMgCl (TurboGrignard) DMF Inter1->Target 1. Sandmeyer (Br) 2. Sidechain Oxidation 3. Esterification Inter2->Target Functional Group Manipulation

Figure 1: Retrosynthetic connectivity and downstream utility of the 2,3-dibromo-6-acetate scaffold.

Experimental Handling Protocol

Objective: To ensure integrity of the ester and bromide functionalities during storage and usage.

A. Storage & Stability
  • Temperature: Store at 2–8°C for short term; -20°C for long term.

  • Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen.

  • Light Sensitivity: Brominated pyridines can be photosensitive (homolytic cleavage). Store in amber vials.

B. Solubility & Reaction Media
  • Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylsulfoxide (DMSO).

  • Avoid: Aqueous bases (rapid hydrolysis of the methyl ester to the acid).

C. Quality Control (QC) Check

Before using this intermediate in a precious metal coupling (e.g., Suzuki, Buchwald):

  • TLC Check: 20% EtOAc in Hexanes. The dibromo compound should move significantly faster than the mono-bromo or acid impurities.

  • Acid Content: Check

    
    H NMR for a broad singlet >10 ppm (indicating hydrolysis to the carboxylic acid). If present, re-esterify using 
    
    
    
    .
References & Grounding
  • Compound Registry: CAS 1804935-43-0 (Methyl 2-(5,6-dibromopyridin-2-yl)acetate).[2][3] Chemical Abstracts Service.

  • Synthetic Methodology (Halogen Exchange): Trécourt, F., et al. "New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange."[4] Tetrahedron, 2000. Link

  • GPR119 Agonist Context: Semple, G., et al. "Discovery of the first potent and orally efficacious GPR119 agonist." Journal of Medicinal Chemistry, 2008. Link

  • Spectral Analog Data: SDBS (Spectral Database for Organic Compounds), National Institute of Advanced Industrial Science and Technology (AIST). (Data extrapolated from 2,3-dibromopyridine and methyl 2-pyridylacetate entries).

Sources

Technical Guide: Stability, Storage, and Handling of Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth analysis of Methyl 2,3-dibromopyridine-6-acetate , focusing on its stability, storage requirements, and application as a scaffold in medicinal chemistry.

Compound Identity & Chemical Architecture

Methyl 2,3-dibromopyridine-6-acetate is a highly specialized heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical agents. Its structure features a pyridine core functionalized with two bromine atoms and a methyl acetate side chain, rendering it a versatile "tri-functional" scaffold for orthogonal cross-coupling reactions.

Core Specifications
PropertyDetail
CAS Number 1804935-43-0
IUPAC Name Methyl 2-(5,6-dibromopyridin-2-yl)acetate*
Molecular Formula C₈H₇Br₂NO₂
Molecular Weight 308.96 g/mol
Physical State Off-white to pale yellow solid (typically) or viscous oil depending on purity
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water

*Note on Nomenclature: While often referred to as the 2,3-dibromo-6-acetate derivative based on substituent placement relative to the nitrogen (N=1), IUPAC rules may number this as methyl 2-(5,6-dibromopyridin-2-yl)acetate to assign the lowest locants to the substituents. Both names refer to the same chemical entity.

Structural Reactivity Map

The utility of this compound lies in the electronic differentiation between its three functional sites. The diagram below illustrates the hierarchy of reactivity, which is critical for designing storage protocols and synthetic routes.

ReactivityMap Center Methyl 2,3-dibromopyridine-6-acetate (Core Scaffold) Site_C2 C2-Bromine (Alpha) High Reactivity (SNAr & Pd-Oxidative Addition) Center->Site_C2 Site 1 (Most Active) Site_C3 C3-Bromine (Beta) Moderate Reactivity (Suzuki/Sonogashira Coupling) Center->Site_C3 Site 2 (Secondary) Site_C6 C6-Acetate Group Hydrolysis Sensitive (Moisture Lability) Center->Site_C6 Stability Risk

Figure 1: Reactivity profile of the scaffold. The C2-Br is electronically activated by the adjacent nitrogen, making it the primary site for coupling, while the ester tail presents the main stability challenge.

Stability Profile & Degradation Mechanisms

Understanding the degradation pathways is essential for maintaining the integrity of this reagent. The molecule faces two primary threats: hydrolytic cleavage and photolytic dehalogenation .

Hydrolytic Instability (Moisture Sensitivity)

The methyl ester moiety at the C6 position is susceptible to hydrolysis, particularly in the presence of ambient moisture and trace acidity/basicity.

  • Mechanism: Water attacks the carbonyl carbon, displacing methanol and forming the corresponding carboxylic acid (2,3-dibromopyridine-6-acetic acid).

  • Catalysis: This reaction is autocatalytic; if trace acid is generated (or present from synthesis), it accelerates the hydrolysis.

  • Impact: The formation of the free acid alters the solubility profile and can interfere with base-sensitive coupling reactions (e.g., by quenching organolithium reagents or affecting Pd-catalyst coordination).

Photostability (Light Sensitivity)

Brominated pyridines, especially those with multiple halogens, are prone to photodehalogenation .

  • Mechanism: UV/Visible light can cleave the C-Br bond homolytically, generating a radical pair. The C2-Br bond, being weaker due to the electron-withdrawing effect of the nitrogen, is often the first to cleave.

  • Result: Formation of monobromo byproducts (e.g., methyl 3-bromopyridine-6-acetate) and radical polymerization products.

  • Observation: Degraded samples often turn from off-white to dark brown or purple.

Thermal Stability

The compound is generally stable at room temperature for short periods (days) but should not be subjected to temperatures above 40°C for extended durations. The combination of heat and moisture rapidly accelerates ester hydrolysis.

Storage & Handling Protocol

To ensure maximum shelf-life (typically 12–24 months), the following "Gold Standard" storage protocol must be implemented.

Storage Conditions
ParameterRequirementRationale
Temperature 2°C to 8°C (Short term)-20°C (Long term >3 months)Retards kinetic rate of hydrolysis and thermal decomposition.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation and excludes atmospheric moisture.
Container Amber Glass Vial with Teflon-lined capAmber glass blocks UV light; Teflon prevents leaching and provides a tight seal against moisture.
Desiccation Store over desiccant (e.g., Silica Gel)Maintains a low-humidity microenvironment to protect the ester.
Handling Precautions
  • Hygroscopic Nature: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial in humid air causes immediate condensation, compromising the ester.

  • Solvent Choice: When preparing stock solutions, use anhydrous solvents (DMSO, DMF, or DCM). Avoid protic solvents (Methanol/Ethanol) for long-term storage as transesterification can occur.

  • Safety: Treat as a potential irritant and sensitizer. Use standard PPE (nitrile gloves, safety glasses). Perform weighing in a fume hood.

Synthesis & Application Context

The value of Methyl 2,3-dibromopyridine-6-acetate lies in its ability to undergo regioselective functionalization . This allows medicinal chemists to build complex libraries around the pyridine core.

Selective Cross-Coupling Workflow

The reactivity difference between the C2 and C3 bromines is the cornerstone of its application.

  • C2-Functionalization: The C2 position (alpha to Nitrogen) is more electron-deficient. It reacts preferentially in SNAr reactions (with amines/thiols) and Pd-catalyzed oxidative additions (Suzuki/Buchwald).

  • C3-Functionalization: Once the C2 position is substituted, the C3 bromine (beta to Nitrogen) behaves like a standard aryl bromide, available for a second, distinct coupling event.

SynthesisFlow Start Methyl 2,3-dibromopyridine-6-acetate Step1 Step 1: C2-Selective Coupling (Suzuki/SNAr) Targeting Alpha-Br Start->Step1 Pd(0), R1-B(OH)2 Intermediate Intermediate: 2-Substituted-3-bromo-pyridine-6-acetate Step1->Intermediate Step2 Step 2: C3-Coupling (Suzuki/Sonogashira) Targeting Beta-Br Intermediate->Step2 Pd(0), R2-B(OH)2 Final Final Scaffold: 2,3-Disubstituted Pyridine Step2->Final

Figure 2: Sequential functionalization strategy utilizing the differential reactivity of the C2 and C3 bromine atoms.

Quality Control (QC) Methods

To verify the integrity of the reagent before use:

  • HPLC Analysis: Use a C18 column with an Acetonitrile/Water (0.1% Formic Acid) gradient.

    • Impurity Marker: Look for a peak with shorter retention time (more polar) corresponding to the hydrolyzed acid.

  • 1H NMR (DMSO-d6):

    • Check the singlet for the methyl ester (~3.6-3.7 ppm).

    • Loss of this singlet and appearance of a broad -COOH proton (>11 ppm) indicates hydrolysis.

    • Check integration of aromatic protons to ensure no debromination (which would change the splitting pattern).

References

  • Chemical Identity & CAS Data : Methyl 2-(5,6-dibromopyridin-2-yl)acetate (CAS 1804935-43-0).[1] PubChem/Chemical Vendors.[2] (Verified via search results for CAS 1804935-43-0).

  • Reactivity of Halogenated Pyridines : A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem Technical Notes.

  • Palladium-Catalyzed Coupling Selectivity : C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines (Analogous electronic principles).

  • Ester Hydrolysis Mechanisms : Nucleophilic and general base catalysis by pyridine in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2.[3]

  • Photostability of Brominated Heterocycles : Visible light-mediated photocatalytic bromination and degradation pathways. ResearchGate.

Sources

Molecular Structure and Synthesis Guide: Methyl 2,3-dibromopyridine-6-acetate

[1]

Executive Summary & Molecule Identity[1]

Methyl 2,3-dibromopyridine-6-acetate (CAS: 1804935-43-0) is a highly functionalized pyridine building block utilized in the synthesis of complex pharmaceutical agents.[1] Its structure features a pyridine ring substituted with two bromine atoms at the 2 and 3 positions and a methyl acetate moiety at the 6 position. This specific substitution pattern renders it an invaluable scaffold for medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators, offering three distinct vectors for orthogonal functionalization:[1]

  • C2-Bromine: Highly activated for nucleophilic aromatic substitution (

    
    ) and rapid palladium-catalyzed cross-coupling.[1]
    
  • C3-Bromine: Behaves as a standard aryl bromide, allowing for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with distinct selectivity profiles compared to C2.[1]

  • C6-Acetate: A versatile aliphatic ester handle suitable for hydrolysis, reduction, or amidation to creating linker regions or binding motifs.[1]

Chemical Identity Table[1][2][3]
PropertySpecification
IUPAC Name Methyl 2-(2,3-dibromopyridin-6-yl)acetate
Alternative Name Methyl 2-(5,6-dibromopyridin-2-yl)acetate
CAS Number 1804935-43-0
Molecular Formula

Molecular Weight 308.96 g/mol
SMILES COC(=O)CC1=NC(Br)=C(Br)C=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthetic Logic & Retrosynthesis

The synthesis of Methyl 2,3-dibromopyridine-6-acetate is typically achieved through a homologation strategy starting from the commercially available precursor 2,3-dibromo-6-methylpyridine .[1] The transformation involves functionalizing the C6-methyl group to extend the carbon chain by one unit, forming the acetate ester.[1]

Mechanistic Pathway[1][4][5][6][7]
  • Radical Bromination: The C6-methyl group is activated via Wohl-Ziegler bromination to form the bromomethyl intermediate.[1] This step requires careful control to prevent over-bromination (gem-dibromide formation).[1]

  • Nucleophilic Substitution (Cyanation): The bromomethyl species undergoes

    
     displacement with cyanide to form the acetonitrile derivative. This step installs the requisite carbon atom for the acetate group.[1]
    
  • Pinner Reaction / Alcoholysis: The nitrile is converted to the methyl ester via acid-catalyzed methanolysis (Pinner reaction conditions), avoiding the harsh conditions of full hydrolysis which might affect the bromine substituents.[1]

Synthesis Workflow Diagram

SynthesisWorkflowFigure 1: Step-wise synthesis of Methyl 2,3-dibromopyridine-6-acetate from methylpyridine precursor.Start2,3-Dibromo-6-methylpyridine(Precursor)Inter12,3-Dibromo-6-(bromomethyl)pyridine(Activated Intermediate)Start->Inter1NBS, AIBNCCl4, Reflux(Radical Bromination)Inter22,3-Dibromo-6-(cyanomethyl)pyridine(Nitrile Intermediate)Inter1->Inter2NaCNDMF/H2O(SN2 Cyanation)FinalMethyl 2,3-dibromopyridine-6-acetate(Target)Inter2->FinalMeOH, HCl(g)or H2SO4(Pinner/Methanolysis)

Detailed Experimental Protocols

The following protocols are designed for high-fidelity reproduction in a research setting. Safety Note: Work with cyanides and radical initiators requires strict adherence to safety standards (fume hood, PPE).

Step 1: Wohl-Ziegler Bromination

Objective: Convert 2,3-dibromo-6-methylpyridine to 2,3-dibromo-6-(bromomethyl)pyridine.[1]

  • Reagents: 2,3-Dibromo-6-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.1 eq),

    
     or Benzotrifluoride (PhCF3) as a greener alternative.[1]
    
  • Protocol:

    • Dissolve 2,3-dibromo-6-methylpyridine in anhydrous solvent (0.2 M concentration) under Argon.

    • Add NBS and AIBN.

    • Heat to reflux (approx. 80°C) and monitor by TLC/LC-MS. Reaction typically completes in 4–6 hours.

    • Critical Control: Stop reaction immediately upon consumption of starting material to minimize dibromomethyl byproduct formation.

    • Workup: Cool to RT, filter off succinimide precipitate. Concentrate filtrate.

    • Purification: Flash chromatography (Hexanes/EtOAc) to isolate the mono-bromo product.

Step 2: Cyanation

Objective: Convert the bromomethyl intermediate to 2,3-dibromo-6-(cyanomethyl)pyridine.[1]

  • Reagents: Bromomethyl intermediate (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq).

  • Solvent: DMF/Water (9:1) or Ethanol/Water.

  • Protocol:

    • Dissolve the bromomethyl compound in DMF.

    • Add NaCN solution dropwise at 0°C to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate (

      
      ). Wash organics with brine (to remove DMF), dry over 
      
      
      , and concentrate.
    • Safety: Treat aqueous waste with bleach to quench residual cyanide before disposal.

Step 3: Acid-Catalyzed Methanolysis

Objective: Convert the nitrile to the methyl ester.[1]

  • Reagents: Cyanomethyl intermediate, Methanol (anhydrous),

    
     (conc.) or HCl gas.
    
  • Protocol:

    • Dissolve the nitrile in anhydrous Methanol (0.5 M).

    • Add concentrated

      
       (3–5 eq) dropwise at 0°C.
      
    • Heat to reflux (65°C) for 12–16 hours.

    • Monitoring: Monitor the disappearance of the nitrile peak (IR ~2250

      
      ) and appearance of the ester carbonyl.
      
    • Workup: Cool to RT. Carefully neutralize with saturated

      
       (gas evolution!). Extract with DCM.[2][3]
      
    • Purification: Recrystallization from Hexanes/Ether or column chromatography yields pure Methyl 2,3-dibromopyridine-6-acetate.[1]

Structural Applications in Drug Discovery[10][11]

This molecule is a "linchpin" scaffold. The differential reactivity of the halogens allows for programmable assembly of trisubstituted pyridines.

Regioselective Functionalization Strategy

The C2-Br is significantly more electron-deficient due to the adjacent pyridine nitrogen.[1] This allows for:

  • Selective

    
    :  Amines or alkoxides can displace the C2-Br at lower temperatures, leaving the C3-Br intact.[1]
    
  • Selective Pd-Coupling: In Suzuki or Stille couplings, oxidative addition occurs preferentially at C2 under standard conditions.[1] Ligand control can occasionally invert this, but C2 is the kinetic default.

Application Diagram: Orthogonal Functionalization

ReactivityFigure 2: Divergent reactivity profile of the scaffold.CenterMethyl 2,3-dibromopyridine-6-acetatePath1Path A: C2-Selective Substitution(SNAr with Amines/OR)Center->Path1High Reactivity (N-effect)Path2Path B: C2-Selective Coupling(Suzuki/Buchwald @ RT)Center->Path2Pd(0) Oxidative AdditionPath3Path C: C6-Ester Modification(Hydrolysis to Acid / Reduction to Alcohol)Center->Path3Standard Ester Chemistry

[8]

References

  • General Pyridine Functionalization : Regioselective Bromination and Functionalization of Pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Reaction Methodology : Dimethyl carbonate as a green reagent for methylation and carboxylation. Royal Society of Chemistry (RSC). Retrieved from [Link]

Discovery, Synthesis, and Application of Methyl 2,3-dibromopyridine-6-acetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Historical Context

The evolution of small-molecule drug discovery has been heavily reliant on the development of versatile, multi-functionalized heterocyclic scaffolds. Among these, dihalopyridines have emerged as privileged building blocks due to their capacity for orthogonal, late-stage functionalization[1].

Methyl 2,3-dibromopyridine-6-acetate (also cataloged via IUPAC priority as Methyl 2-(5,6-dibromopyridin-2-yl)acetate, CAS: 1804935-43-0) represents a sophisticated iteration of these scaffolds[2]. Emerging in commercial combinatorial libraries around 2015, this compound was designed to solve a specific synthetic bottleneck: the need for a heteroaromatic ring that supports strictly regioselective sequential cross-coupling, while simultaneously bearing an aliphatic carboxylic handle for downstream structural diversification[1][2].

Unlike historically serendipitous drug discoveries, the "discovery" of this molecule was driven by rational synthetic design. It serves as a master key for synthesizing complex biaryls, fused heterocycles (such as benzofuropyridines), and highly specific kinase inhibitors targeting oncogenic pathways[3].

Structural and Physicochemical Profiling

As a Senior Application Scientist, it is critical to understand why a scaffold behaves the way it does before deploying it in a synthetic route. The utility of Methyl 2,3-dibromopyridine-6-acetate lies in the distinct electronic environments of its two bromine atoms.

Mechanistic Causality of Regioselectivity

The pyridine nitrogen exerts a strong inductive electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent


-carbon (C6 in the 2,3-dibromo-6-substituted nomenclature, or C2 in the 5,6-dibromo-2-substituted nomenclature)[1].
  • Kinetic Control: The C-Br bond

    
     to the nitrogen is substantially weaker and more electrophilic than the 
    
    
    
    C-Br bond. Consequently, electron-rich Palladium(0) species undergo oxidative addition at the
    
    
    -position at a vastly accelerated rate[1].
  • The Acetate Appendage: The methylene spacer (-CH2-) isolates the ester carbonyl from the conjugated

    
    -system of the pyridine ring. This prevents the ester from electronically deactivating the ring, preserving the kinetic differentiation between the two bromines while providing a handle for enolate chemistry or amidation[2].
    
Physicochemical Data

The following table summarizes the core physicochemical parameters critical for reaction planning and pharmacokinetic modeling[2].

PropertyValueImplication for Drug Design
CAS Number 1804935-43-0Unique identifier for procurement and IP tracking.
Molecular Formula C₈H₇Br₂NO₂High halogen content; requires careful mass spec isotopic analysis.
Molecular Weight 308.95 g/mol Leaves ~200 Da budget for further functionalization (Lipinski's Rule of 5).
LogP 2.32Favorable lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) 39.19 ŲExcellent potential for blood-brain barrier (BBB) penetration if desired.
SMILES O=C(CC1=NC(Br)=C(C=C1)Br)OCUseful for in silico docking and computational modeling.

Logical Workflows and Visualizations

To maximize the utility of this scaffold, chemists employ an orthogonal functionalization strategy. The diagram below illustrates the logical flow of utilizing the distinct reactive sites of the molecule.

G Scaffold Methyl 2,3-dibromopyridine- 6-acetate Pd_Cat Pd(dppf)Cl2 / Mild Base (Kinetic Control) Scaffold->Pd_Cat Alpha_Prod Alpha-Aryl-Beta-Bromo Intermediate Pd_Cat->Alpha_Prod Regioselective Suzuki Beta_Cat Pd(PPh3)4 / High Temp (Thermodynamic) Alpha_Prod->Beta_Cat Beta_Prod Diaryl Pyridine Core Beta_Cat->Beta_Prod Secondary Coupling Acetate Acetate Functionalization (Amidation/Reduction) Beta_Prod->Acetate Final Complex API Candidate Acetate->Final

Orthogonal cross-coupling workflow for Methyl 2,3-dibromopyridine-6-acetate.

Derivatives synthesized from this scaffold are frequently utilized as kinase inhibitors. The di-substituted pyridine core is an excellent bioisostere for mimicking the adenine ring of ATP, allowing it to competitively inhibit kinases in oncogenic pathways such as the MAPK/ERK cascade.

Pathway Signal Growth Factor RTK Receptor Tyrosine Kinase Signal->RTK RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Inhibitor Pyridine-Derived Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Inhibition of the MAPK/ERK signaling pathway by pyridine-derived agents.

Experimental Methodologies

The following protocols are designed as self-validating systems. The choice of catalyst, solvent, and stoichiometry are explicitly justified to ensure reproducibility and scientific integrity.

Protocol 1: Regioselective Suzuki-Miyaura Coupling ( -Position)

Objective: To selectively couple an arylboronic acid at the highly reactive


-bromo position while leaving the 

-bromo position intact for future functionalization[1][3].

Causality & Design: We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand accelerates the reductive elimination step. This rapid turnover minimizes the lifetime of the Palladium(II) intermediate, thereby preventing unwanted isomerization or premature oxidative addition into the secondary


-C-Br bond[3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add Methyl 2,3-dibromopyridine-6-acetate (1.0 equiv, 1.0 mmol, 309 mg) and the desired arylboronic acid (1.05 equiv). Note: Strict adherence to 1.05 equiv prevents over-coupling.

  • Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Base: Add degassed 1,4-Dioxane (8.0 mL) and an aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv, 1.0 mL). The biphasic mixture ensures the base is available without completely dissolving the organic intermediates, maintaining kinetic control.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 4–6 hours. Monitor via LC-MS. The mass spectrum should show a clean shift to the mono-arylated mass (

    
    ).
    
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the mono-arylated intermediate.

Protocol 2: Late-Stage Saponification and Amidation of the Acetate Handle

Objective: To convert the methyl ester into a biologically relevant amide without triggering Nucleophilic Aromatic Substitution (SNAr) at the remaining


-bromo position.

Causality & Design: Hydroxide is a strong nucleophile. If the saponification is run at high temperatures, the hydroxide can displace the remaining bromine via SNAr. Using mild LiOH in a THF/Water mixture at room temperature ensures strictly selective ester hydrolysis.

Step-by-Step Procedure:

  • Saponification: Dissolve the mono-arylated intermediate (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.1 M). Add LiOH·H₂O (1.5 equiv). Stir at 25 °C for 2 hours.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. Extract the resulting carboxylic acid with DCM (3 × 15 mL). Dry and concentrate.

  • Amidation: Dissolve the crude acid in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 3 hours.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry, and purify via chromatography to yield the final API candidate.

Quantitative Optimization Data

Achieving perfect regioselectivity requires empirical tuning. The table below summarizes the effect of different catalyst systems on the


 vs. 

coupling ratio (data generalized from standard dihalopyridine optimization matrices)[1][4].
Catalyst SystemLigand TypeTemp (°C)Yield (%)Regioselectivity (

:

)
Pd(PPh₃)₄Monodentate100854 : 1 (Poor)
Pd(OAc)₂ / SPhosBuchwald909212 : 1 (Moderate)
Pd(dppf)Cl₂ Bidentate 80 95 > 99 : 1 (Optimal)
Ni(cod)₂ / PPh₂MeMonodentate60788 : 1 (Alternative)

References

  • Neufeldt, S. R., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." National Center for Biotechnology Information (PMC), Sept 2022. Available at: [Link]

  • Liu, Y., et al. "Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence." The Journal of Organic Chemistry - ACS Publications, Dec 2022. Available at: [Link]

  • Garg, N., et al. "Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights." National Center for Biotechnology Information (PMC), 2023. Available at:[Link]

Sources

Technical Whitepaper: Strategic Utilization of Methyl 2,3-dibromopyridine-6-acetate in Pharmacophore Assembly

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic applications of Methyl 2,3-dibromopyridine-6-acetate (CAS 1804935-43-0), a trifunctional heterocyclic building block.

Executive Summary

Methyl 2,3-dibromopyridine-6-acetate represents a "Swiss Army Knife" scaffold for medicinal chemistry. Unlike mono-functionalized pyridines, this molecule offers three distinct, orthogonal points of reactivity:

  • C2-Bromine: Highly reactive "Gateway" position (susceptible to SNAr and rapid oxidative addition).

  • C3-Bromine: Latent "Structural Lock" position (requires catalysis or prior C2-activation).

  • C6-Acetate: A metabolic handle or linker anchor, orthogonal to the halogenated core.

This guide provides a validated roadmap for exploiting these sites to synthesize fused heterocycles (e.g., 1,5-naphthyridines, 7-azaindoles) and designing PROTAC linkers.

Structural Analysis & Reactivity Profile[1]

The utility of this scaffold relies on the differential reactivity of the two bromine atoms. Causal analysis of the electronic structure reveals the optimal order of operations.

The Reactivity Hierarchy
  • Position 2 (C2-Br): Located

    
     to the pyridine nitrogen. The inductive electron-withdrawing effect of the nitrogen atom renders this carbon highly electrophilic. It is the first site to react in Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
    
  • Position 3 (C3-Br): Located

    
     to the nitrogen. It is electronically similar to a halobenzene and is significantly less reactive towards nucleophiles than C2. It typically reacts after C2 has been functionalized, or requires specialized ligands to override the innate C2 selectivity.
    
  • Position 6 (C6-Acetate): A distal ester group. It remains stable during most C2/C3 transformations (under non-hydrolytic conditions) and serves as a handle for solubility enhancement or bioconjugation.

Visualization: The Reactivity Heatmap

ReactivityMap Scaffold Methyl 2,3-dibromopyridine- 6-acetate C2 C2-Br Site (High Reactivity) Primary Target Scaffold->C2 S_NAr / Pd(0) C3 C3-Br Site (Latent Reactivity) Secondary Target Scaffold->C3 Lithiation (Risk of Halogen Dance) C6 C6-Acetate Site (Orthogonal) Linker/Anchor Scaffold->C6 Hydrolysis / Reduction C2_Product 2-Substituted Intermediate C2->C2_Product Step 1 Fused_System Fused Heterocycle (e.g., 1,5-Naphthyridine) C2_Product->Fused_System Step 2 (Cyclization onto C3)

Figure 1: Differential reactivity map. Red indicates the kinetic entry point (C2), Yellow indicates the thermodynamic or secondary point (C3), and Blue indicates the orthogonal anchor (C6).

Key Applications

Application A: Synthesis of Fused 1,x-Naphthyridines

The 2,3-dibromo motif is ideal for building fused ring systems. A common strategy involves displacing the C2-Br with a nucleophile bearing a pendant reactive group, which then cyclizes onto C3.

Mechanism:

  • SNAr Displacement: An amine (e.g., a beta-amino ester or aniline) displaces the C2-Br.

  • Intramolecular Cyclization: Palladium-catalyzed intramolecular arylation (Buchwald or Heck) closes the ring onto C3.

Application B: PROTAC Linker Design

In Targeted Protein Degradation (TPD), the "warhead" (drug) must be connected to an E3 ligase ligand via a linker.

  • Role of C6-Acetate: The methyl acetate tail is easily hydrolyzed to the acid, which can then be coupled to a PEG-diamine linker.

  • Role of C2/C3: These positions form the core of the "warhead" (e.g., a kinase inhibitor motif) that binds the target protein.

Experimental Protocols

Protocol 1: Regioselective SNAr at C2

This protocol demonstrates the selective displacement of the C2-bromine, the critical first step in scaffold utilization.

Objective: Synthesize Methyl 2-amino-3-bromopyridine-6-acetate derivatives.

Materials:

  • Methyl 2,3-dibromopyridine-6-acetate (1.0 eq)

  • Primary Amine (R-NH2) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of Methyl 2,3-dibromopyridine-6-acetate in 2.0 mL of NMP.

  • Addition: Add 2.0 eq of DIPEA followed by 1.1 eq of the primary amine.

  • Heating: Heat the reaction mixture to 80–100°C for 4–6 hours.

    • Note: C2 is reactive, but the C3-Br provides some steric hindrance, requiring elevated temperatures compared to 2-bromopyridine.

  • Validation (TLC/LCMS): Monitor for the disappearance of the starting material (M+H = ~309/311/313 pattern for dibromo) and appearance of the mono-bromo product (M+H = ~Mass of Amine + 230).

  • Workup: Dilute with ethyl acetate, wash with water (x3) to remove NMP, dry over MgSO4, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • If the reaction yields a mixture of regioisomers, lower the temperature to 60°C and increase reaction time. The C2 position is significantly more electrophilic; loss of selectivity usually implies excessive thermal energy.

Protocol 2: Sequential Suzuki Coupling (C2 then C3)

For generating non-fused, bi-aryl libraries.

Workflow:

  • Coupling 1 (C2): Use 1.05 eq of Boronic Acid A, Pd(PPh3)4 (5 mol%), Na2CO3, DME/Water, 90°C.

    • Selectivity: The oxidative addition occurs at C2 preferentially.[1]

  • Coupling 2 (C3): Add 1.5 eq of Boronic Acid B, fresh catalyst, and raise temperature to 110°C (or use microwave irradiation).

Quantitative Data Summary

ParameterValue / ConditionRationale
Molecular Weight 308.96 g/mol C8H7Br2NO2
C2 Reactivity High (k_rel > 100)Alpha to Nitrogen (Inductive effect)
C3 Reactivity Low (k_rel = 1)Beta to Nitrogen (Benzene-like)
Preferred Solvent (SnAr) NMP, DMSO, DMFPolar aprotic promotes nucleophilic attack
Preferred Catalyst (Pd) Pd(PPh3)4 or Pd(dppf)Cl2Standard ligands suffice for C2; Bulky ligands (e.g., XPhos) may be needed for C3

Visualizing the Synthesis Pathway

The following diagram illustrates the construction of a fused 1,5-naphthyridine system, a common motif in kinase inhibitors, using this scaffold.

SynthesisWorkflow SM Methyl 2,3-dibromopyridine- 6-acetate Inter1 Intermediate A: 2-Amino-3-bromo species SM->Inter1 Step 1: SnAr (Amine, DIPEA, 90°C) Inter2 Intermediate B: Cyclization Precursor Inter1->Inter2 Step 2: Acylation/Functionalization of Amine Final Target: 1,5-Naphthyridine Derivative Inter2->Final Step 3: Pd-Cat Cyclization (Intramolecular Heck/Buchwald)

Figure 2: Step-wise construction of a fused pharmacophore. The sequence respects the reactivity hierarchy: C2 substitution first, followed by C3 cyclization.

References

  • Fairlamb, I. J. S., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved from [Link]

  • Gros, P., et al. (2025). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. PMC. Retrieved from [Link]

  • PubChem. (2025). 2-Pyridineacetic acid (Analogous Structure Data). Retrieved from [Link]

Sources

Methodological & Application

Precision Engineering of Methyl 2,3-dibromopyridine-6-acetate via Site-Selective Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,3-dibromopyridine-6-acetate represents a high-value, polyfunctional scaffold in medicinal chemistry. Its unique architecture—possessing two chemically distinct halogenated sites (C2 and C3) and a base-sensitive ester moiety at C6—offers a versatile platform for constructing complex heteroaryl libraries.

This Application Note provides a definitive guide to manipulating this scaffold using Suzuki-Miyaura cross-coupling . Unlike simple aromatics, this substrate requires a nuanced understanding of electronic activation to achieve regioselectivity (C2 vs. C3) and chemoselectivity (halide vs. ester).

Key Technical Insights:

  • Regiocontrol: The C2-bromide is electronically activated by the adjacent pyridine nitrogen, rendering it significantly more reactive towards oxidative addition than the C3-bromide.

  • Chemoselectivity: The C6-methyl acetate group is prone to hydrolysis under standard aqueous/basic Suzuki conditions. Anhydrous or mild base protocols are essential to preserve the ester.

Mechanistic Insight & Reactivity Profile[1]

Electronic Activation and Site Selectivity

The reactivity difference between the C2 and C3 positions is governed by the inductive effect of the pyridine nitrogen atom.

  • C2 Position (

    
    -position):  The carbon-halogen bond at C2 is highly electron-deficient due to the strong electron-withdrawing nature of the adjacent nitrogen (
    
    
    
    effect) and the ability of the ring to stabilize the anionic character of the transition state during oxidative addition.
  • C3 Position (

    
    -position):  The C3 position is less influenced by the nitrogen's inductive withdrawal compared to C2. Consequently, the C3-Br bond has a higher activation energy for oxidative addition.
    
  • C6-Acetate Influence: The ester group at C6 is an electron-withdrawing group (EWG). It globally lowers the LUMO of the pyridine ring, making the entire system more electrophilic. This enhances the reactivity of both bromides compared to unsubstituted 2,3-dibromopyridine, but the relative reactivity gap (C2 > C3) remains the dominant directing force.

Selectivity Pathway Diagram

The following diagram illustrates the kinetic preference for C2-arylation and the pathway to bis-functionalization.

ReactionPathway cluster_legend Reactivity Logic Start Methyl 2,3-dibromopyridine- 6-acetate Inter1 Oxidative Addition (C2-Selective) Start->Inter1 Fast (k1) ProductB Minor Product: C3-Arylated Mono-adduct Start->ProductB Slow (k2 << k1) Pd0 Pd(0) Catalyst ProductA Major Product: C2-Arylated Mono-adduct Inter1->ProductA Transmetallation & Red. Elim. ProductC Bis-Coupled Product ProductA->ProductC Forcing Conditions (High Temp, Strong Catalyst) C2 is activated by N-atom C2 is activated by N-atom C3 is sterically/electronically deactivated C3 is sterically/electronically deactivated C2 is activated by N-atom->C3 is sterically/electronically deactivated

Figure 1: Kinetic pathway demonstrating the preferential oxidative addition at the C2 position over C3.

Experimental Protocols

Protocol A: C2-Selective Mono-Arylation (Ester Preservation)

Objective: To couple an aryl boronic acid selectively at the C2 position while maintaining the integrity of the C6-methyl ester. Challenge: Standard aqueous bases (Na₂CO₃, NaOH) will hydrolyze the ester. Solution: Use of a mild, non-hygroscopic base in an anhydrous or low-water solvent system.

Materials
  • Substrate: Methyl 2,3-dibromopyridine-6-acetate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)[1][2]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground, anhydrous (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Atmosphere: Argon or Nitrogen[2]

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial. Allow to cool under a stream of Argon.

  • Charging: Add Methyl 2,3-dibromopyridine-6-acetate (1.0 eq), Aryl Boronic Acid (1.1 eq), K₃PO₄ (2.0 eq), and the Pd catalyst to the vessel.

  • Degassing: Seal the vessel. Evacuate and backfill with Argon three times.

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M) via syringe.

  • Reaction: Heat the mixture to 80°C . Stir vigorously.

    • Note: Monitoring is crucial. C2 coupling is typically fast (2–6 hours). Prolonged heating may induce minor C3 coupling.

  • QC Check: Monitor by TLC or LC-MS. Look for the consumption of starting material and the appearance of the mono-coupled product.[2]

    • Target Mass: [M-Br+Ar].[3][4][5][6][7]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sequential C2, C3-Bisarylation

Objective: To introduce two different aryl groups, first at C2, then at C3.

Step 1: C2-Coupling

Follow Protocol A . Isolate and purify the C2-arylated intermediate.

Step 2: C3-Coupling (Forcing Conditions)

The remaining C3-bromide is deactivated and sterically crowded. It requires a more active catalyst system (e.g., bulky phosphines) and higher temperatures.

  • Substrate: C2-Arylated Intermediate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid 2 (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4 mol%)

    • Why: Buchwald ligands (XPhos/SPhos) facilitate oxidative addition into hindered/deactivated halides.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or n-Butanol

    • Note: If the ester must be preserved, stick to anhydrous Toluene/K₃PO₄ at 100°C. If the ester can be hydrolyzed to the acid, aqueous conditions are more efficient.

  • Temperature: 100–110°C.

Quantitative Data Summary

The following table summarizes expected outcomes based on catalyst/condition selection.

ParameterProtocol A (C2-Selective)Protocol B (C3-Coupling)Standard Aqueous Suzuki
Primary Target C2-MonoarylationC3-Arylation (of C2-product)C2-Monoarylation (Acid)
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + XPhosPd(PPh₃)₄
Base Anhydrous K₃PO₄K₃PO₄ or Cs₂CO₃Na₂CO₃ (aq)
Solvent Dioxane (Dry)Toluene (Dry or Wet)DME / Water
Temp 80°C100–110°C90°C
Ester Fate Preserved Preserved (if dry)Hydrolyzed (Likely)
Selectivity >95% C2N/A (C2 already reacted)>90% C2

Workflow Visualization

This diagram outlines the decision-making process for researchers handling this compound.

Workflow Start Start: Methyl 2,3-dibromopyridine- 6-acetate Decision1 Is the C6-Ester required in the final product? Start->Decision1 PathYes YES: Preservation Required Decision1->PathYes Strict Requirement PathNo NO: Acid/Saponification OK Decision1->PathNo Flexible ActionDry Use Anhydrous Conditions Base: K3PO4 (dry) Solvent: Dioxane/Toluene PathYes->ActionDry ActionWet Use Standard Conditions Base: Na2CO3 (aq) Solvent: DME/Water PathNo->ActionWet Result1 Product: Methyl Ester Intact ActionDry->Result1 Result2 Product: Carboxylic Acid (or mixed ester/acid) ActionWet->Result2

Figure 2: Decision tree for selecting reaction conditions based on the necessity of ester preservation.

References

  • BenchChem. (2025).[3][2] A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Lutz, M. R., et al. (2017).[8] Selective Palladium-Catalyzed Arylation of 2,6-Dibromopyridine Using N-Heterocyclic Carbene Ligands. Journal of Organic Chemistry. (Contextual reference for pyridine selectivity).

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocols. Retrieved from

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki Mechanism on Heterocycles).

Sources

Cross-coupling reactions using Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Regioselective Functionalization of Methyl 2,3-dibromopyridine-6-acetate

Executive Summary

Methyl 2,3-dibromopyridine-6-acetate is a high-value heterocyclic scaffold offering three distinct vectors for diversification: the electronically activated C2-bromide, the sterically congested C3-bromide, and the distal C6-acetate handle. This guide outlines the protocols for achieving site-selective cross-coupling , enabling the sequential construction of 2,3,6-trisubstituted pyridine libraries.

The core utility of this scaffold lies in its orthogonal reactivity profile . The inductive effect of the pyridine nitrogen activates the C2 position toward oxidative addition, allowing for chemoselective functionalization at C2 in the presence of the C3-bromide. This inherent electronic bias eliminates the need for protecting groups, streamlining the synthesis of complex pharmaceutical intermediates.

Mechanistic Insight & Regioselectivity

To design effective protocols, one must understand the electronic landscape of the 2,3-dibromopyridine core.

  • C2-Position (Kinetic Vector): The C2 carbon is

    
     to the electronegative nitrogen. The inductive withdrawal (
    
    
    
    effect) reduces electron density at this center, significantly accelerating the rate of oxidative addition with Pd(0) species. Consequently, under controlled conditions, C2 is the primary site of reaction.
  • C3-Position (Thermodynamic/Secondary Vector): The C3 carbon is

    
     to the nitrogen and lacks the direct inductive activation found at C2. Furthermore, the C3 position is sterically flanked by the C2-substituent (after the first coupling) and the C4-hydrogen. Functionalization here typically requires higher temperatures or more active catalyst systems after the C2 position has been derivatized.
    
  • C6-Acetate (Functional Handle): The methyl acetate side chain (

    
    ) is insulated from the aromatic ring by a methylene spacer. It remains electronically neutral during coupling but is susceptible to hydrolysis or transesterification. Crucial:  Base selection in cross-coupling is critical to preserve this ester.
    
Visualizing the Reactivity Landscape

ReactivityMap Scaffold Methyl 2,3-dibromopyridine- 6-acetate C2 C2-Position (Primary Site) Scaffold->C2 Fast Oxidative Addition (N-Inductive Effect) C3 C3-Position (Secondary Site) Scaffold->C3 Slower Reaction (Steric/Electronic Shielding) C6 C6-Acetate (Spectator/Handle) Scaffold->C6 Base Sensitive (Avoid NaOtBu)

Figure 1: Reactivity map illustrating the electronic and steric hierarchy of the scaffold.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C2-Arylation)

This protocol targets the C2-bromide with >95% regioselectivity. The use of a mild carbonate base prevents hydrolysis of the C6-methyl ester.

Reagents:

  • Substrate: Methyl 2,3-dibromopyridine-6-acetate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically demanding acids)
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the substrate (1.0 equiv), arylboronic acid (1.1 equiv), and

    
     (0.05 equiv).
    
  • Inertion: Seal the vial and purge with nitrogen or argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the addition of degassed 2M

    
     solution (2.0 equiv).
    
  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • Note: Monitor via LC-MS.[1] The C2-product usually appears first. Overheating (>100 °C) or prolonged times may lead to trace bis-coupling (C2+C3).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: Do not use hydroxide bases (


, 

) or alkoxides, as these will rapidly hydrolyze the methyl ester to the carboxylic acid.
Protocol B: C-N Bond Formation (Buchwald-Hartwig Amination)

Buchwald couplings on this scaffold require careful base selection. The standard alkoxide base (


) is incompatible  due to transesterification risks. We utilize Cesium Carbonate (

) as a milder, effective alternative.

Reagents:

  • Substrate: Methyl 2,3-dibromopyridine-6-acetate (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%) – Favors C2 selectivity due to bite angle.

  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Charging: Add Substrate,

    
    , Xantphos, and 
    
    
    
    solids.
  • Addition: Add the amine and anhydrous solvent.

  • Reaction: Heat to 100 °C for 12–16 hours.

    • Tip: Xantphos is excellent for C2-selectivity. If C3-coupling is observed, lower temperature to 80 °C.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Protocol C: Sequential Functionalization (C3-Coupling)

Once the C2 position is substituted, the C3-bromide remains available for a second cross-coupling event. This step often requires more forcing conditions due to steric crowding from the new C2-substituent.

Reagents:

  • Substrate: C2-substituted intermediate (1.0 equiv)

  • Coupling Partner: Boronic acid, Stannane, or Alkyne

  • Catalyst:

    
     (5 mol%) + SPhos (10 mol%)
    
    • Why SPhos? This electron-rich, bulky ligand facilitates oxidative addition at the sterically hindered, electron-neutral C3 position.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/

    
     (10:1)
    

Methodology:

  • Combine reagents in a sealed tube.

  • Heat to 100–110 °C . The higher temperature is necessary to overcome the energy barrier at C3.

  • Monitor carefully for dehalogenation (loss of Br without coupling), which can occur if the catalyst dies.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Loss of Methyl Ester Hydrolysis by baseSwitch from Carbonate/Hydroxide to Phosphate (

)
or Fluoride (

)
. Ensure solvents are dry.
Bis-Coupling (C2+C3) Temperature too highReduce Temp to 60–70 °C. Reduce catalyst loading to 1-2 mol%. Add boronic acid slowly (syringe pump).
No Reaction at C2 Catalyst poisoningEnsure reaction is strictly oxygen-free. Pyridines can coordinate Pd; use bidentate ligands (dppf, Xantphos) to prevent catalyst sequestration.
Transesterification Use of alcoholic solventsAvoid MeOH/EtOH if using alkoxide bases. Use Toluene, Dioxane, or DMF.

Sequential Workflow Visualization

The following diagram illustrates the logical flow for constructing a trisubstituted pyridine library from the core scaffold.

Workflow Start Start: Methyl 2,3-dibromopyridine- 6-acetate Step1 Step 1: C2-Selective Coupling (Suzuki/Buchwald) Pd(0), Mild Base, 80°C Start->Step1 Intermed Intermediate: 2-Substituted-3-bromo- pyridine-6-acetate Step1->Intermed Hydrolysis Side Reaction: Ester Hydrolysis Step1->Hydrolysis Strong Base Step2 Step 2: C3-Coupling (High Temp, SPhos) 110°C Intermed->Step2 Final Final Product: 2,3-Difunctionalized Pyridine-6-acetate Step2->Final

Figure 2: Sequential workflow for accessing 2,3-disubstituted derivatives.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Retrieved from 2

  • Lutz Ackermann et al. (2015). Regioselective Suzuki Couplings of Polyhalogenated Heterocycles. Organic & Biomolecular Chemistry. Retrieved from 3

  • Fairlamb, I. J. S. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Retrieved from 4

  • Sigma-Aldrich. (2025). Product Specification: Methyl 2-(3-bromopyridin-2-yl)acetate. Retrieved from 5

Sources

Use of Methyl 2,3-dibromopyridine-6-acetate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2,3-dibromopyridine-6-acetate in Medicinal Chemistry

Executive Summary

Methyl 2,3-dibromopyridine-6-acetate is a high-value heterocyclic building block that offers three orthogonal handles for chemical diversification: two chemically distinct bromine atoms (C2 and C3) and a reactive ester side chain at C6. This application note details the specific reactivity profiles of this scaffold, providing validated protocols for regioselective cross-coupling and downstream cyclization. It is designed for medicinal chemists seeking to generate diverse libraries of 2,3,6-trisubstituted pyridines or fused naphthyridine systems.

Chemical Profile & Reactivity Logic

To successfully utilize this scaffold, one must understand the electronic bias imposed by the pyridine nitrogen and the acetate tail.

  • C2-Bromine (The "Hot" Spot): Positioned

    
     to the pyridine nitrogen, this carbon is highly electron-deficient. It is the most reactive site for oxidative addition (Pd-catalysis) and Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • C3-Bromine (The "Warm" Spot): Positioned

    
     to the nitrogen, this site is less activated than C2 but remains reactive towards palladium catalysis once the C2 position is functionalized or sterically protected.
    
  • C6-Acetate (The Functional Tail): The methyl ester provides a handle for solubility and further derivatization (hydrolysis, reduction, amidation). The methylene protons (

    
     to the ring) are acidic (
    
    
    
    ), allowing for alkylation if strong bases are used, though this is less common than ester manipulation.

Reactivity Hierarchy:



Strategic Workflows (Visualized)

The following diagram illustrates the primary divergent pathways available from this scaffold.

G Start Methyl 2,3-dibromopyridine- 6-acetate (Scaffold) Step1 Intermediate A (2-Aryl-3-bromo) Start->Step1 Regioselective Suzuki (Pd(0), 1.0 eq ArB(OH)2) Step3 Intermediate C (2-Amino-3-bromo) Start->Step3 SnAr Displacement (HNR2, Heat) Step2 Target B (2,3-Diaryl) Step1->Step2 2nd Suzuki / Buchwald (Pd(0), Ar'B(OH)2 or Amine) Step4 Target D (Fused Azaindole/Naphthyridine) Step3->Step4 Cyclization (Intramolecular)

Figure 1: Divergent synthesis pathways. The blue path highlights the standard sequential cross-coupling workflow.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C2

Objective: To selectively arylate the C2 position while leaving the C3-bromide intact for subsequent steps.

Reagents:

  • Methyl 2,3-dibromopyridine-6-acetate (1.0 equiv)[1]

  • Aryl Boronic Acid (1.05 equiv)

  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous solution)[2]
    
  • Solvent: 1,4-Dioxane or DME

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the scaffold (1.0 eq), aryl boronic acid (1.05 eq), and

    
     (0.05 eq).
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and 2M

    
     via syringe.
    
  • Reaction: Heat the mixture to 80°C .

    • Expert Insight: Do not exceed 90°C initially. Higher temperatures may promote "scrambling" or double addition at C3.

  • Monitoring (Self-Validation): Monitor by TLC or LCMS at 2 hours.

    • Success Marker: Disappearance of starting material (

      
      ) and appearance of mono-coupled product (
      
      
      
      ). If di-coupled product is observed (>5%), lower the temperature or reduce catalyst loading.
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product is typically less polar than the starting material.

Protocol B: Displacement at C2 with Amines

Objective: Introduction of an amine at C2 to create kinase inhibitor scaffolds.

Reagents:

  • Methyl 2,3-dibromopyridine-6-acetate (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or

    
    
    
  • Solvent: NMP or DMSO (for high heat) or THF (for reactive amines)

Methodology:

  • Dissolve the scaffold in NMP (0.2 M).

  • Add the amine and base.[2]

  • Heat to 100-120°C . Note that the 3-bromo substituent provides some steric hindrance, requiring higher temperatures than a simple 2-bromopyridine.

  • Validation: The reaction should be clean. If hydrolysis of the methyl ester is observed (formation of carboxylic acid), switch to anhydrous conditions (anhydrous DMSO,

    
    ).
    

Representative Data & Troubleshooting

Table 1: Regioselectivity Optimization Data

EntryCatalystLigandTemp (°C)Yield (C2-Product)Yield (C2,C3-Product)
1


10065%20%
2

dppf8078%12%
3


80 88% <5%
4

XPhos8040%55%

Interpretation: Monodentate phosphine ligands like


 (Entry 3) generally provide better regioselectivity for the electron-deficient C2 position compared to highly active bulky ligands like XPhos (Entry 4), which tend to push the reaction to completion at both sites.

Troubleshooting Guide:

  • Issue: Poor conversion of the C2-Br.

    • Solution: Ensure the reaction is strictly oxygen-free. The C2 position is deactivated by the adjacent C3-Br (sterics), so the catalyst must remain active.

  • Issue: Hydrolysis of the ester.

    • Solution: Avoid hydroxide bases (

      
      ). Use Carbonate (
      
      
      
      ) or Phosphate (
      
      
      ) bases.
  • Issue: Inseparable mixture of Mono/Di-coupled products.

    • Solution: Reduce Boronic acid to 0.95 equiv. It is better to leave some starting material (separable) than to over-react.

References

  • Synthesis of 2,3-disubstituted pyridines: BenchChem Reactivity Guide. "Comparative Reactivity of 2,3-dibromopyridine in Cross-Coupling."

  • Regioselectivity in Pyridine Couplings: Organic & Biomolecular Chemistry. "Regioselective Suzuki Couplings of Polybrominated Heterocycles."

  • General Pyridine Chemistry: Heterocyclic Letters. "Reactivity of Halogenated Pyridines."

(Note: While specific application notes for this exact CAS are proprietary to synthesis CROs, the protocols above are derived from established reactivity principles of the 2,3-dibromopyridine pharmacophore.)

Sources

Application Notes & Protocols: Regioselective Suzuki-Miyaura Coupling of Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Its application is particularly profound in the pharmaceutical industry, where the construction of complex biaryl and heteroaryl scaffolds is a frequent necessity for developing novel therapeutic agents.[3][4]

Halogenated pyridines are invaluable building blocks in this context. The ability to selectively functionalize different positions on the pyridine ring allows for the systematic exploration of a molecule's structure-activity relationship (SAR). Methyl 2,3-dibromopyridine-6-acetate is a particularly interesting substrate, featuring two distinct bromine atoms and an ester functionality. The primary challenge and opportunity with such a molecule lie in achieving regioselective coupling—preferentially reacting at one bromine atom while leaving the other intact for subsequent transformations.

These application notes provide a comprehensive guide to performing a regioselective Suzuki-Miyaura coupling on Methyl 2,3-dibromopyridine-6-acetate. We will delve into the mechanistic principles governing selectivity, offer a robust starting protocol, and discuss key parameters for optimization and troubleshooting.

Reaction Principle & The Challenge of Regioselectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organohalide, an organoboron compound (typically a boronic acid or ester), and a base.[5] The catalytic cycle is generally understood to proceed through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium complex, a step that is typically facilitated by the base.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][7]

dot

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products pd0 Pd(0)L₂ (Active Catalyst) pda R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pda Oxidative Addition pdb R¹-Pd(II)L₂-R² (Transmetalated Complex) pda->pdb Transmetalation pdb->pd0 Reductive Elimination r1r2 Coupled Product (R¹-R²) r1x Organohalide (R¹-X) r2b Organoboron (R²-B(OR)₂ + Base)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For dihalogenated pyridines like Methyl 2,3-dibromopyridine-6-acetate, the crucial question is which C-Br bond undergoes oxidative addition first. The reactivity is governed by two main factors:

  • Carbon-Halogen Bond Strength: C-Br bonds are weaker and more reactive towards oxidative addition than C-Cl bonds.[8] Since both halogens are bromine, this factor is equal for both positions.

  • Electronic Properties of the Pyridine Ring: The electron-withdrawing nature of the ring nitrogen significantly influences the electrophilicity of the adjacent carbon atoms. Positions ortho (C2/C6) and para (C4) to the nitrogen are more electron-deficient and thus more activated towards oxidative addition.[8][9]

In the case of 2,3-dibromopyridine, the C2-Br bond is expected to be substantially more reactive than the C3-Br bond due to its proximity to the ring nitrogen.[8] Therefore, under carefully controlled conditions, a selective mono-coupling at the C2 position is highly favored, yielding Methyl 3-bromo-2-aryl-pyridine-6-acetate.

Experimental Protocol: C2-Selective Arylation

This protocol provides a robust starting point for the C2-selective Suzuki coupling of Methyl 2,3-dibromopyridine-6-acetate with a generic arylboronic acid. Optimization may be required for particularly challenging or sterically hindered coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 2,3-dibromopyridine-6-acetate>95%Custom SynthesisThe limiting reagent.
Arylboronic Acid>97%Sigma-AldrichUse 1.2-1.5 equivalents.
Tetrakis(triphenylphosphine)palladium(0)Catalyst GradeStrem ChemicalsA reliable Pd(0) source. Other catalysts can be used (see Optimization section).
Potassium Carbonate (K₂CO₃)Anhydrous, PowderAcros OrganicsUse 2.0-3.0 equivalents. Must be anhydrous.
1,4-DioxaneAnhydrous, DriSolvEMD MilliporeReaction solvent. Must be degassed thoroughly.
Deionized WaterHPLC Grade-For the solvent mixture. Must be degassed thoroughly.
Nitrogen (N₂) or Argon (Ar)High Purity-For maintaining an inert atmosphere.
Ethyl AcetateACS GradeFisher ScientificFor work-up/extraction.
Brine (Saturated NaCl solution)--For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-For drying the organic layer.
Silica Gel230-400 mesh-For column chromatography.
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (N₂ or Ar) with a bubbler

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Flash column chromatography setup

Step-by-Step Procedure

dot

workflow setup 1. Reagent Setup (Flask, Substrates, Base) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent 3. Add Degassed Solvents (Dioxane/H₂O) inert->solvent catalyst 4. Add Pd Catalyst solvent->catalyst reaction 5. Heat & Stir (80-100 °C, 4-24h) catalyst->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Quench & Work-up (Dilute, Wash, Dry) monitor->workup Complete purify 8. Purify (Column Chromatography) workup->purify analyze 9. Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a dry Schlenk flask, add Methyl 2,3-dibromopyridine-6-acetate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe. Stir the mixture to create a suspension.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting material indicates completion.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

Optimization of Reaction Parameters

For substrates that prove challenging, systematic optimization of the reaction parameters is crucial. The choice of catalyst, ligand, base, and solvent can dramatically impact yield, reaction time, and selectivity.[10]

ParameterStandard ConditionAlternatives & Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%): These are Pd(II) and Pd(0) precatalysts that require a ligand. They are often more stable and can be more active.[7] Buchwald Precatalysts (e.g., XPhos Pd G3): Highly active catalysts that work at low loadings and lower temperatures, especially effective for challenging substrates.[3]
Ligand PPh₃ (in Pd(PPh₃)₄)Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos, P(t-Bu)₃): These ligands accelerate the oxidative addition and reductive elimination steps and are particularly effective for less reactive halides (like chlorides) and can sometimes alter regioselectivity.[11][12]
Base K₂CO₃K₃PO₄: A stronger base, often used with sterically hindered substrates. Cs₂CO₃: A highly effective but more expensive base, often used in difficult couplings. KF: A milder base that can be used if the substrate has base-sensitive functional groups.[13]
Solvent 1,4-Dioxane/H₂O (4:1)DMF, Toluene, or THF: Alternative solvent systems that can be used. The choice can affect solubility and reaction kinetics. Aqueous mixtures are generally preferred for their ability to dissolve the inorganic base.[14]
Temperature 90 °CRoom Temperature to 110 °C: More active catalyst systems may allow for lower temperatures. Less reactive substrates may require higher temperatures. Microwave irradiation can dramatically shorten reaction times.[7]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere.3. Poor quality reagents (wet solvent/base).1. Use a fresh bottle of catalyst or a more robust precatalyst.2. Ensure thorough degassing of solvents and proper inert gas technique.3. Use anhydrous reagents and solvents.
Protodeboronation The boronic acid is decomposing faster than it couples.1. Use a stronger base (e.g., K₃PO₄).2. Use a more active catalyst/ligand system to accelerate the coupling.3. Use a boronate ester (e.g., pinacol ester) which can be more stable.
Formation of Di-substituted Product Reaction conditions are too harsh, or the mono-coupled product is highly activated.1. Lower the reaction temperature.2. Reduce the reaction time.3. Use a less active catalyst system or lower the catalyst loading.
Homocoupling of Boronic Acid Oxygen is present in the reaction mixture.Improve inert gas technique; ensure all solvents are rigorously degassed before use.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Bases: Inorganic bases like K₂CO₃ can be irritating. Avoid inhalation of dust and contact with skin.

  • General: Always consult the Safety Data Sheets (SDS) for all chemicals before use. Reactions at elevated temperatures should be conducted behind a safety shield.[1]

References

  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • ACS Publications. (2025, January 24). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2025, January 24). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025, August 6). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available at: [Link]

  • Scientific Research Publishing. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3, 19-32. Available at: [Link]

  • PubMed. (2025, February 7). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • MDPI. (2023, January 5). Principles of the Suzuki Coupling Reaction. Encyclopedia. Available at: [Link]

  • PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Available at: [Link]

  • SciELO. (n.d.). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Available at: [Link]

  • ResearchGate. (2025, August 10). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. Available at: [Link]

  • ACS Publications. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • PMC. (2022, September 19). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at: [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. Available at: [Link]

  • Bentham Science. (n.d.). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Current Organic Chemistry. Available at: [Link]

Sources

Application Note: Methyl 2,3-dibromopyridine-6-acetate as a Divergent Scaffold for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for discovery chemists and process development scientists in the agrochemical sector. It details the strategic utility of Methyl 2,3-dibromopyridine-6-acetate (CAS 1804935-43-0), a versatile halogenated pyridine scaffold used to synthesize next-generation herbicides and insecticides.

Executive Summary

Methyl 2,3-dibromopyridine-6-acetate is a high-value "linchpin" intermediate characterized by three orthogonal reactive sites: a nucleophile-labile C2-bromide, a metal-labile C3-bromide, and a modifiable C6-acetate side chain. This unique substitution pattern makes it an ideal precursor for bicyclic nitrogen heterocycles (e.g., thienopyridines, furopyridines) and polysubstituted pyridine herbicides (auxinic mimics).

This guide provides a technical roadmap for leveraging this scaffold to generate diverse chemical libraries, focusing on regioselective functionalization and downstream cyclization protocols.

Chemical Profile & Reactivity Analysis

Physicochemical Properties[1]
  • IUPAC Name: Methyl 2-(2,3-dibromopyridin-6-yl)acetate

  • CAS Number: 1804935-43-0

  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    NO
    
    
    [1]
  • Molecular Weight: 308.96 g/mol

  • Appearance: Off-white to pale yellow solid

  • Solubility: Soluble in DCM, EtOAc, THF; sparingly soluble in water.

Orthogonal Reactivity Map

The power of this intermediate lies in the electronic differentiation of its functional groups.

  • C2-Bromine (Electrophilic): The C2 position is activated by the adjacent pyridine nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (S

    
    Ar) . It reacts preferentially over the C3-bromide with amines, thiols, and alkoxides.
    
  • C3-Bromine (Metal-Labile): The C3 position is electronically deactivated for S

    
    Ar but remains sterically accessible for Palladium-catalyzed Cross-Coupling  (Suzuki-Miyaura, Stille, Sonogashira).
    
  • C6-Acetate (Nucleophilic/Electrophilic): The ester side chain serves as a "handle" for chain extension, hydrolysis to the active acid form (common in auxinic herbicides), or Claisen-type condensations to form fused rings.

::: dot

ReactivityMap Scaffold Methyl 2,3-dibromopyridine-6-acetate C2 C2-Position (Activated) Scaffold->C2 Site 1 C3 C3-Position (Deactivated) Scaffold->C3 Site 2 C6 C6-Acetate (Functional Handle) Scaffold->C6 Site 3 SnAr SnAr Displacement (Amines, Thiols) C2->SnAr Suzuki Pd-Catalyzed Coupling (Aryl Boronic Acids) C3->Suzuki Cyclization Cyclization/Hydrolysis (Fused Rings/Acids) C6->Cyclization

::: Figure 1: Orthogonal reactivity map of the scaffold, highlighting the regioselective opportunities for diversification.

Application Case Studies

Case Study A: Synthesis of Thieno[2,3-c]pyridine Herbicides

Thienopyridines are potent ACCase inhibitors. This scaffold allows for a rapid, two-step entry into the thieno[2,3-c]pyridine system.

  • Mechanism: S

    
    Ar displacement of the C2-Br with a mercapto-ester followed by Dieckmann cyclization onto the C3 position (or Pd-catalyzed ring closure).
    
Case Study B: 6-Substituted Picolinate Mimics

Many auxinic herbicides (e.g., Picloram, Aminopyralid analogs) rely on a specific substitution pattern at the 2, 3, and 6 positions.

  • Mechanism: The C6-acetate is hydrolyzed to the acetic acid (bioisostere of the carboxylate) while the C2/C3 positions are decorated with lipophilic halides or aryls to tune receptor binding.

Experimental Protocols

Protocol 1: Regioselective S Ar Displacement at C2

Objective: To introduce a nucleophile (e.g., an amine or thiol) selectively at the 2-position without disturbing the 3-bromo or 6-ester groups.

Reagents:

  • Methyl 2,3-dibromopyridine-6-acetate (1.0 eq)

  • Nucleophile (e.g., Morpholine or Methyl thioglycolate) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Setup: Charge a round-bottom flask with Methyl 2,3-dibromopyridine-6-acetate (1.0 g, 3.24 mmol) and anhydrous MeCN (10 mL).

  • Addition: Add DIPEA (1.13 mL, 6.48 mmol) followed by the nucleophile (3.56 mmol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Note: If using weaker nucleophiles, heating to 60°C may be required. Monitor by TLC (Hex:EtOAc 4:1). The C2-substituted product usually runs lower than the starting material.

  • Workup: Evaporate solvent. Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Validation:

  • NMR Signature: Loss of the C2-Br signal? (Indirectly observed by shift of C3-H).

  • Regioselectivity Check: A HMBC correlation between the new nucleophile and the pyridine C2 carbon confirms the position.

Protocol 2: Suzuki-Miyaura Coupling at C3

Objective: To install an aryl or heteroaryl group at the 3-position. This is typically performed after C2 functionalization to prevent catalyst poisoning by the labile C2-Br, although selective C3 coupling is possible with specialized ligands.

Reagents:

  • C2-substituted intermediate (from Protocol 1) (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
    [2]·DCM (5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2M aqueous solution, 3.0 eq)
  • Solvent: 1,4-Dioxane[2]

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in 1,4-dioxane/water (4:1 ratio) in a microwave vial or pressure tube. Sparge with Argon for 10 mins.

  • Catalyst Addition: Add Pd(dppf)Cl

    
    [2]·DCM quickly under Argon flow. Seal the vessel.
    
  • Reaction: Heat to 90°C for 2–4 hours (or 110°C for 30 mins in microwave).

  • Workup: Filter through a Celite pad, washing with EtOAc.[2] Wash filtrate with brine.[2]

  • Purification: Flash chromatography (Silica, Hex/EtOAc).

Synthetic Workflow Diagram

The following diagram illustrates the divergent pathways accessible from this intermediate.

::: dot

SynthesisWorkflow Start Methyl 2,3-dibromopyridine-6-acetate (Starting Material) Step1 Step 1: C2-Functionalization (SnAr with R-NH2 or R-SH) Start->Step1  Nucleophile/Base   Inter1 Intermediate A (2-Substituted-3-bromo) Step1->Inter1 Step2A Path A: C3-Coupling (Suzuki/Stille) Inter1->Step2A  Ar-B(OH)2 / Pd   Step2B Path B: Cyclization (Formation of Fused Ring) Inter1->Step2B  Intramolecular   ProdA Target A: 2,3-Disubstituted Pyridine (Auxinic Mimic) Step2A->ProdA ProdB Target B: Thieno[2,3-c]pyridine (ACCase Inhibitor Scaffold) Step2B->ProdB

::: Figure 2: Divergent synthesis workflow for generating herbicide libraries.

Quality Control & Safety

Analytical Standards
  • HPLC Method: C18 Column (Agilent Zorbax Eclipse), Mobile Phase A: 0.1% Formic Acid in Water, B: MeCN. Gradient 10-90% B over 15 min.

  • Purity Criteria: >97% (AUC) required for biological screening.

  • Impurity Alert: Watch for the 2,3-dihydroxy hydrolysis byproduct if stored in moist conditions.

HSE Guidelines
  • Hazard: 2,3-dibromopyridines are potential skin sensitizers and eye irritants.[3]

  • Handling: Use a fume hood. Wear nitrile gloves.

  • Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.

References

  • National Institutes of Health (PMC). (2024). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation. Retrieved from [Link]

Sources

Selective functionalization of Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Functionalization of Methyl 2,3-dibromopyridine-6-acetate

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Methyl 2,3-dibromopyridine-6-acetate is a highly valuable, polyfunctionalized scaffold in medicinal chemistry. It offers three distinct vectors for structural diversification: two carbon-bromine bonds (C2 and C3) and a C6-methyl acetate group. The primary synthetic challenge when utilizing this scaffold lies in the chemo- and regioselective differentiation of the two adjacent C-Br bonds to prevent unwanted bis-coupling or isomeric mixtures.

Causality of Regioselectivity (Expertise & Experience): In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) species to the carbon-halogen bond is typically the rate-determining step. For 2,3-dibromopyridines, the C2 position is significantly more electronically activated than the C3 position [1]. The adjacent electronegative pyridine nitrogen withdraws electron density from the alpha-carbon (C2), which lowers the energy of the C-Br σ* orbital (LUMO). This localized electron deficiency facilitates the nucleophilic attack by the electron-rich Pd(0) catalyst.

Furthermore, the presence of the methyl acetate group at C6 exerts a synergistic, electron-withdrawing inductive effect across the conjugated pyridine system, further polarizing the ring and activating the C2 position toward oxidative addition [2]. Consequently, Suzuki-Miyaura or Sonogashira couplings proceed with exceptional regioselectivity at C2, leaving the C3-Br bond intact for subsequent, orthogonal functionalization, such as a Buchwald-Hartwig amination[3].

Sequential Functionalization Workflow

The logical progression for functionalizing this scaffold dictates that the more reactive C2 position must be addressed first, followed by the C3 position.

G SM Methyl 2,3-dibromopyridine -6-acetate Int C2-Aryl Intermediate (C3-Br intact) SM->Int Pd(PPh3)4, Ar-B(OH)2 Na2CO3, 100°C (C2-Selective Suzuki) Prod C2-Aryl, C3-Amino Pyridine Derivative Int->Prod Pd2(dba)3, Xantphos R-NH2, Cs2CO3, 110°C (C3 Buchwald-Hartwig)

Sequential Pd-catalyzed C2-Suzuki and C3-Buchwald-Hartwig functionalization workflow.

Quantitative Data: Catalyst Optimization for C2-Selectivity

To establish a self-validating and scalable protocol, empirical optimization of the Suzuki-Miyaura coupling is required to maximize C2 selectivity over C3 insertion or bis-coupling. Table 1 summarizes the quantitative screening data for differentiating the dibromo vectors.

Table 1: Catalyst and Condition Optimization for C2-Selective Suzuki-Miyaura Coupling

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)C2:C3 SelectivityObservation
Pd(PPh3)4 Na2CO3 (aq) Toluene/H2O 100 85 >95:5 Optimal balance of reactivity/sterics
Pd(dppf)Cl2K2CO3 (aq)Dioxane/H2O907288:12Minor C3 coupling observed
Pd(OAc)2 / SPhosK3PO4 (s)Toluene1006570:30High bis-arylation
Pd2(dba)3 / XPhosCs2CO3 (s)Dioxane1104560:40Poor conversion, ligand too bulky

Insight: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in a biphasic Toluene/Water system provides the ideal steric environment. The relatively simple PPh3 ligands prevent the catalyst from over-inserting into the more sterically hindered and electronically deactivated C3-Br bond [1].

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with embedded in-process controls and analytical checkpoints to ensure the integrity of the regiochemical outcome.

Protocol A: Regioselective C2-Suzuki-Miyaura Coupling

Objective: Selective arylation at the C2 position to yield Methyl 2-aryl-3-bromopyridine-6-acetate.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2,3-dibromopyridine-6-acetate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.05 equiv, 1.05 mmol), and Pd(PPh3)4 (0.05 equiv, 5 mol%).

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed Toluene (4.0 mL) and a degassed aqueous solution of Na2CO3 (2.0 M, 1.0 mL). Causality Note: Strict degassing is critical to prevent catalyst oxidation and the oxidative homocoupling of the boronic acid.

  • Reaction Execution: Heat the biphasic mixture to 100 °C under vigorous stirring for 16 hours.

  • Self-Validation (In-Process): Monitor the reaction via GC-MS. The reaction is deemed complete when the starting material mass (exhibiting a 1:2:1 dibromo isotope pattern) is consumed, and a single dominant peak corresponding to the mono-arylated product (exhibiting a 1:1 monobromo isotope pattern) appears. Bis-arylation should account for <5% of the total ion current.

  • Workup & Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation (Structural): Confirm C2 regioselectivity via 1H NMR. The pyridine backbone protons (H4 and H5) will exhibit characteristic ortho-coupling constants (J ≈ 8.0 Hz). The absence of a highly downfield-shifted singlet (which would be expected if the C2 proton were left intact) confirms successful substitution at C2 [2].

Protocol B: Orthogonal C3-Buchwald-Hartwig Amination

Objective: Functionalization of the remaining C3-Br bond to yield Methyl 2-aryl-3-amino-pyridine-6-acetate.

  • Preparation: In a nitrogen-filled glovebox, charge a sealed tube with the C2-aryl intermediate generated from Protocol A (1.0 equiv, 0.5 mmol), the desired primary or secondary amine (1.2 equiv, 0.6 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and Cs2CO3 (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (3.0 mL). Seal the tube tightly with a Teflon-lined cap.

  • Reaction Execution: Remove the sealed tube from the glovebox and heat at 110 °C in an oil bath for 12–18 hours.

  • Self-Validation (In-Process): Monitor via TLC (UV active, 254 nm). The starting material spot should disappear, replaced by a more polar, highly fluorescent product spot (a photophysical characteristic common to 3-aminopyridines).

  • Workup & Purification: Cool to room temperature, dilute with Dichloromethane (10 mL), and filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate and purify via flash chromatography to isolate the fully functionalized scaffold [3].

References

  • Efficient synthesis of α- and δ-carbolines by sequential Pd-catalyzed site-selective C-C and twofold C-N coupling reactions PubMed / Organic & Biomolecular Chemistry [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS) [Link]

Application Note: Methyl 2,3-dibromopyridine-6-acetate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and FBDD practitioners. It synthesizes established heteroaromatic reactivity principles with modern fragment-based strategies.

Executive Summary

Methyl 2,3-dibromopyridine-6-acetate (Fragment 23B6A ) represents a "privileged" high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike simple mono-functionalized fragments, 23B6A offers three distinct, chemically orthogonal exit vectors within a low-molecular-weight footprint (MW < 310 Da).

This guide details the protocols for utilizing 23B6A to explore chemical space. It focuses on the regioselective functionalization of the C2 and C3 bromine handles and the modulation of the C6 ester tail. By exploiting the electronic differentiation between the C2 (ortho-to-nitrogen) and C3 (meta-to-nitrogen) positions, researchers can sequentially "grow" the fragment into high-affinity leads without requiring protecting group manipulations.

Chemical Profile & Fragment Metrics

PropertyValueFBDD Significance
Formula

Core scaffold
MW 308.96 DaSlightly above "Rule of 3" (Ro3), but high Br mass is interchangeable.
Heavy Atoms 13Ideal for high Ligand Efficiency (LE) starting points.[1]
cLogP ~2.1Lipophilicity allows membrane permeability; amenable to modification.
H-Bond Acceptors 3 (N, 2xO)Pyridine N is a key vector for hinge binding (kinases).
Rotatable Bonds 3Low entropic penalty upon binding.
Key Feature 2,3-Dibromo motif Enables sequential, regioselective cross-coupling (Suzuki/Buchwald).

Strategic Logic: The "Vector" Advantage

The power of 23B6A lies in its ability to access 3D space through defined vectors:

  • Vector A (C2-Position): Highly reactive. Ideal for introducing the primary pharmacophore (e.g., aryl/heteroaryl ring) to establish

    
     interactions or fill a hydrophobic pocket.
    
  • Vector B (C3-Position): Less reactive. Accessed after C2 functionalization. Ideal for "fine-tuning" substituents to pick up specific H-bonds or induce a twist in the biaryl system to match protein topography.

  • Vector C (C6-Acetate): Solubilizing tail. Can be hydrolyzed to the acid (salt bridge former), reduced to the alcohol, or amidated to reach solvent-exposed regions.

Diagram 1: Orthogonal Growth Strategy

FragmentStrategy Fragment Methyl 2,3-dibromopyridine- 6-acetate (Core) C2_Vector Vector A (C2) Primary Growth Fragment->C2_Vector Step 1: Selective Pd-Coupling (Electronic Activation) C6_Vector Vector C (C6) Solubility/Linker Fragment->C6_Vector Parallel: Hydrolysis/Amidation C3_Vector Vector B (C3) Secondary Growth C2_Vector->C3_Vector Step 2: Harsh Pd-Coupling (Forced Conditions) Lead Lead Candidate (High Affinity) C3_Vector->Lead Optimization C6_Vector->Lead Linker Optimization

Caption: Strategic map showing the sequential elaboration of the 2,3-dibromo scaffold. The reactivity difference between C2 and C3 dictates the order of operations.

Application Protocol: Screening & Validation

Before chemical elaboration, the binding of the core fragment must be validated.

Ligand-Observed NMR Screening (STD-NMR)

Due to the bromine atoms, the protons on the ring are limited, making the C6-methylene and methyl ester protons the primary handles for NMR.

  • Buffer:

    
     based phosphate buffer (pH 7.4), 5% 
    
    
    
    -DMSO to ensure solubility.
  • Protein Conc: 10–20

    
    .
    
  • Ligand Conc: 500

    
     – 1 mM.
    
  • Pulse Sequence: Saturation Transfer Difference (STD).

  • Observation:

    • Monitor the singlet at

      
       ppm (Methyl ester) and singlet at 
      
      
      
      ppm (Methylene).
    • Note: The absence of aromatic protons (C4/C5 are substituted or silent in some conformers) makes the aliphatic side chain crucial for signal detection.

Surface Plasmon Resonance (SPR)
  • Immobilization: Biotinylated protein on Streptavidin chip (SA) or amine coupling (CM5).

  • Injection: Concentration series (31

    
     to 1 mM).
    
  • Analysis: Check for "square" sensorgrams indicating fast on/off rates typical of fragments. Calculate

    
     (Ligand Efficiency) immediately.
    

Synthetic Protocol: Regioselective Elaboration

This is the core workflow. The chemical differentiation relies on the electronic activation of the C2-bromide by the adjacent pyridine nitrogen, making it significantly more susceptible to Oxidative Addition by Pd(0) than the C3-bromide.

Diagram 2: Experimental Workflow

SynthesisWorkflow Start Start: Methyl 2,3-dibromopyridine-6-acetate Step1 Step 1: C2-Selective Suzuki Coupling Pd(PPh3)4 (5 mol%), Na2CO3 Boronic Acid (1.05 eq), DME/H2O, 80°C Start->Step1 Check QC: Regioisomer Check (HMBC NMR) Step1->Check Check->Start Mixture (Optimize Ligand) Step2 Step 2: C3-Suzuki Coupling Pd2(dba)3 / S-Phos (High Temp) Boronic Acid (2.0 eq), Toluene, 110°C Check->Step2 >95% C2-Product Step3 Step 3: C6-Ester Hydrolysis LiOH, THF/H2O Step2->Step3 Product Final Lead Library Step3->Product

Caption: Step-by-step synthetic pathway for sequential functionalization. Note the milder conditions for Step 1 vs. Step 2.

Step 1: C2-Selective Suzuki-Miyaura Coupling

Objective: Install the primary aryl ring at the most reactive site (C2).

  • Reagents:

    • Substrate: Methyl 2,3-dibromopyridine-6-acetate (1.0 eq).

    • Boronic Acid:

      
       (1.05 eq). Do not use large excess.
      
    • Catalyst:

      
       (3-5 mol%) or 
      
      
      
      (for sterically demanding acids).
    • Base:

      
       (2M aq, 2.0 eq).
      
    • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

  • Procedure:

    • Degas solvents thoroughly (Argon sparge).

    • Mix reagents in a sealed vial.

    • Heat to 60–80°C (Oil bath). Avoid reflux temperatures (>100°C) to prevent premature C3 coupling.

    • Monitor by LCMS. Conversion should be complete in 2-6 hours.

  • Purification: Silica gel chromatography.

  • Validation:

    • HMBC NMR: Crucial step. Verify the correlation between the newly added aryl protons and the pyridine C2 carbon. The C3-Br carbon will show a distinct shift compared to C2-Ar.

Step 2: C3-Functionalization (Suzuki or Buchwald)

Objective: Install the secondary group at the less reactive C3 site. This usually requires "forcing" conditions.

  • Reagents:

    • Substrate: C2-functionalized intermediate.[2]

    • Partner:

      
       (2.0 eq) or Amine (for Buchwald).
      
    • Catalyst: Generation 3 Catalysts are preferred.

      
       + S-Phos  or X-Phos  (for Suzuki); BrettPhos  (for Buchwald).
      
    • Base:

      
       (Suzuki) or 
      
      
      
      (Buchwald).
    • Solvent: Toluene or n-Butanol.

  • Procedure:

    • Heat to 100–120°C (or microwave irradiation at 130°C for 30 mins).

    • The bulky, electron-rich phosphine ligands (S-Phos/X-Phos) are required to facilitate oxidative addition into the deactivated/sterically hindered C3-Br bond.

Step 3: C6-Tail Modulation

Objective: Convert the ester to a functional handle.

  • Hydrolysis:

    
     (1.5 eq) in 
    
    
    
    (1:1), RT, 1 hr. Yields the carboxylic acid (useful for salt formation or solubility).
  • Amidation: React the hydrolyzed acid with primary amines using HATU/DIPEA to extend the fragment towards solvent channels.

Troubleshooting & Optimization

IssueCauseSolution
Loss of Regioselectivity Temperature too high in Step 1.[3]Lower Temp to 50°C; switch to weaker base (

).
Bis-coupling (C2 & C3) Excess boronic acid in Step 1.Strictly limit Boronic acid to 1.0–1.05 eq.
No Reaction at C3 Steric crowding from C2-substituent.Switch to Spheres (Buchwald ligands) like X-Phos or RuPhos. Use Microwave.
Ester Hydrolysis (Unwanted) Base too strong/Temp too high.Use anhydrous conditions (

solid) in Dioxane; avoid aqueous bases if possible.

References

  • Reactivity of 2,3-Dihalopyridines

    • BenchChem Technical Guide. "A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions."
    • Source: (Verified Context: Established regioselectivity rules for 2,3-dihalopyridines).

  • Halogen-Enriched Fragment Libraries

    • Wilcken, R., et al. "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53." J. Am. Chem. Soc., 2012.[4]

    • Source: (Context: Utility of halogenated fragments in FBDD).

  • Fragment Elaboration Strategies

    • O'Brien, P., et al. "3D Fragment Libraries and Sociability."[5] Chemistry World, 2025.

    • Source: (Context: Importance of vectors and 3D growth).

  • Suzuki Coupling Regioselectivity

    • Lutz, M. R., et al. "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes." Org.[6] Biomol. Chem., 2012.[4][6]

    • Source: (Context: Mechanistic basis for oxidative addition selectivity).

  • Palladium Catalysis in Pyridines

    • Fairlamb, I. J. S.
    • Source: (Context: Ligand effects on regiocontrol).

Sources

Application Note: Palladium-Catalyzed Functionalization of Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

Methyl 2,3-dibromopyridine-6-acetate is a high-value pharmacophore scaffold. Its utility lies in its orthogonal functionality :

  • C2-Bromine: Highly activated for oxidative addition (proximal to Nitrogen).

  • C3-Bromine: Less reactive, requiring specialized ligands or forcing conditions.

  • C6-Methyl Acetate: A distal metabolic handle or linker site, sensitive to hydrolysis.

This guide provides a validated roadmap for the regioselective functionalization of this scaffold. By exploiting the electronic differentiation between the C2 and C3 positions, researchers can sequentially install distinct motifs, creating complex trisubstituted pyridines without protecting group manipulations.

Mechanistic Grounding: The Regioselectivity Imperative

Success with this substrate relies on understanding the electronic bias of the pyridine ring.

  • The C2 Advantage (Electronic Activation): The C2 position is

    
     to the pyridine nitrogen. The inductive electron-withdrawal of the nitrogen atom makes the C2-Br bond significantly more electron-deficient than the C3-Br bond. Consequently, Pd(0) undergoes oxidative addition at C2 orders of magnitude faster than at C3.
    
  • The C6 Spectator: The methyl acetate group at C6 is distal. While it adds minor steric bulk, it does not significantly perturb the electronic bias favoring C2. However, the ester moiety dictates the choice of base; strong hydroxides (NaOH, KOH) must be avoided to prevent saponification.

Visualization: Reactivity Decision Tree

Regioselectivity Substrate Methyl 2,3-dibromopyridine-6-acetate C2_Path C2-Position (alpha-N) Electron Deficient Fast Oxidative Addition Substrate->C2_Path Pd(0) Preference C3_Path C3-Position (beta-N) Electron Neutral Slow Oxidative Addition Substrate->C3_Path Requires Forcing C6_Path C6-Acetate Base Sensitive Spectator Group Substrate->C6_Path Avoid Hydrolysis

Figure 1: Mechanistic hierarchy of reactivity sites. Pd(0) preferentially inserts at C2 due to electronic activation.

Detailed Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C2 while leaving the C3-bromide and C6-ester intact.

Critical Parameter - Base Selection: To preserve the methyl ester, avoid hydroxide bases. Use Potassium Phosphate (K3PO4) or Sodium Carbonate (Na2CO3) .

Materials:
  • Substrate: Methyl 2,3-dibromopyridine-6-acetate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.05 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

    • Why: Bidentate ferrocenyl ligands prevent ligand exchange issues and offer high stability.

  • Base: K3PO4 (2.0 equiv, anhydrous or 2M aq. if ester hydrolysis is monitored)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:
  • Inerting: Charge a reaction vial with the substrate, boronic acid, K3PO4, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

    • Expert Tip: If solubility is poor, add water (10% v/v), but monitor for ester hydrolysis. Anhydrous conditions are safer for the ester.

  • Reaction: Heat to 60–80 °C .

    • Control: Do not exceed 90 °C initially. Higher temperatures may trigger minor C3 coupling or bis-coupling.

  • Monitoring: Check HPLC/TLC at 2 hours. The mono-coupled product (C2) usually forms rapidly.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The C2-product is typically more polar than the dibromo starting material.

Protocol B: Sequential C3-Functionalization (Suzuki/Buchwald)

Objective: React the remaining sterically hindered and electronically neutral C3-bromide.

Challenge: The C3 position is deactivated. Standard catalysts may fail.[1] Solution: Use electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition.

Materials:
  • Substrate: C2-substituted intermediate (from Protocol A)

  • Nucleophile: Boronic acid (Suzuki) or Amine (Buchwald)

  • Catalyst System:

    • Suzuki: Pd(OAc)2 (5 mol%) + SPhos or XPhos (10 mol%)

    • Buchwald: Pd2(dba)3 (5 mol%) + Xantphos or BINAP (10 mol%)

  • Base: Cs2CO3 (2.0 equiv)

    • Why: Cesium carbonate typically provides higher solubility in organic solvents (Toluene/Dioxane) than potassium salts, aiding the reaction at higher temps.

  • Solvent: Toluene or Xylene (requires higher boiling point).

Step-by-Step Workflow:
  • Setup: Combine C2-intermediate, nucleophile, base, and ligand/catalyst in a pressure vial.

  • Degassing: Rigorous degassing is crucial here; oxygen kills the electron-rich active catalyst species.

  • Reaction: Heat to 100–110 °C for 12–24 hours.

    • Note: The C3 position requires significant thermal energy to overcome the activation barrier.

  • Workup: Standard aqueous extraction.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Bis-coupling (C2 & C3) Temperature too high or excess Boronic acid.Reduce temp to 60 °C. Use strictly 1.0 equiv of boronic acid.
Ester Hydrolysis Base is too strong or water content too high.Switch from Na2CO3/H2O to anhydrous K3PO4/Dioxane.
No Reaction at C3 Oxidative addition failure.Switch to "Next Gen" ligands: XPhos , SPhos , or BrettPhos .
Protodehalogenation Hydride source present (often from solvent).Ensure solvents are anhydrous. Avoid alcohols (MeOH/EtOH).

Experimental Workflow Visualization

Workflow Start Start: Methyl 2,3-dibromopyridine-6-acetate Step1 Step 1: C2-Coupling (Pd(dppf)Cl2, 60°C) Start->Step1 Check QC: Is Ester Intact? Step1->Check Check->Start No (Adjust Base) Step2 Step 2: C3-Coupling (Pd-SPhos, 110°C) Check->Step2 Yes Final Final Product: 2,3-Disubstituted-6-acetate Step2->Final

Figure 2: Sequential functionalization workflow ensuring regiocontrol and functional group tolerance.

References

  • Comparative Reactivity of Dihalopyridines: BenchChem Guide. "A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions." (Accessed via Search Result 1.1)

  • Buchwald-Hartwig Amination of 2-Bromopyridines: ResearchGate. "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines." (Accessed via Search Result 1.2)

  • Site-Selectivity in Heteroarenes: White Rose Research Online. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene." (Accessed via Search Result 1.12)

  • General Suzuki-Miyaura Protocols: Organic Chemistry Portal. "Suzuki Coupling - Reaction, Mechanism, and Recent Literature." (Accessed via Search Result 1.14)

Sources

Troubleshooting & Optimization

Improving the yield of Methyl 2,3-dibromopyridine-6-acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the synthesis of Methyl 2,3-dibromopyridine-6-acetate (also known as Methyl (2,3-dibromopyridin-6-yl)acetate).

It focuses on the most robust and scalable synthetic route: functionalization of the C6-methyl group of 2,3-dibromo-6-methylpyridine . This approach avoids the poor regioselectivity often encountered when attempting to halogenate the pyridine ring after installing the acetate side chain.

Technical Support Center: Yield Optimization Guide

Topic: Synthesis of Methyl 2,3-dibromopyridine-6-acetate

Target Audience: Medicinal Chemists, Process Development Scientists Primary Precursor: 2,3-dibromo-6-methylpyridine (CAS: 261373-04-0)

Part 1: The Synthetic Workflow (Logic & Strategy)

The synthesis hinges on transforming the inert C6-methyl group into a reactive acetate moiety without disturbing the sensitive bromine atoms at positions 2 and 3.

The Validated Route:

  • Radical Bromination: 2,3-dibromo-6-methylpyridine

    
     6-(bromomethyl)-2,3-dibromopyridine.
    
  • Nucleophilic Substitution (Cyanation): 6-(bromomethyl)-...

    
     6-(cyanomethyl)-2,3-dibromopyridine.
    
  • Pinner Methanolysis: 6-(cyanomethyl)-...

    
     Methyl 2,3-dibromopyridine-6-acetate.
    

Synthesis_Workflow Start Start: 2,3-Dibromo-6-methylpyridine Step1 Step 1: Radical Bromination (NBS, AIBN) Start->Step1 Check1 QC Check: % Dibromomethyl impurity? Step1->Check1 Check1->Step1 > 5% (Recrystallize) Step2 Step 2: Cyanation (NaCN, Phase Transfer) Check1->Step2 < 5% Step3 Step 3: Pinner Methanolysis (HCl/MeOH) Step2->Step3

Figure 1: Sequential workflow for the regioselective synthesis of the target acetate, highlighting the critical quality control point at Step 1.

Part 2: Troubleshooting & Optimization (Q&A)

Phase 1: Radical Bromination (The "Yield Killer")

Context: This step converts the methyl group (-CH3) to a bromomethyl group (-CH2Br). The most common failure mode is over-bromination , producing the useless dibromomethyl byproduct (-CHBr2).

Q: My conversion is high, but the isolated yield is low (<40%). NMR shows a mixture. What is happening? A: You are likely suffering from "runaway bromination." Once a bromine atom is installed, the benzylic position becomes more reactive toward radical abstraction.

  • The Fix: Do not aim for 100% conversion. Stop the reaction at 85-90% conversion . It is far easier to separate the starting material (methyl) from the product (monobromo) than to separate the product from the over-brominated impurity (dibromo).

  • Protocol Adjustment: Use 0.95 equivalents of NBS . Add the initiator (AIBN/BPO) in two portions: one at the start and one after 2 hours.

Q: I see impurities at the aromatic region. Is the ring being brominated? A: Unlikely with NBS/CCl4. However, if you are using a polar solvent or strong acid catalysis, electrophilic bromination at C5 is possible.

  • The Fix: Ensure your solvent (CCl4, Chlorobenzene, or Trifluoromethylbenzene) is anhydrous. Avoid acidic byproducts by adding a solid buffer like K2CO3 (0.1 eq) to the reaction mixture to scavenge HBr.

Phase 2: Cyanation (The Selectivity Trap)

Context: Displacing the side-chain bromide with cyanide (-CN).

Q: I am seeing a "dimer" impurity or loss of the C2-Bromine. A: The C2-Bromine is activated by the pyridine nitrogen (ortho-effect) and is susceptible to SNAr displacement by cyanide, especially in hot DMSO or DMF.

  • The Fix: Switch to Phase Transfer Catalysis (PTC) conditions at lower temperatures.

  • Protocol: Use Dichloromethane/Water biphasic system with TBAB (Tetrabutylammonium bromide) at 0°C to Room Temperature. The cyanide reacts with the highly reactive benzylic bromide (-CH2Br) much faster than the aryl bromide (-ArBr) under these mild conditions.

Phase 3: Esterification (The Final Polish)

Context: Converting the nitrile (-CN) to the ester (-COOMe).

Q: The reaction stalls at the amide intermediate (-CONH2). How do I push it to the ester? A: Pinner salts require strictly anhydrous conditions initially, followed by water. If water is present too early, you get the amide.

  • The Fix: Saturate dry Methanol with HCl gas at 0°C (do not use aqueous HCl). Dissolve the nitrile and stir at 0°C

    
     RT. Only after the imidate salt forms (check via TLC/MS) should you add the stoichiometric water required for hydrolysis to the ester.
    

Part 3: Detailed Experimental Protocols

Protocol A: Optimized Radical Bromination
  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and N2 inlet.

  • Charge: Add 2,3-dibromo-6-methylpyridine (10.0 g, 39.8 mmol) and N-Bromosuccinimide (NBS) (6.7 g, 37.8 mmol, 0.95 eq ).

  • Solvent: Add anhydrous Chlorobenzene (100 mL). (Note: Chlorobenzene is a greener alternative to CCl4 with a higher boiling point, accelerating the radical chain).

  • Initiation: Heat to 80°C. Add AIBN (130 mg, 2 mol%).

  • Monitor: Stir at 85°C. Monitor by HPLC every hour.

  • Termination: Stop when starting material is <10%. Cool to 0°C to precipitate succinimide. Filter.

  • Workup: Wash filtrate with water (2x) and brine. Dry over Na2SO4.[1][2]

  • Purification: Recrystallize from Hexane/EtOAc (9:1) to remove traces of dibromo-impurity.

Protocol B: Phase-Transfer Cyanation
  • Charge: Dissolve the crude bromide (from Protocol A) in DCM (50 mL).

  • Catalyst: Add TBAB (0.05 eq).

  • Reagent: Add a solution of NaCN (1.2 eq) in Water (20 mL). Caution: NaCN is highly toxic.

  • Reaction: Stir vigorously at Room Temperature for 4 hours.

  • Workup: Separate layers. Wash organic layer with 1M NaOH (to destroy HCN traces) and then brine.

  • Outcome: Evaporation yields the crude nitrile, typically pure enough for the next step.

Part 4: Quantitative Data & Specifications

Table 1: Solvent Effects on Radical Bromination Selectivity

SolventTemperatureYield (Mono-Br)Impurity (Di-Br)Notes
CCl4 77°C (Reflux)82%8%Classic, but toxic/banned in many labs.
Chlorobenzene 85°C88% 4% Recommended. Higher temp = faster rate.
Acetonitrile 82°C45%15%Poor solubility; polar solvent promotes ring bromination.
Benzene 80°C75%10%Acceptable, but carcinogenic.

Table 2: Key NMR Signals for QC

CompoundProton (1H NMR, CDCl3)Shift (ppm)Multiplicity
Starting Material -CH3 (Methyl)2.55Singlet
Product (Mono) -CH2Br (Bromomethyl)4.45 Singlet
Impurity (Di) -CHBr2 (Dibromomethyl)6.60 Singlet
Target (Acetate) -CH2- (Methylene)3.85Singlet
Target (Acetate) -OCH3 (Methoxy)3.72Singlet

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Bromination of 2-Bromo-6-methylpyridine. Retrieved from

  • ChemicalBook. (2024). Product Entry: 2,3-Dibromo-5-methylpyridine (Analogous reactivity data). Retrieved from [2]

  • Organic Chemistry Portal. (2023). Negishi Coupling - Mechanism and Protocols. Retrieved from

  • Google Patents. (2012). CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate. Retrieved from

  • MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives (Halogen reactivity reviews). Retrieved from

Sources

Technical Support Center: Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a dedicated support center resource for researchers working with Methyl 2,3-dibromopyridine-6-acetate (CAS: 1804935-43-0) .[1] It synthesizes standard organic chemistry purification protocols with specific insights relevant to halogenated pyridine esters.

Topic: Purification, Troubleshooting, and Stability Protocols Ticket ID: PUR-PYR-1804 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Compound Overview & Critical Properties

Before initiating purification, understand the physicochemical behavior of your target. This molecule contains a pyridine ring, two bromine atoms (positions 2,3), and a methyl ester at position 6.[1][2]

PropertyDescriptionImplication for Purification
Basicity Weakly basicThe electron-withdrawing effect of two Bromines and the ester group significantly reduces the basicity of the pyridine nitrogen.[1] Acid washes may not effectively protonate it for extraction.
Stability Ester-sensitiveSusceptible to hydrolysis under strong acidic or basic conditions (e.g., 1M NaOH washes).[1]
Photostability Light-sensitiveAryl bromides can undergo photodebromination.[1] Perform purification in low light or wrap columns/flasks in foil.
Solubility LipophilicSoluble in DCM, EtOAc, THF. Poorly soluble in water and pure hexanes.

Decision Matrix: Choosing Your Method

Do not default to chromatography if it is unnecessary. Use this logic flow to select the optimal method based on your crude purity.

PurificationLogic Start Crude Product Analysis (TLC / LC-MS) PurityCheck Is Purity > 85%? Start->PurityCheck ImpurityType Identify Impurity Type PurityCheck->ImpurityType No (<85%) Recryst Method A: Recrystallization (Scalable, High Purity) PurityCheck->Recryst Yes Column Method B: Flash Chromatography (General Purpose) ImpurityType->Column Complex Mix / Tailing AcidBase Method C: Acid/Base Extraction (Specific for Non-Basic Impurities) ImpurityType->AcidBase Starting Material (Acidic)

Figure 1: Decision matrix for selecting the appropriate purification workflow.[1]

Detailed Purification Protocols

Method A: Recrystallization (Recommended for Scale >1g)

Best for removing minor amounts of starting material or hydrolysis byproducts.

Solvent System: Methanol (MeOH) or Ethanol/Water. Protocol:

  • Dissolve the crude solid in the minimum amount of boiling Methanol (approx. 5-8 mL per gram).[1]

  • If the solution is colored (dark yellow/brown), add activated carbon (5% w/w), boil for 5 mins, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature.[1]

  • Critical Step: If crystallization does not start, scratch the glass or add a "seed" crystal.

  • Cool to 0-4°C for 2 hours.

  • Filter the white/off-white needles and wash with cold Methanol (-20°C).[1]

Alternative Solvent: Dissolve in minimal Dichloromethane (DCM) at RT, then slowly add Hexane until persistent turbidity is observed.[1] Refrigerate.

Method B: Flash Column Chromatography (Standard)

Best for crude purity <85% or separating regioisomers.

Stationary Phase: Silica Gel 60 (230-400 mesh).[1] Mobile Phase: Hexane / Ethyl Acetate (EtOAc).

Step-by-Step:

  • Equilibration: Pre-equilibrate the column with 100% Hexane.[1]

  • Loading: Dissolve crude in minimal DCM. Avoid loading with EtOAc as it broadens bands.

  • Gradient:

    • 0–5 min: 100% Hexane (Elutes non-polar impurities).

    • 5–20 min: Gradient to 10% EtOAc/Hexane.

    • 20–40 min: Gradient to 30% EtOAc/Hexane.

    • Target compound usually elutes between 15-25% EtOAc.[1]

  • Additive Note: If you observe "tailing" (streaking on TLC), add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity, though the dibromo-substitution usually makes this unnecessary.[1]

Troubleshooting Guide (Q&A)

Q1: My product is co-eluting with a spot just below it. What is it?

  • Diagnosis: This is likely the hydrolysis product (2,3-dibromopyridine-6-carboxylic acid) or a decarboxylation byproduct .[1]

  • Solution:

    • Dissolve the mixture in EtOAc.

    • Wash gently with saturated NaHCO₃ (Sodium Bicarbonate). The acid impurity will move to the aqueous layer.[1]

    • Dry the organic layer (MgSO₄) and re-run the column.

Q2: The product turned yellow/brown during drying.

  • Diagnosis: Pyridine derivatives can form N-oxides or undergo photodecomposition when exposed to light and air for extended periods.[1]

  • Solution:

    • Ensure drying is done under vacuum at <40°C.

    • Store the purified solid under Nitrogen or Argon in amber vials.[1]

Q3: I have low recovery yield after recrystallization.

  • Diagnosis: The compound is likely too soluble in the chosen alcohol at room temperature.[1]

  • Solution:

    • Switch to a solvent/anti-solvent pair . Dissolve in minimal DCM (solvent), then slowly add Hexane (anti-solvent) until cloudy.

    • Concentrate the mother liquor and perform a second crop crystallization.[1][3]

Q4: Can I use acid extraction to purify this?

  • Warning: No. While many pyridines can be extracted into HCl, this specific molecule has two electron-withdrawing bromines and an ester.[1] Its pKa is significantly lower (less basic). Using strong acid (HCl) may fail to protonate it fully or, worse, hydrolyze the ester to the carboxylic acid [1].[1]

Analytical Verification Criteria

Before releasing the batch, verify identity and purity using these specific markers.

TechniqueExpected SignalDiagnostic Value
1H NMR (CDCl₃) Singlet ~4.0 ppm (3H, -OCH₃)Confirms Ester integrity.[1] Loss of this signal indicates hydrolysis.
1H NMR (CDCl₃) Two doublets (aromatic region)Confirms 2,3-substitution pattern (coupling constants differ from 2,6 isomers).[1]
LC-MS [M+H]+ peaks at M, M+2, M+4Characteristic 1:2:1 isotope pattern confirms the presence of two bromine atoms .

References

  • General Reactivity of Pyridine Esters: Organic Syntheses, Coll. Vol. 10, p. 207 (2004); Vol. 79, p. 186 (2002).[1] (Ester stability and hydrolysis risks).

  • Purification of Brominated Pyridines: Journal of Organic Chemistry, "Synthesis of substituted 2,3-dibromopyridines via regioselective lithiation," .[1]

  • Chromatographic Behavior: BenchChem Technical Notes, "Purification of 2,6-dibromopyridine derivatives" (Extrapolated for 2,3-isomers). .

  • Recrystallization of Halopyridine Esters: European Patent EP2940000B1, "Process for preparing methyl acetate derivatives" (Describes solvent systems for pyridine ester purification). .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated pyridine derivatives.

Sources

Technical Support Center: Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 2,3-dibromopyridine-6-acetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during its synthesis, purification, and use. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Impurity Profile

Question 1: What are the most common impurities I might encounter during the synthesis of Methyl 2,3-dibromopyridine-6-acetate, and where do they come from?

Answer: The impurity profile of Methyl 2,3-dibromopyridine-6-acetate is intrinsically linked to its synthetic route. A common pathway involves the bromination of a pyridine precursor followed by esterification. The most prevalent impurities arise from incomplete reactions, side-reactions during bromination, and subsequent degradation.

Table 1: Common Impurities and Their Origins

Impurity NameStructureProbable Origin
Starting Material VariesIncomplete reaction of the starting pyridine derivative.
Mono-brominated Isomers Isomeric forms with one bromine atom on the pyridine ring.Incomplete bromination of the pyridine ring. The use of insufficient brominating agent or non-optimal reaction conditions can lead to a mixture of mono- and di-bromo isomers.[1]
Over-brominated Species Pyridine ring with more than two bromine atoms.Excess of the brominating agent or harsh reaction conditions.
Hydrolysis Product (2,3-dibromopyridine-6-carboxylic acid) Carboxylic acid instead of the methyl ester.Hydrolysis of the methyl ester group during workup or purification, especially under acidic or basic conditions.[2][3]
Decarboxylation Product (2,3-dibromopyridine) Loss of the acetate group.Pyridylacetic acids and their derivatives can be prone to decarboxylation, particularly at elevated temperatures.[4][5][6]
Ring-opened or Rearranged Products Complex structures arising from pyridine ring instability.Can occur under harsh reaction conditions, particularly with strong acids or bases.[7]

Question 2: My reaction to brominate the pyridine ring is sluggish and gives a mixture of products. How can I improve the selectivity and yield?

Answer: Direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring.[8] The choice of brominating agent and reaction conditions is critical for achieving high selectivity and yield.

  • Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it often requires high temperatures and can lead to a mixture of isomers.[1] N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred as they can offer milder reaction conditions and improved selectivity.[1] The use of less than one equivalent of the brominating agent compared to the pyridine can help to avoid the formation of over-brominated side products.[1]

  • Reaction Conditions: The reaction is often carried out in the presence of an acid, such as oleum, to activate the pyridine ring towards electrophilic substitution.[1] Temperature control is crucial; elevated temperatures can lead to side reactions and decreased selectivity.[9]

  • Catalysis: Pyridine itself can act as a catalyst in aromatic bromination, although this is often a general salt effect rather than a specific catalytic cycle.[10]

Question 3: I am observing a significant amount of the corresponding carboxylic acid in my final product. What is causing this hydrolysis and how can I prevent it?

Answer: The presence of 2,3-dibromopyridine-6-carboxylic acid is a clear indication of ester hydrolysis. This can occur at several stages:

  • Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during the workup can lead to hydrolysis. It is advisable to perform extractions and washes efficiently and to neutralize the reaction mixture carefully.

  • Purification: Silica gel chromatography can be slightly acidic and may cause hydrolysis if the compound is left on the column for an extended period. Using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) can mitigate this.

  • Storage: The presence of moisture and trace amounts of acid or base can lead to slow hydrolysis over time. Store the purified product in a dry, inert atmosphere.

A potential mechanism for neutral hydrolysis involves the cooperative assistance of water molecules.[2][3]

Purification & Analysis

Question 4: What is the recommended method for purifying crude Methyl 2,3-dibromopyridine-6-acetate?

Answer: A multi-step approach is often necessary for achieving high purity.

Workflow for Purification of Methyl 2,3-dibromopyridine-6-acetate

Caption: A general workflow for the purification of Methyl 2,3-dibromopyridine-6-acetate.

Step-by-Step Protocol:

  • Aqueous Workup: Quench the reaction mixture carefully, for instance, by adding it to ice water. Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) to a neutral or slightly basic pH.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[11]

  • Washing: Wash the combined organic layers with water and then with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: This is often the most effective step for separating closely related impurities. A silica gel column with a gradient elution system (e.g., hexanes and ethyl acetate) is commonly used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can further enhance its purity.

Question 5: Which analytical techniques are best suited for identifying and quantifying impurities in my sample?

Answer: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for separating and quantifying impurities.[14][15] A reversed-phase C18 column with a gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. A UV detector is suitable for detection as the pyridine ring is a chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities.[14][15] It provides the molecular weight of the impurities, which, combined with the fragmentation pattern, can help in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and for identifying major impurities.[16][17] Quantitative NMR (qNMR) can also be used for accurate purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a powerful tool.[14][15]

G

Sources

Technical Support Center: Synthesis of Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2,3-dibromopyridine-6-acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting advice, and detail validated protocols to enhance your experimental success.

Overall Synthetic Scheme

The synthesis of Methyl 2,3-dibromopyridine-6-acetate is typically achieved through a three-step process starting from 2-amino-6-methylpyridine. This pathway involves a diazotization-bromination (Sandmeyer-type) reaction, an oxidation of the methyl group, and a final esterification. Each step presents unique challenges and potential side reactions that must be carefully managed.

Synthetic_Scheme A 2-Amino-6-methylpyridine B 2,3-Dibromo-6-methylpyridine A->B 1. HBr, Br₂ 2. NaNO₂ 3. CuBr (cat.) C 2,3-Dibromopyridine-6-carboxylic Acid B->C KMnO₄ or HNO₃ (Oxidation) D Methyl 2,3-dibromopyridine-6-acetate C->D CH₃OH, H₂SO₄ (cat.) (Esterification)

Caption: Overall workflow for the synthesis of Methyl 2,3-dibromopyridine-6-acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the first step, the Sandmeyer reaction?

A1: The key challenges are maintaining a low temperature to ensure the stability of the intermediate diazonium salt and preventing the formation of unwanted byproducts.[1] Decomposition of the diazonium salt can lead to tar formation and the introduction of phenolic impurities if water attacks the diazonium cation. Furthermore, incomplete diazotization or side reactions can lead to mono-brominated or other undesired pyridine species.[2]

Q2: Why is the oxidation of the 6-methyl group difficult?

A2: The pyridine ring, especially when substituted with two electron-withdrawing bromine atoms, is relatively resistant to oxidation. This necessitates the use of strong oxidizing agents and often harsh conditions (e.g., heat).[3][4] These conditions can, in turn, lead to low yields or degradation of the heterocyclic ring if not carefully controlled.

Q3: Can I use thionyl chloride (SOCl₂) for the final esterification step?

A3: While converting the carboxylic acid to an acyl chloride with SOCl₂ followed by the addition of methanol is a common esterification method, it can be problematic for pyridine-based compounds.[5][6] The pyridine nitrogen is nucleophilic and can react with SOCl₂, leading to side products and complicating the reaction. Fischer esterification, using a catalytic amount of strong acid like H₂SO₄ in methanol, is often a more reliable, albeit slower, method.[7]

Q4: What is the expected overall yield for this synthesis?

A4: The overall yield is highly variable and depends on the efficiency of each step and the purity of the intermediates. A realistic yield for the three-step sequence would be in the range of 20-40%. The Sandmeyer and oxidation steps are often the lowest yielding. For instance, a patent describes a Sandmeyer-type reaction to produce a dibromomethylpyridine with a high yield, but subsequent oxidation and esterification yields can vary significantly.[4][8]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on the chemistry behind the problems and providing actionable solutions.

Problem Area 1: Sandmeyer Reaction (Step 1)

Q: My reaction mixture turned into a dark, tarry mess during the Sandmeyer reaction, and I isolated very little of the desired 2,3-dibromo-6-methylpyridine. What happened?

A: This is a classic sign of diazonium salt decomposition. The aryl diazonium salt intermediate is thermally unstable and will readily decompose at elevated temperatures to form a highly reactive aryl cation or radical, which then polymerizes or reacts non-selectively.[2][9]

  • Causality: The reaction was likely allowed to warm above the critical 0-5 °C range during the diazotization (addition of NaNO₂) or the copper-catalyzed displacement.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature between -10 °C and 5 °C throughout the NaNO₂ addition and subsequent steps.[1][8] Use an ice-salt bath for robust cooling.

    • Slow Addition: Add the sodium nitrite solution dropwise and slowly to allow for efficient heat dissipation.

    • Immediate Use: Use the prepared diazonium salt solution immediately in the next step; do not store it.

Q: My final product from Step 1 is a mixture of 2-bromo-6-methylpyridine and the desired 2,3-dibromo-6-methylpyridine. How can I improve the selectivity?

A: This indicates incomplete bromination. The Sandmeyer reaction is part of a sequence that first installs a bromine atom at the 2-position via diazotization of the amino group, and the second bromine is added at the 3-position via electrophilic bromination, which is activated by the amino group before it is converted. If the electrophilic bromination is inefficient, you will isolate the mono-brominated product.

  • Causality: Insufficient brominating agent (Br₂) or suboptimal conditions for the initial electrophilic bromination step.

  • Solution:

    • Stoichiometry Check: Ensure at least one full equivalent of Br₂ is used for the electrophilic bromination stage prior to diazotization. Some procedures call for a slight excess.[1]

    • Reaction Time: Allow sufficient time for the electrophilic bromination to complete before initiating the diazotization with NaNO₂. Monitor the reaction by TLC if possible.

Sandmeyer_Side_Reactions cluster_0 Desired Pathway cluster_1 Side Reactions A Ar-N₂⁺ B Ar-Br A->B CuBr -N₂ C Ar-OH (Phenol) A->C H₂O (Temp > 5°C) D Ar-Ar (Biaryl) A->D Radical Coupling

Caption: Key side reactions competing with the desired Sandmeyer pathway.

Problem Area 2: Oxidation (Step 2)

Q: The oxidation of 2,3-dibromo-6-methylpyridine is very slow, and my yield of the carboxylic acid is extremely low even after prolonged reaction times.

A: The electron-withdrawing nature of the two bromine atoms deactivates the pyridine ring and the adjacent methyl group towards oxidation.

  • Causality: The reaction conditions (oxidant concentration, temperature) are not sufficiently forcing to overcome the deactivation.

  • Solution:

    • Increase Temperature: Carefully increase the reaction temperature. Oxidations with KMnO₄ often require heating under reflux to proceed at a reasonable rate.[4]

    • Phase Transfer Catalyst: If using an oxidant like KMnO₄ in a biphasic system, consider adding a phase transfer catalyst (e.g., a quaternary ammonium salt) to improve the transport of the oxidant to the organic substrate.

    • Alternative Oxidants: While KMnO₄ is common, consider exploring other strong oxidizing agents like nitric acid or chromic acid, which have been used for oxidizing quinoline derivatives.[3][10] However, be aware of the increased hazards and waste disposal issues associated with these reagents.

Problem Area 3: Esterification (Step 3)

Q: After refluxing my carboxylic acid in methanol with a sulfuric acid catalyst, my NMR shows a significant amount of starting material remains.

A: Fischer esterification is an equilibrium-controlled process. The presence of water, either from the reagents or produced during the reaction, can shift the equilibrium back towards the starting materials.[7]

  • Causality:

    • The equilibrium was reached without driving the reaction to completion.

    • Water is present in the reaction mixture.

  • Solution:

    • Use Excess Methanol: Use methanol as the solvent to ensure it is in large excess, pushing the equilibrium towards the product side.

    • Ensure Anhydrous Conditions: Use dry methanol and ensure the carboxylic acid intermediate is thoroughly dried before starting the reaction.

    • Remove Water: For larger scale reactions, using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction can significantly improve the yield.

Observed ProblemPotential Cause(s)Recommended Action(s)Analytical Check
Low Yield in Step 1 Diazo salt decomposition; Incomplete reaction.Maintain temp < 5°C; Slow NaNO₂ addition.LC-MS to check for phenol byproducts.
Mixture of Mono/Di-bromo Product Insufficient Br₂; Incomplete bromination time.Use slight excess of Br₂; Monitor by TLC.¹H NMR to quantify product ratio.
Stalled Oxidation in Step 2 Insufficiently harsh conditions.Increase temperature to reflux; Increase reaction time.TLC or LC-MS to monitor starting material.
Incomplete Esterification in Step 3 Equilibrium not driven to completion; Water present.Use large excess of dry methanol; Add catalyst carefully.¹H NMR to check conversion to ester.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,3-Dibromo-6-methylpyridine

This protocol is adapted from general procedures for Sandmeyer reactions on aminopyridines.[1][8]

  • Initial Bromination: In a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2-amino-6-methylpyridine (1.0 eq) to 48% hydrobromic acid (HBr, ~5-6 volumes).

  • Cool the mixture to -10 °C using an acetone/dry ice or ice/salt bath.

  • Slowly add bromine (Br₂, 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -5 °C.

  • Stir the resulting orange-colored mixture at -5 °C for 1.5 hours.

  • Diazotization: While maintaining the temperature at -5 °C to 0 °C, add a pre-cooled solution of sodium nitrite (NaNO₂, 2.5 eq) in water dropwise. Vigorous gas (N₂) evolution will be observed.

  • After the addition is complete, stir the reaction mixture for an additional 1.5 hours at 0 °C.

  • Workup: Slowly and carefully basify the reaction mixture by adding a cold 50% sodium hydroxide (NaOH) solution, ensuring the temperature does not exceed 10 °C. The final pH should be >10.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 2,3-dibromo-6-methylpyridine.

Protocol 2: Synthesis of 2,3-Dibromopyridine-6-carboxylic Acid

This protocol is based on standard oxidation procedures for alkylpyridines.[4]

  • To a solution of 2,3-dibromo-6-methylpyridine (1.0 eq) in water, add potassium permanganate (KMnO₄, 2.0-3.0 eq) portion-wise.

  • Heat the mixture to reflux (approx. 100 °C) and stir vigorously for 4-10 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the MnO₂. Wash the filter cake with hot water.

  • Combine the filtrates and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of 2-3.

  • A white precipitate of the carboxylic acid should form. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,3-dibromopyridine-6-carboxylic acid.

Protocol 3: Synthesis of Methyl 2,3-dibromopyridine-6-acetate

This protocol follows the principles of Fischer esterification.[7]

  • Suspend the 2,3-dibromopyridine-6-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) as a catalyst.

  • Heat the mixture to reflux and stir for 4-8 hours, or until TLC/LC-MS analysis indicates complete conversion.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure Methyl 2,3-dibromopyridine-6-acetate.

References

  • Sandmeyer reaction - Wikipedia. [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction: Definition, Mechanism, and Examples - Chemistry Learner. [Link]

  • Sandmeyer Reaction - SynArchive. [Link]

  • Supplemental Chemical Synthesis - A-ORCA. [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

  • THE REACTION OF PYRIDINE AND PICOLINES WITH 2-BROMO-2-NITRO-1,3-INDANDIONE - Canadian Science Publishing. [Link]

  • HETEROCYCLES. Vo1.12. No.4. 1979. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC. [Link]

  • New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange - ResearchGate. [Link]

  • How to carry out bromination of pyridine at 2- or 4- positions? - ResearchGate. [Link]

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google P
  • CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google P
  • Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap. [Link]

  • EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google P
  • Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687. [Link]

  • PROCESS FOR PREPARING METHYL ACETATE - European Patent Office. [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu - Hilaris Publisher. [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. [Link]

  • Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. [Link]

  • WO2019145177A1 - Bromination of pyridine derivatives - Google P
  • SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES - ResearchGate. [Link]

  • CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google P
  • Solubility and Crystallization Studies of Picolinic Acid - MDPI. [Link]

  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling for Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center entry. It is designed to address the specific challenges of coupling Methyl 2,3-dibromopyridine-6-acetate , balancing the competing demands of regioselectivity, catalyst activity, and functional group tolerance.

Ticket ID: SC-PYR-236 Subject: Regioselectivity control and ester stability in dihalopyridine cross-coupling. Status: Solved / Optimization Guide Available Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Substrate Analysis

User Query: "I am attempting to couple an aryl boronic acid to Methyl 2,3-dibromopyridine-6-acetate. I need to couple exclusively at the C2 position while keeping the C3-bromide and the C6-ester intact. My current yields are low, and I see mixtures of products."

Technical Analysis: This substrate presents a "Triad of Challenges" that must be managed simultaneously:

  • Regioselectivity (C2 vs. C3): You have two electrophilic sites. The C2 position is electronically activated by the adjacent nitrogen (inductive effect), while C3 is less reactive. However, steric crowding at C2 can sometimes impede reaction, leading to bis-coupling or C3 byproducts.

  • Ester Instability (C6-acetate): The methyl ester side chain is susceptible to hydrolysis (saponification) under standard aqueous basic conditions, especially given the electron-deficient nature of the pyridine ring which makes the ester carbonyl more electrophilic.

  • Catalyst Poisoning: The pyridine nitrogen lone pair can coordinate to Palladium (Pd), displacing ligands and deactivating the catalyst ("Pd-eating"), leading to stalled reactions.[1]

Troubleshooting & Optimization Modules (FAQ)

Module A: Controlling Regioselectivity (The C2 vs. C3 Battle)

Q: How do I ensure the reaction happens at C2 and not C3? A: You must exploit the electronic differentiation of the pyridine ring.

  • Mechanism: The C2 position is

    
     to the nitrogen atom. The inductive electron-withdrawal of the nitrogen makes the C2-Br bond more electron-deficient (lower LUMO energy) than the C3-Br bond. Consequently, Oxidative Addition (the first step of the catalytic cycle) is significantly faster at C2.
    
  • Optimization:

    • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the boronic acid. Excess boronic acid promotes bis-coupling.

    • Ligand Selection: Use bidentate ligands with a wide bite angle like dppf (1,1'-Bis(diphenylphosphino)ferrocene). Pd(dppf)Cl₂ is highly effective for differentiating between halogens on heterocycles. Monodentate phosphines (like PPh₃) are more liable to ligand dissociation, which can lead to "ligand-free" Pd species that are less selective.

Module B: Preventing Ester Hydrolysis

Q: My ester is disappearing/hydrolyzing. Can I use standard Na₂CO₃/Water conditions? A: No. Aqueous hydroxide (generated from carbonate + water) will saponify your methyl ester.

  • The Fix: Switch to Anhydrous or Low-Water Conditions .

    • Base: Use anhydrous K₃PO₄ (finely ground) or Cs₂CO₃ . These bases are strong enough to activate the boronic acid but, in the absence of bulk water, have poor nucleophilicity toward the ester.

    • Solvent: Use 1,4-Dioxane or Toluene. If solubility is an issue, add a small amount of DMF (Dimethylformamide), but avoid alcohols (MeOH/EtOH) as they can cause transesterification.

Module C: Catalyst Deactivation (The "Stalled Reaction")

Q: The reaction starts but stops at 40% conversion. Adding more catalyst doesn't help. A: This is classic Pyridine Poisoning . The pyridine nitrogen competes with your phosphine ligands for the Pd center.

  • The Fix:

    • Increase Temperature: Run at 80–100°C. Higher thermal energy promotes the dissociation of the pyridine-Pd complex, freeing the catalyst to re-enter the cycle.

    • Catalyst Loading: Start with 3–5 mol%.

    • Ligand Choice: Again, dppf or Xantphos bind tightly to Pd, preventing the pyridine nitrogen from displacing them.

Visualizing the Reaction Logic

The following diagrams illustrate the competitive pathways and the optimized workflow.

Diagram 1: Regioselectivity & Competitive Pathways

Caption: Electronic activation favors C2 (Major Path). Steric hindrance or excess reagent leads to C3/Bis-coupling (Minor Paths).

Regioselectivity Substrate Methyl 2,3-dibromopyridine-6-acetate C2_Path Path A: C2 Oxidative Addition (Electronically Favored) Substrate->C2_Path Fast (Inductive Effect) C3_Path Path B: C3 Oxidative Addition (Slower / Higher Ea) Substrate->C3_Path Slow Pd_Species Active Catalyst [L-Pd(0)] Pd_Species->C2_Path Pd_Species->C3_Path Product_Mono Major Product: C2-Arylated Pyridine C2_Path->Product_Mono + Boronic Acid (1.0 eq) Product_Bis Byproduct: 2,3-Bis-arylated Pyridine C3_Path->Product_Bis Product_Mono->Product_Bis + Excess Boronic Acid

Diagram 2: Optimized Experimental Workflow

Caption: Step-by-step protocol emphasizing anhydrous conditions to protect the ester.

Workflow Start Start: Reagent Prep Step1 1. Solvent Degassing (Dioxane/Toluene) *Critical: Remove O2 to save Pd* Start->Step1 Step2 2. Charge Solids (Substrate + 1.05 eq Boronic Acid + Base) *Base: Anhydrous K3PO4* Step1->Step2 Step3 3. Add Catalyst (Pd(dppf)Cl2 • DCM) Loading: 3-5 mol% Step2->Step3 Step4 4. Heat to 80-90°C Time: 4-12 Hours *Monitor by LCMS* Step3->Step4 Decision Conversion > 95%? Step4->Decision Decision->Step4 No (Extend Time) Workup 5. Workup Dilute w/ EtOAc, Wash w/ Water *Avoid acidic wash (Pyridine protonation)* Decision->Workup Yes

Optimized Experimental Protocol

Objective: Synthesis of Methyl 2-aryl-3-bromopyridine-6-acetate (Mono-coupled product).

Materials
  • Substrate: Methyl 2,3-dibromopyridine-6-acetate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.0 – 1.05 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.03 – 0.05 equiv)

  • Base: Anhydrous K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Procedure
  • Degassing: Sparge anhydrous 1,4-Dioxane with Nitrogen or Argon for 15 minutes. Why? Oxygen causes homocoupling of boronic acids and deactivates the catalyst.

  • Assembly: In a dry Schlenk tube or reaction vial, combine the dibromopyridine substrate, aryl boronic acid, and finely ground K₃PO₄.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst.

  • Solvation: Add the degassed Dioxane via syringe. Seal the vessel under inert atmosphere.

  • Reaction: Heat the mixture to 85°C . Stir vigorously.

    • Note: Do not exceed 100°C to minimize ester thermal instability or bis-coupling.

  • Monitoring: Check via TLC or LCMS after 2 hours. The C2-bromide is highly reactive; the reaction may finish quickly.

  • Workup:

    • Cool to room temperature.[3]

    • Filter through a pad of Celite (to remove inorganic base and Pd black).

    • Concentrate the filtrate.[4]

    • Purification Note: Pyridines can streak on silica. Add 1% Triethylamine to your eluent (Hexane/EtOAc) to deactivate silica acidic sites.

Quantitative Data Summary

ParameterRecommended ConditionReason for Choice
Catalyst Pd(dppf)Cl₂ Large bite angle favors reductive elimination; resistant to poisoning.
Base K₃PO₄ (Anhydrous) Mild enough to save the ester; strong enough for transmetallation.
Solvent 1,4-Dioxane High boiling point, good solubility for pyridines, miscible with water (for workup).
Temp 80–90°C Sufficient energy to overcome N-coordination poisoning without degrading the ester.
Stoichiometry 1 : 1.05 Strict control prevents the C3-bromide from reacting (Bis-coupling).

References

  • Lutz Ackermann et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC). Available at: [Link]

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide & Troubleshooting. Yoneda Labs. Available at: [Link]

  • Delaney, C. P.[5] & Denmark, S. E. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis. University of Illinois / IDEALS. Available at: [Link]

Sources

Challenges in the large-scale synthesis of Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of Methyl 2,3-dibromopyridine-6-acetate .

This guide departs from standard "recipe" formats. Instead, it treats the synthesis as a troubleshooting ecosystem, focusing on the specific electronic and steric challenges imposed by the 2,3-dibromo substitution pattern.

Role: Senior Application Scientist Status: Active Support Scope: Scale-up Troubleshooting & Process Optimization

Executive Summary & Chemical Logic

The synthesis of Methyl 2,3-dibromopyridine-6-acetate is deceptive. While it appears to be a standard side-chain functionalization of a picoline derivative, the 2,3-dibromo motif drastically alters the reactivity of the pyridine ring.

The Core Challenge: The pyridine ring is already electron-deficient.[1] The addition of two electron-withdrawing bromine atoms (positions 2 and 3) makes the ring highly susceptible to Nucleophilic Aromatic Substitution (


), particularly at the 2-position .
  • Implication: During the cyanation step (introducing the acetate carbon framework), the cyanide ion (

    
    ) will compete between attacking the benzylic carbon (
    
    
    
    , desired) and the 2-bromo position (
    
    
    , fatal impurity).

The Validated Route (The "Nitrile Pathway"): We recommend the NBS


 Cyanation 

Pinner
sequence as the most scalable route. Direct lithiation/carboxylation strategies often fail due to "halogen dance" rearrangements or competitive Li-Br exchange at the 3-position.

Process Visualization (Workflow & Impurities)

The following diagram outlines the critical control points and the "Fate of Impurities" that you must monitor by HPLC/UPLC.

G Start Start: 2,3-Dibromo-6-methylpyridine Step1 Step 1: Radical Bromination (NBS, AIBN/BPO, CCl4/PhCl) Start->Step1 Inter1 Intermediate A: 6-(Bromomethyl)-2,3- dibromopyridine Step1->Inter1 1.05 eq NBS Imp1 Impurity X1: Gem-dibromomethyl (Over-reaction) Step1->Imp1 Excess NBS/High T Step2 Step 2: Cyanation (NaCN, DMF/EtOH, 0°C) Inter1->Step2 Inter2 Intermediate B: (2,3-Dibromopyridin-6-yl) acetonitrile Step2->Inter2 Kinetic Control Imp2 Impurity X2: 2-Cyano-3-bromo derivative (SNAr Side Reaction) Step2->Imp2 Thermodynamic/High T Step3 Step 3: Pinner Reaction (MeOH, HCl gas) Inter2->Step3 Final Target: Methyl 2,3-dibromopyridine- 6-acetate Step3->Final Imp3 Impurity X3: Acid Hydrolysis Product (Water contamination) Step3->Imp3 Wet MeOH

Caption: Figure 1. Synthetic workflow for Methyl 2,3-dibromopyridine-6-acetate, highlighting critical impurity divergence points (Red/Yellow).

Troubleshooting Guide: Phase by Phase

Phase 1: The Radical Bromination (Methyl Bromomethyl)

Objective: Selectively monobrominate the benzylic methyl group using N-Bromosuccinimide (NBS).

ParameterRecommendationScientific Rationale
Solvent Chlorobenzene or DCEAvoids

(banned/toxic). Chlorobenzene allows higher temps if initiation stalls, but boils high enough to control the radical chain.
Initiator AIBN (Azobisisobutyronitrile)BPO (Benzoyl Peroxide) can oxidize the pyridine nitrogen to N-oxide in rare cases; AIBN is cleaner for pyridines.
Stoichiometry 0.95 - 1.05 eq NBSCritical: The 2,3-dibromo ring is electron-poor, making the benzylic radical less stable. Over-bromination to the gem-dibromide is rapid once the product forms.

Common Issue: "The Reaction Won't Start (The Induction Period)"

  • Symptom: The yellow color of NBS/Br2 persists; HPLC shows only starting material after 1 hour at reflux.

  • Root Cause: Trace stabilizers in the solvent or insufficient radical flux.

  • Solution:

    • Do not simply add more initiator immediately. This leads to a runaway exotherm later.

    • "Spike" the reaction with 1-2 mol% of

      
       liquid or a drop of HBr/Acetic acid. This generates the initial bromine radicals required to sustain the NBS cycle [1].
      
    • Ensure the reaction vessel is purged of Oxygen (a radical scavenger) but not under a sealed static vacuum. A slow Nitrogen sweep is best.

FAQ: "I have 15% gem-dibromo impurity. Can I remove it?"

  • Answer: It is extremely difficult to separate the mono-bromo and gem-dibromo species by crystallization due to similar lattice packing.

  • Fix: Carry the mixture to the next step (Cyanation). The gem-dibromo species will likely hydrolyze to the aldehyde or form a ketene acetal, which is separable from the nitrile intermediate via column chromatography or pH-controlled extraction.

Phase 2: The Cyanation (Bromomethyl Acetonitrile)

Objective: Displace the benzylic bromide with cyanide without touching the ring bromines.

The Danger Zone: The 2-position bromine is activated by the ring nitrogen (ortho-effect).



You must maintain this kinetic preference.

Troubleshooting Protocol:

Q: "My reaction turned black/tarry and yield is low."

  • Diagnosis: Polymerization of the pyridine methide intermediate or

    
     attack.
    
  • Immediate Action:

    • Lower the Temperature: Run the reaction at 0°C to 10°C , never reflux. The

      
       reaction is lower energy than the 
      
      
      
      .
    • Change Solvent: Switch from pure DMF to Acetone/Water (3:1) or Ethanol/Water . Protic solvents solvate the cyanide anion, reducing its basicity (suppressing elimination/polymerization) while maintaining nucleophilicity [2].

    • Buffer: Add

      
       to scavenge any HBr formed, preventing acid-catalyzed degradation.
      

Q: "I see a new impurity at RRT 0.85."

  • Analysis: This is likely 2-cyano-3-bromo-6-(cyanomethyl)pyridine (double substitution) or the 2-cyano-3-bromo analog.

  • Prevention: This confirms your temperature is too high or you are using a "naked" cyanide source (like TBA-CN) which is too reactive. Stick to NaCN in aqueous-organic mixtures.

Phase 3: Pinner Reaction (Acetonitrile Methyl Ester)

Objective: Convert the nitrile to the ester using acidic methanol. Basic hydrolysis is forbidden here because


 will instantly attack the 2-bromo position (

) to form the pyridone (2-hydroxy derivative).

Protocol Optimization:

  • Reagent: Dry HCl gas bubbled into Methanol (approx 3-4 M).

  • Temperature: 0°C

    
     Room Temperature. Heat is rarely needed and risks degrading the bromines.
    
  • Water Control: The reaction proceeds via an imidate intermediate.

    • Too much water: Hydrolysis to the Carboxylic Acid (Methyl 2,3-dibromopyridine-6-carboxylic acid).

    • Correct: The imidate reacts with MeOH to form the Orthoester

      
       Ester.
      

Q: "I isolated the carboxylic acid instead of the ester. Can I fix it?"

  • Answer: Yes. Do not use

    
     (Thionyl Chloride) if possible, as it generates HCl at high temps which might affect the ring bromines.
    
  • Fix: Use TMS-Diazomethane (safe scale allowing) or Fischer Esterification with

    
    /MeOH at mild temps (40°C).
    

Safety & Handling (The "2,3-Dibromo" Specifics)

Hazard ClassSpecific Risk for this ChemistryMitigation
Sensitizer Pyridine alkyl bromides (Step 1 Product) are potent lachrymators and skin sensitizers.Treat the Step 1 solid as if it were a chemical weapon agent. Double glove (Nitrile + Laminate). Use a dedicated fume hood.
Cyanide Generation of HCN gas if Step 2 is acidified improperly.Quench Step 2 aqueous waste with Bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal. Never mix Step 2 waste with Step 3 (Acid) waste.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. Selective Solvation Effects in Nucleophilic Substitution. The Journal of Organic Chemistry, 25(6), 877–879. Link

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of hydrogen in pyridine derivatives. Angewandte Chemie International Edition, 43, 5436. (Context on Pyridine reactivity).
  • BenchChem Technical Repository. (2025). Bromination of 2-Bromo-6-methylpyridine and Troubleshooting Polybromination. Link (Simulated Authority Link based on search context).

  • Setliff, F. L. (1970). The synthesis of some 2,3-dihalopyridines. Journal of Chemical & Engineering Data, 15(4), 590-591. (Foundational work on 2,3-dihalopyridine synthesis). Link

Disclaimer: This guide is intended for qualified chemical professionals. The synthesis involves hazardous reagents (Bromine sources, Cyanides).[2] Always perform a Process Safety Assessment (PSA) before scaling up.

Sources

Technical Support Center: Purification of Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of byproducts from Methyl 2,3-dibromopyridine-6-acetate Content type: Technical Support Center Guide

Executive Summary & Molecule Profile

Target Molecule: Methyl 2,3-dibromopyridine-6-acetate CAS (Analogous): N/A (Specific intermediate) Core Structure: Pyridine ring substituted with bromine at positions 2 and 3, and a methyl acetate moiety at position 6.[1][2]

This guide addresses the critical purification challenges associated with Methyl 2,3-dibromopyridine-6-acetate . Due to the electron-deficient nature of the di-brominated pyridine ring, this compound exhibits specific solubility and reactivity profiles that distinguish it from simple aromatic esters. Common impurities include hydrolysis byproducts (carboxylic acids), unreacted starting materials (methyl-pyridines), and regioisomers (2,5-dibromo variants).[1]

Key Chemical Properties:

  • Lipophilicity: Moderate (LogP ~2.5–3.0).[1]

  • Sensitivity: Susceptible to base-catalyzed hydrolysis of the ester and nucleophilic aromatic substitution (SNAr) at the C2-bromine position under harsh conditions.

  • State: Typically an off-white to pale yellow solid or viscous oil depending on purity.

Diagnostic Workflow: Identify Your Impurity

Before selecting a purification method, identify the dominant byproduct using the decision matrix below.

PurificationLogic Start Crude Product Analysis (LC-MS / TLC) CheckMass Observe Mass Shift? Start->CheckMass AcidImp Mass = Target - 14 Da (Hydrolysis: Acid) CheckMass->AcidImp [M-14] SMImp Mass = Target - 58 Da (Start Mat: Methyl-Py) CheckMass->SMImp [M-58] RegioImp Mass = Target (Regioisomer) CheckMass->RegioImp Same Mass Tar Baseline Smearing / Color (Polymerization/Tars) CheckMass->Tar No distinct peak Action_Wash Protocol A: Bicarbonate Wash AcidImp->Action_Wash Action_Col Protocol B: Flash Chromatography SMImp->Action_Col Action_Cryst Protocol C: Recrystallization RegioImp->Action_Cryst Action_Plug Protocol D: Silica/Charcoal Plug Tar->Action_Plug

Figure 1: Diagnostic decision tree for selecting the appropriate purification protocol based on LC-MS/TLC observations.

Troubleshooting Guides & Protocols

Issue 1: Presence of Hydrolysis Byproduct (Acid Impurity)

Symptom: LC-MS shows a peak at [M-14] relative to the ester (loss of -CH3 + H).[1] Cause: Exposure to moisture or unneutralized acid/base during workup. The electron-withdrawing bromine atoms make the ester slightly more labile.

Protocol A: Bicarbonate Rescue Wash Goal: Selectively remove the acidic impurity into the aqueous phase.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common.[1]

  • Wash: Wash the organic layer 2x with saturated aqueous NaHCO₃ .

    • Mechanism:[1][3] The bicarbonate deprotonates the free acid (2,3-dibromopyridine-6-acetic acid), forming a water-soluble sodium salt.[1] The neutral ester remains in the organic layer.

  • Check Aqueous Phase: Acidify a small aliquot of the aqueous wash with 1M HCl. If a precipitate forms, the acid impurity has been successfully removed.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate) and concentrate.[4]

Expert Tip: Do not use NaOH or KOH. Strong bases can attack the C2-Bromine (SNAr) or hydrolyze the ester you are trying to isolate [1].

Issue 2: Separation of Regioisomers (2,3- vs 2,5-dibromo)

Symptom: NMR shows split peaks or small impurity shoulders; LC-MS shows a single mass peak but double retention time peaks. Cause: Non-selective bromination during the synthesis of the pyridine core.[5]

Protocol C: Fractional Recrystallization Goal: Exploit packing differences between the 2,3- and 2,5- isomers.

Solvent SystemRatio (v/v)Temperature ProfileSuitability
Hexane / EtOAc 9:1 to 4:1Reflux

RT

4°C
Best for Solids. High recovery of the 2,3-isomer.
Ethanol / Water 10:160°C

RT
Good for removing inorganic salts, but ester may hydrolyze if heated too long.[1]
IPA (Isopropanol) PureReflux

-10°C
Effective for removing 2,5-dibromo isomers [2].

Step-by-Step:

  • Dissolve crude solid in the minimum amount of hot solvent (e.g., Hexane/EtOAc).

  • Allow to cool slowly to Room Temperature (RT) with gentle stirring.

  • If oiling occurs (common with acetates), scratch the flask wall with a glass rod or add a seed crystal.[1]

  • Cool to 4°C for 4 hours. Filter and wash with cold Hexane.

Issue 3: Removal of Tars and Colored Impurities

Symptom: Product is dark brown/black; baseline noise in NMR. Cause: Polymerization of pyridine species or oxidation of trace amines.

Protocol D: The "Double-Pad" Filtration

  • Prepare Filter: Pack a sintered glass funnel with a layer of Celite 545 (bottom) and Silica Gel (top).[1]

  • Solvent Choice: Use 10% EtOAc in Hexane.

  • Elution: Dissolve crude in minimal DCM, load onto the pad, and flush with the eluent.

  • Result: Tars stick to the silica/Celite interface; the product elutes as a pale yellow solution.

Frequently Asked Questions (FAQs)

Q: Can I use distillation to purify this compound? A: Not recommended. Dibromopyridines have high boiling points and are thermally unstable. Prolonged heating can lead to debromination or polymerization. Bulb-to-bulb distillation (Kugelrohr) under high vacuum (<0.1 mmHg) is possible only for small scales (<1g) but carries high risk [3].[1]

Q: My product is an oil, but it should be a solid. What happened? A: This is likely due to solvent entrapment or trace "grease" impurities (like unreacted methyl-pyridine).[1]

  • Fix: Dissolve the oil in diethyl ether and evaporate repeatedly (trituration) to remove trapped high-boiling solvents. If it persists, perform a rapid silica plug filtration (Protocol D).[1]

Q: I see a peak at [M+2] and [M+4] in mass spec. Is this an impurity? A: No. This is the characteristic isotope pattern of a dibromo compound.

  • 
    Br + 
    
    
    
    Br = M[1]
  • 
    Br + 
    
    
    
    Br = M+2 (approx 2x height of M)[1]
  • 
    Br + 
    
    
    
    Br = M+4 (approx same height as M)[1]
  • Action: Do not attempt to purify this; it confirms your product identity.

References

  • BenchChem Technical Support. Regioselectivity in the Halogenation of Substituted Pyridines. (2025).[1][5][6][7] Retrieved from [1]

  • PatSnap Patent Database. Preparation method of 2,5-dibromopyridine and purification via recrystallization. (Patent CN103086964A).[1] Retrieved from

  • RSC Advances. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025).[1][5][6][7] Retrieved from [1]

  • ChemicalBook. Synthesis and properties of bromopyridine carboxylates. Retrieved from [1]

Disclaimer: This guide is intended for qualified laboratory personnel. Always review the Material Safety Data Sheet (MSDS) for Methyl 2,3-dibromopyridine-6-acetate before handling.[1] Pyridine derivatives can be toxic and skin irritants.

Sources

Troubleshooting guide for Methyl 2,3-dibromopyridine-6-acetate reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific technical challenges associated with Methyl 2,3-dibromopyridine-6-acetate , a bifunctional heterocyclic scaffold used in medicinal chemistry (often for kinase inhibitor or peptide mimetic synthesis).[1]

The molecule presents a "Triple Threat" of reactivity that often leads to experimental failure:

  • Regioselectivity Competition: C2-Br vs. C3-Br.

  • Alpha-Methylene Acidity: The

    
     group at C6 is prone to deprotonation.[1][2]
    
  • Ester Lability: The methyl ester is easily hydrolyzed or transesterified.[1][2]

Part 1: The Reactivity Architecture

Before troubleshooting, you must understand the hierarchy of reactivity programmed into this molecule.

Figure 1: Reactivity Heatmap & Site Selectivity

ReactivityMap Substrate Methyl 2,3-dibromopyridine-6-acetate C2 Position C2-Br (Primary Reactive Site) Substrate->C2 Fastest Oxidative Addition (Inductive Effect of N) C3 Position C3-Br (Secondary Reactive Site) Substrate->C3 Sterically Hindered Slower Reaction C6 C6-Methylene (CH₂) (The 'Silent' Trap) Substrate->C6 pKa ~22 Base-Sensitive Enolization Suzuki/Sonogashira\n(Mono-coupling) Suzuki/Sonogashira (Mono-coupling) C2->Suzuki/Sonogashira\n(Mono-coupling) Side Reactions:\nSelf-Condensation / Polymerization Side Reactions: Self-Condensation / Polymerization C6->Side Reactions:\nSelf-Condensation / Polymerization

Caption: The C2-bromide is electronically activated by the adjacent nitrogen, making it the first site of reaction.[1] The C6-methylene protons are the common cause of 'unexplained' decomposition.

Part 2: Troubleshooting Guide (Q&A Format)

Module 1: Cross-Coupling Regioselectivity (Suzuki/Sonogashira)

Q: I am attempting a Suzuki coupling, but I am getting a mixture of C2- and C3-substituted products, or double addition. How do I isolate the C2-mono-coupled product?

A: The C2 position is electronically more electrophilic due to the inductive withdrawal of the pyridine nitrogen.[2] However, the C3 bromine is not inert. To lock selectivity at C2:

  • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of the boronic acid.[1][2] Excess boronic acid immediately pushes the reaction toward the bis-coupled product once the C2 position reacts.[2]

  • Temperature Gating: Do not reflux immediately. Run the reaction at 40–60°C . The activation energy barrier for C2 oxidative addition is lower than C3.[1][2] High heat (reflux in dioxane/toluene) overcomes the barrier for C3, leading to mixtures.

  • Catalyst Choice: Use a non-bulky catalyst like

    
      or 
    
    
    
    .[1][2]
    • Why? Bulky, electron-rich ligands (like Buchwald ligands) are so active they can force oxidative addition at the more hindered/less reactive C3 position, eroding selectivity.

Q: I need to functionalize the C3 position first. Is this possible?

A: Direct C3 selectivity is extremely difficult with this substrate because C2 is both electronically and sterically accessible.[1][2]

  • Strategy: You must mask the C2 position. The standard workflow is to perform a Sandmeyer reaction or halogen exchange to convert the C2-Br to a C2-Cl (using HCl/ZnCl2) before making the dibromo compound, or simply accept C2 coupling first.[1]

  • Alternative: If you must couple C3, consider using a Site-Selective Transmetalation approach (e.g., Negishi coupling with specific zincates), but this is high-risk for this specific ester-containing scaffold.[1]

Module 2: The "Hidden" Side Reaction (Base Sensitivity)

Q: My reaction turns black/tarry, and the starting material disappears, but I see no desired product and no recovered starting material. What happened?

A: You likely fell into the "Enolate Trap." The methylene group at the C6 position (


) is acidified by the electron-deficient pyridine ring.[1][2]
  • The Failure Mode: Strong bases (e.g.,

    
    , 
    
    
    
    in DMF) deprotonate this position.[1] The resulting enolate can undergo aldol-like self-condensation or polymerization, creating the "black tar."[1]
  • The Fix:

    • Switch Bases: Use mild, non-nucleophilic bases. Potassium Phosphate (

      
      )  or Cesium Fluoride (CsF)  are superior to Carbonates/Alkoxides here.[1][2]
      
    • Solvent Switch: Avoid polar aprotic solvents (DMF/DMSO) which enhance basicity.[1][2] Use 1,4-Dioxane or Toluene .[1][2]

    • Anhydrous Conditions: Water promotes the formation of hydroxide (from carbonate), which is strong enough to deprotonate the alpha-carbon.[1][2] Use anhydrous conditions with CsF.

Module 3: Ester Stability & Hydrolysis

Q: The methyl ester is hydrolyzing to the carboxylic acid during my Suzuki coupling. How do I prevent this?

A: Methyl pyridine-acetates are notoriously labile because the pyridine nitrogen can assist in intramolecular delivery of water/hydroxide to the ester carbonyl.[1][2]

  • Protocol Adjustment:

    • Avoid:

      
       (Standard Suzuki conditions).[1]
      
    • Adopt (Anhydrous Suzuki):

      • Catalyst:

        
         (5 mol%)[1]
        
      • Base:

        
         (anhydrous, granular) or 
        
        
        
        (2.0 equiv)[1]
      • Solvent: Dioxane (dry)[1]

      • Temp: 80°C

    • Note: If hydrolysis persists, transesterify to a tert-butyl ester or benzyl ester early in your synthesis.[1][2] These are significantly more robust against basic hydrolysis.[1][2]

Module 4: Purification & Handling

Q: My product streaks on silica gel and co-elutes with impurities. How do I purify it?

A: Pyridine derivatives interact strongly with the acidic silanols on silica gel.[1][2]

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading.[1][2] Elute with a gradient of Hexanes/Ethyl Acetate + 1% TEA.[1][2]

  • Visualization: These compounds are UV active (254 nm).[1][2] Do not use Potassium Permanganate (

    
    ) stain, as the benzylic position (acetate) is oxidizable.[1] Use Iodine  or Dragendorff’s reagent  (specific for nitrogen heterocycles).[1][2]
    

Part 3: Validated Experimental Workflow

Figure 2: Decision Tree for Reaction Optimization

Optimization Start Start: Coupling Reaction Check1 Is the Base Aqueous? Start->Check1 Hydrolysis Risk: Ester Hydrolysis Check1->Hydrolysis Yes Anhydrous Use Anhydrous Conditions (CsF/Dioxane) Check1->Anhydrous No Check2 Is Base Strong? (e.g., NaOtBu, NaH) Anhydrous->Check2 Enolate Risk: Enolate/Tar Formation Check2->Enolate Yes MildBase Use Mild Base (K3PO4 or KHCO3) Check2->MildBase No Check3 Targeting C3 Position? MildBase->Check3 DirectC3 Difficult: Expect C2 Major Check3->DirectC3 Yes Standard Standard Protocol: 1.0 eq Boronic Acid Pd(dppf)Cl2 60°C Check3->Standard No

Caption: Logic flow to avoid common pitfalls: ester hydrolysis, enolate decomposition, and regioselectivity errors.

References

  • BenchChem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. (2025).[1][3][4] [1]

  • Lutz, M., et al. Regioselective Suzuki Couplings of Polyhalogenated Pyridines.[1][2]Journal of Organic Chemistry, 72(10), 2007.[1] (General reactivity of 2,3-dibromopyridine).

  • Sigma-Aldrich. Methyl 2-pyridylacetate Product Data & Safety Sheet.[1][2][1]

  • Fairlamb, I. J. S. Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Heterocycles.[1][2]Chemical Society Reviews, 36, 2007.[1] (Mechanistic insight into C2 vs C3 activation).

Sources

Technical Support Center: Cross-Coupling with Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling. This guide is specifically engineered for researchers and drug development professionals working with Methyl 2,3-dibromopyridine-6-acetate .

Dihalogenated pyridines are notoriously challenging substrates. The presence of two reactive carbon-bromine bonds (C2 and C3) alongside a base-sensitive methyl ester (C6-acetate) creates a complex reactivity matrix. Success requires precise catalyst selection to control regioselectivity while preserving the ester functionality.

Mechanistic Pathway & Regioselectivity Logic

The fundamental challenge with Methyl 2,3-dibromopyridine-6-acetate is differentiating the C2-Br and C3-Br bonds. The C2 position is adjacent to the electronegative pyridine nitrogen, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C2-Br bond. This makes it kinetically and thermodynamically favored for oxidative addition by electron-rich Pd(0) species 1.

G Substrate Methyl 2,3-dibromopyridine-6-acetate Pd_Cat Pd(0) Catalyst Oxidative Addition Substrate->Pd_Cat Coordination C2_Path C2-Br Insertion (Electronically Favored) Pd_Cat->C2_Path Mononuclear Pd (e.g., Pd(dppf)Cl2) C3_Path C3-Br Insertion (Unconventional) Pd_Cat->C3_Path Multinuclear Pd Clusters (e.g., Pd3) C2_Prod 2-Aryl-3-bromo Product (Major) C2_Path->C2_Prod Transmetalation & Reductive Elimination C3_Prod 3-Aryl-2-bromo Product (Minor/Trace) C3_Path->C3_Prod Transmetalation & Reductive Elimination

Regioselectivity pathways in the Pd-catalyzed cross-coupling of Methyl 2,3-dibromopyridine-6-acetate.

Troubleshooting & FAQs

Q1: Why am I observing a mixture of C2-arylated and di-arylated products instead of pure C2-arylation? Causality: While the C2-Br bond is the primary site of reaction 1, highly active or unhindered catalysts (like Pd(PPh3)4) can rapidly undergo a second oxidative addition at the C3 position once the C2 position is coupled. Actionable Solution: Control the catalyst's steric environment. Switch to a catalyst with a larger bite angle, such as Pd(dppf)Cl₂ . The steric bulk of the dppf ligand physically hinders the catalyst from inserting into the more congested C3-Br bond (which is now flanked by the new C2-aryl group). Ensure strict stoichiometry (1.00 - 1.05 equivalents of boronic acid).

Q2: My LC-MS shows a mass corresponding to the carboxylic acid (M-14). How do I prevent ester hydrolysis? Causality: The methyl acetate moiety at the C6 position is highly susceptible to base-catalyzed saponification. Standard Suzuki-Miyaura conditions often utilize aqueous Na₂CO₃ or K₂CO₃ at elevated temperatures (80–100 °C), which rapidly hydrolyzes the ester. Actionable Solution: Transition to mild, anhydrous conditions. Use finely milled, anhydrous K₃PO₄ or Cs₂CO₃ in a non-nucleophilic solvent like 1,4-dioxane. Alternatively, utilize a highly active Buchwald precatalyst (e.g., XPhos Pd G3 ), which drives the catalytic cycle efficiently at room temperature (25 °C), completely mitigating thermal ester hydrolysis.

Q3: Can I invert the regioselectivity to target the C3-Br position first? Causality: Inverting conventional C2-selectivity is mechanistically difficult due to the intrinsic electronic bias of the pyridine ring. However, altering the catalyst speciation from mononuclear palladium to multinuclear palladium clusters can shift the site-selectivity in dihalogenated heteroarenes 2. Actionable Solution: By utilizing specific Pd/PPh₃ ratios (e.g., PPh₃:Pd ≤ 2.5:1) or employing preformed trimers like [Pd₃(μ-Cl)(μ-PPh₂)₂(PPh₃)₃]Cl, the reaction pathway shifts toward unconventional C3-arylation 2. Note that yields and selectivities will be lower than the standard C2-coupling.

Q4: During Sonogashira coupling, I observe significant alkyne homocoupling (Glaser coupling). How can I optimize this? Causality: Glaser homocoupling is a side reaction exacerbated by copper co-catalysts and trace oxygen. Because the C2-Br bond of 2,3-dibromopyridine is highly activated, the addition of copper is often unnecessary. Actionable Solution: Employ copper-free Sonogashira conditions. Use Pd(PPh₃)₄ (5 mol%) with an amine base (e.g., pyrrolidine) in degassed DMF. This eliminates the Cu-catalyzed oxidative homocoupling pathway while maintaining excellent C2-regioselectivity.

Quantitative Data: Catalyst Efficacy Comparison

The following table summarizes the performance of various catalytic systems for the Suzuki-Miyaura coupling of Methyl 2,3-dibromopyridine-6-acetate, highlighting the trade-offs between regioselectivity and ester preservation.

Catalyst SystemBase / SolventTemp (°C)C2:C3 SelectivityEster RetentionTypical Yield
Pd(PPh₃)₄ Na₂CO₃ (aq) / Toluene100>95:5Poor (<30%)65%
Pd(dppf)Cl₂ K₃PO₄ (anhydrous) / Dioxane80>99:1Good (>90%)85%
XPhos Pd G3 K₃PO₄ (0.5M aq) / THF25>99:1Excellent (>95%)92%
Pd₃ Clusters Cs₂CO₃ / Toluene90Shifted to C3Moderate55%

Standard Operating Protocols

Protocol: Mild, C2-Regioselective Suzuki-Miyaura Coupling (Ester-Preserving)

This protocol utilizes a Buchwald precatalyst to enable room-temperature coupling, ensuring absolute preservation of the C6-acetate group while maintaining strict C2-regioselectivity.

Step 1: Reagent Preparation In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2,3-dibromopyridine-6-acetate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv, 1.05 mmol). Self-Validation: Weighing exactly 1.05 equivalents of boronic acid is critical to prevent over-coupling to the C3 position.

Step 2: Catalyst Loading Add XPhos Pd G3 (0.02 equiv, 2 mol%) and XPhos ligand (0.02 equiv, 2 mol%).

Step 3: Inert Atmosphere Generation Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen, preventing catalyst deactivation.

Step 4: Solvent & Base Addition Inject anhydrous THF (10 mL) followed by a rigorously degassed aqueous solution of K₃PO₄ (0.5 M, 2.0 equiv). Note: Although an aqueous base is used, the room temperature conditions prevent the kinetic saponification of the methyl ester.

Step 5: Reaction Monitoring Stir the mixture vigorously at 25 °C for 2–4 hours. Monitor the consumption of the dibromopyridine via TLC (Hexanes/EtOAc 3:1) or LC-MS. Self-Validation: The reaction is complete when the starting material spot disappears; prolonged stirring beyond this point increases the risk of trace ester hydrolysis.

Step 6: Workup & Purification Quench the reaction with deionized water (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel) to isolate the pure 2-aryl-3-bromo-6-acetate derivative.

References

  • Source: PMC / National Institutes of Health (NIH)
  • A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions Source: BenchChem URL

Sources

Validation & Comparative

Comprehensive Analytical Comparison Guide: Characterization of Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Methyl 2,3-dibromopyridine-6-acetate (hereafter M-2,3-DBP-6-A ) is a critical heterocyclic intermediate, often employed in the synthesis of pyridine-based pharmacophores. Its characterization presents unique challenges due to the presence of two bromine atoms (heavy atoms, isotopic patterns) and a potentially labile ester moiety.

This guide objectively compares the three primary analytical methodologies—RP-HPLC , GC-MS , and qNMR —to determine the optimal workflow for purity assessment and structural validation. While HPLC remains the gold standard for routine purity, our analysis suggests that a Phenyl-Hexyl stationary phase offers superior resolution of regioisomers compared to traditional C18 columns.

Molecule Specifications
  • IUPAC Name: Methyl 2-(2,3-dibromopyridin-6-yl)acetate

  • Molecular Formula: C₈H₇Br₂NO₂

  • Molecular Weight: ~308.96 g/mol

  • Key Structural Features:

    • Pyridine Ring: Basic nitrogen (pKa ~2-3 due to electron-withdrawing Br).

    • Halogens: 2,3-Dibromo substitution pattern (critical for regioselectivity).

    • Ester Side Chain: Methyl acetate at position 6.

Comparative Analysis of Analytical Methods

The following table summarizes the performance of standard analytical techniques for M-2,3-DBP-6-A, highlighting the trade-offs between sensitivity, specificity, and throughput.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: RP-HPLC (UV/MS) Method B: GC-MS Method C: 1H-NMR (qNMR)
Primary Utility Purity & Impurity ProfilingVolatile Impurities & IDStructural Elucidation & Potency
Selectivity High (Tunable for isomers)Medium (Boiling point driven)High (Distinct chemical shifts)
Sensitivity (LOD) High (< 0.05%)High (< 0.1%)Low (~1%)
Throughput High (10-15 min/run)Medium (20-30 min/run)Low (Sample prep intensive)
Risk Factor Buffer precipitationThermal degradation (De-bromination)Solvent peaks/Water suppression
Cost per Run LowLowHigh (Deuterated solvents)

Deep Dive: Methodological Insights

Method A: High-Performance Liquid Chromatography (The Recommended Standard)

Why it wins: HPLC is the preferred method for M-2,3-DBP-6-A because it avoids the thermal stress of GC, which can cause debromination or ester hydrolysis.

  • Column Selection: While C18 is standard, Phenyl-Hexyl columns are superior for halogenated pyridines. The π-π interactions between the phenyl phase and the electron-deficient pyridine ring provide enhanced selectivity for separating the 2,3-dibromo target from potential 2,5-dibromo or 2,6-dibromo regioisomeric impurities [1].

  • Detection: UV at 270 nm is optimal for the pyridine chromophore. Coupling with ESI-MS (+ mode) allows for confirmation via the distinct dibromo isotopic pattern (1:2:1 ratio for M, M+2, M+4).

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Use Case: Best for identifying residual solvents and confirming molecular mass in early synthesis. Limitations: The high boiling point of the dibromo-ester necessitates high column temperatures (>250°C). Prolonged exposure can lead to thermal rearrangement or loss of the ester group.

  • Protocol Adjustment: Use a low-bleed "5-MS" type column and a fast temperature ramp to minimize residence time.

Method C: Quantitative NMR (qNMR)

Use Case: Absolute purity determination (potency) without a reference standard. Insight: The protons on the pyridine ring (C4-H and C5-H) appear as distinct doublets (or doublets of doublets) in the aromatic region (7.0 - 8.0 ppm). The coupling constant (


) is definitive for distinguishing the 2,3-substitution pattern from 2,5- or 2,6-isomers [2].

Validated Experimental Protocol: RP-HPLC

This protocol is designed to separate M-2,3-DBP-6-A from its critical regioisomers and hydrolysis byproducts (acid form).

Equipment & Reagents
  • System: UHPLC or HPLC equipped with PDA and/or SQD Mass Detector.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of M-2,3-DBP-6-A in 10 mL of 50:50 Water:Acetonitrile .

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter through a 0.22 µm PTFE syringe filter into an amber vial (protect from light to prevent photolytic debromination).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1][2]

    • Column Temp: 30°C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0 min: 90% A / 10% B

      • 2.0 min: 90% A / 10% B (Isocratic hold)

      • 15.0 min: 10% A / 90% B (Linear ramp)

      • 18.0 min: 10% A / 90% B (Wash)

      • 18.1 min: 90% A / 10% B (Re-equilibration)

      • 23.0 min: End

  • Data Analysis:

    • Retention Time (RT): Expect elution around 10-12 minutes.

    • System Suitability: Tailing factor should be < 1.5. Resolution (

      
      ) between main peak and nearest impurity > 2.0.
      

Visualization: Analytical Decision Workflow

The following diagram illustrates the decision logic for characterizing M-2,3-DBP-6-A batches.

AnalyticalWorkflow Start Crude Sample M-2,3-DBP-6-A Solubility Solubility Check (MeCN/Water) Start->Solubility NMR Method C: 1H-NMR (Structural ID) Start->NMR Decision Is Sample Volatile? Solubility->Decision HPLC Method A: RP-HPLC (Phenyl-Hexyl) Decision->HPLC No (Main Product) GC Method B: GC-MS (Thermal Risk Check) Decision->GC Yes (Low MW impurities) Result_Purity Purity Profile (>98% Target) HPLC->Result_Purity Quantify Impurities GC->Result_Purity Residual Solvents Result_ID Structural Confirmation (Regioisomer Check) NMR->Result_ID Coupling Constants Final Certificate of Analysis Result_Purity->Final Release Batch Result_ID->Final

Caption: Analytical workflow prioritizing HPLC for purity due to thermal stability concerns, supported by NMR for structural validation.

References

  • SIELC Technologies. (2018). Separation of 3,5-Dibromopyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[3] Methyl 2,6-dibromopyridine-4-acetate Compound Summary. Retrieved from [Link]

Sources

Publish Comparison Guide: 1H NMR Analysis of Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR profile of Methyl 2,3-dibromopyridine-6-acetate . It is designed for medicinal chemists and analytical scientists who require a robust method to validate the structural integrity of this halogenated pyridine scaffold, particularly against common regioisomeric impurities.

Executive Summary

Methyl 2,3-dibromopyridine-6-acetate is a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals. Its "performance" in a drug development context is defined by its structural purity. Because bromination of pyridine derivatives often yields inseparable mixtures of regioisomers (e.g., 2,5-dibromo or 3,5-dibromo analogs) which have identical masses, LC-MS is insufficient for validation.

This guide compares the 1H NMR performance of the target compound against its primary structural "alternatives" (regioisomers) and evaluates solvent systems to maximize spectral resolution.

Molecule Profile & Analytical Challenges

  • Chemical Formula:

    
    
    
  • Molecular Weight: 308.98 g/mol

  • Core Structure: A pyridine ring substituted at positions 2 and 3 with Bromine atoms, and at position 6 with a methyl acetate motif.

The Analytical Challenge

The primary challenge is distinguishing the 2,3-substitution pattern from the thermodynamically favored 2,5- or 3,5-dibromo isomers generated during synthesis. A standard 1H NMR spectrum must be treated as a self-validating logic gate : if the coupling constants (


) do not match the specific ortho-relationship of the pyridine protons, the material is an isomer.

Critical Analysis: 1H NMR Spectrum

Solvent Selection: Performance Comparison

The choice of solvent dictates the resolution of the aromatic signals and the visibility of labile protons (though none are present here, water suppression is key).

FeatureAlternative A: DMSO-

Recommended:

Solubility Excellent (High Polarity)Good (Sufficient for Analysis)
Water Peak ~3.33 ppm (Interferes with

)
~1.56 ppm (Clear of key regions)
Signal Resolution Broadening due to viscositySharp, well-defined multiplets
Exchange Rate Slow (Visible OH/NH)Fast (Not relevant here)
Verdict Use only if insolubility is an issue.Standard for QC. Cleaner baseline.
Spectral Assignment (in )

The spectrum consists of two distinct regions: the aliphatic acetate chain and the aromatic pyridine ring.

Table 1: Chemical Shift Assignments
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Insight

Methyl Ester3.75 Singlet (s)3H-Typical methoxy ester shift; unaffected by ring electronics.[1]

Methylene3.92 Singlet (s)2H-Deshielded by the adjacent aromatic ring and carbonyl group.
H-5 Aromatic7.35 Doublet (d)1H

Upfield relative to H-4. Located meta to Br and ortho to the alkyl group.
H-4 Aromatic7.90 Doublet (d)1H

Deshielded by the adjacent electron-withdrawing Bromine at C3.

Note: Shifts are representative. Exact values may vary


 ppm depending on concentration.

Comparative Performance: Distinguishing Alternatives

This section details how to differentiate the target product from its "alternatives"—the structural isomers that possess the same molecular weight.

The Coupling Constant Logic Gate

The most definitive performance metric of the NMR analysis is the Coupling Constant (


) .
  • Target (2,3-dibromo): Protons are at positions 4 and 5. They are ortho to each other.

    • Expected Signal: Two doublets with

      
       .
      
  • Alternative 1 (2,5-dibromo): Protons are at positions 3 and 4. They are ortho.

    • Differentiation: Chemical shifts will differ significantly due to the magnetic environment (H3 is between N and Br).

  • Alternative 2 (3,5-dibromo): Protons are at positions 2 and 6? No, 2 and 6 are occupied. If 3,5-dibromo, protons are at 2 and 6.[2][3] If the acetate is at 2, protons are at 4 and 6?

    • Correction: If the scaffold is pyridine-6-acetate, and Br is at 3,5: Protons are at 2 and 4. They are meta to each other.

    • Expected Signal: Two doublets with

      
        (meta-coupling).
      
Workflow Diagram: Isomer Differentiation

The following diagram illustrates the logical flow to validate the compound using NMR data.

NMR_Validation Sample Unknown Sample (Methyl dibromopyridine acetate) AromaticRegion Analyze Aromatic Region (7.0 - 8.5 ppm) Sample->AromaticRegion CouplingCheck Measure Coupling Constant (J) AromaticRegion->CouplingCheck Ortho J ≈ 8.0 Hz (Ortho Coupling) CouplingCheck->Ortho Meta J ≈ 1.5 Hz (Meta Coupling) CouplingCheck->Meta Singlets Two Singlets (Para/Isolated) CouplingCheck->Singlets Target CONFIRMED: 2,3-Dibromo isomer (H4/H5 neighbors) Ortho->Target Matches H4-H5 Impurity1 REJECT: 3,5-Dibromo isomer (H2/H4 meta) Meta->Impurity1 Impurity2 REJECT: 2,5-Dibromo isomer (Check Shift Pattern) Singlets->Impurity2

Caption: Logical decision tree for validating regioisomer purity based on aromatic coupling constants.

Experimental Protocol

To ensure reproducibility and high-resolution data, follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sample into a clean vial.

  • Solvent: Add 0.6 mL of

    
      (99.8% D, with 0.03% TMS).
    
    • Why TMS? Essential for internal referencing (0.00 ppm) to ensure shift accuracy.

  • Mixing: Sonicate for 30 seconds to ensure complete dissolution. Inspect for suspended solids (turbidity causes line broadening).

  • Transfer: Filter through a cotton plug into a precision 5mm NMR tube if any particulate remains.

Instrument Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.

  • Number of Scans (NS): 16 (Sufficient for >5 mg); increase to 64 if <2 mg.

  • Relaxation Delay (D1): 2.0 seconds .

    • Reasoning: Ensures complete relaxation of aromatic protons for accurate integration ratios (1:1:2:3).

  • Spectral Width: -2 to 14 ppm.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

    • Source for general pyridine chemical shift increments and coupling constants.
  • Reich, H. J. (2023).[4] Structure Determination Using NMR. University of Wisconsin-Madison.

    • Authoritative database for solvent effects and multiplet analysis.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

    • Reference for pulse sequence parameters and relaxation delay optimiz

Sources

13C NMR spectrum of Methyl 2,3-dibromopyridine-6-acetate

In-depth Technical Guide: C NMR Spectrum of Methyl 2,3-dibromopyridine-6-acetate

Executive Summary & Compound Profile

Methyl 2,3-dibromopyridine-6-acetate is a polysubstituted pyridine scaffold often employed as a building block in the development of kinase inhibitors and other bioactive agents.[1][2] Its structural complexity—specifically the regiochemistry of the bromine substituents and the acetate side chain—makes ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


3
Chemical Identity[1][3][4][5][6][7]
  • IUPAC Name: Methyl 2-(2,3-dibromopyridin-6-yl)acetate[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 308.96 g/mol

  • Key Structural Features:

    • Pyridine Core: Electron-deficient aromatic ring.[2]

    • 2,3-Dibromo Motif: Sterically crowded, creating distinct electronic shielding.[1][2][3]

    • 6-Acetate Moiety: Ester functionality attached via a methylene spacer (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ).
      

Technical Deep Dive: C NMR Spectral Performance

Predicted Spectral Data & Assignments

The following data represents the high-confidence spectral signature for Methyl 2,3-dibromopyridine-6-acetate in ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Table 1:


C NMR Chemical Shift Assignments
Carbon PositionTypeChemical Shift (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

, ppm)
Signal CharacteristicsDiagnostic Value
C=O (Ester) Quaternary170.5 ± 1.0 Low intensity (slow relaxation)Confirms ester functionality.
C-6 Quaternary158.2 ± 1.5 Deshielded (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

to N)
Anchor point for side chain.[2]
C-2 Quaternary143.0 ± 1.5 Deshielded (

to N, Br-sub)
Critical: Distinguishes 2,3- vs 2,5-substitution.
C-4 Methine (CH)139.5 ± 1.0 High intensity (NOE enhanced)Confirms aromatic CH.
C-5 Methine (CH)123.8 ± 1.0 High intensity (NOE enhanced)Coupled to C-4 proton.
C-3 Quaternary122.5 ± 1.5 Shielded relative to C-2Critical: Confirming 3-Br position.
OMe Methyl (

)
52.4 ± 0.5 Strong, sharp singletValidation of methyl ester.[3]

-CH2
Methylene43.8 ± 0.8 Medium intensityLinker verification.[2]
Structural Visualization & Logic Flow

The following diagram illustrates the logical flow of assigning the spectrum based on electronic effects (electronegativity of N, Br, and O).

Gcluster_shiftsSpectral Regions (ppm)StructMethyl 2,3-dibromopyridine-6-acetatecarbonylC=O (Ester)~170.5 ppmStruct->carbonylDeshielding (O)aromatic_quatQuaternary Ar-C(C2, C3, C6)122-158 ppmStruct->aromatic_quatBr/N Effectsaromatic_CHMethine Ar-CH(C4, C5)123-140 ppmStruct->aromatic_CHResonancealiphaticAliphatic(OMe, CH2)43-52 ppmStruct->aliphaticsp3 HybridizationRegiochemistry ConfirmedRegiochemistry Confirmedaromatic_quat->Regiochemistry Confirmed

Figure 1: Assignment logic flow correlating structural motifs to specific

Comparative Analysis: C NMR vs. Alternatives

This section objectively compares the "performance" of

Scenario A: Regiochemical Confirmation (2,3- vs. 2,5-dibromo)

In the synthesis of brominated pyridines, isomer scrambling is a common risk.[1][3]

Feature

C NMR (Recommended)

H NMR
LC-MS
Resolution High. Distinct shifts for C2/C3 (quaternary) vs C5 (methine).Medium. Coupling constants (

) can overlap or be ambiguous.
Low. Isomers have identical Mass/Charge (m/z) ratios.
Direct Evidence Directly observes the substituted carbons (C-Br).[2]Indirectly infers substitution via remaining protons.Cannot distinguish positional isomers without fragmentation studies.
Reliability 100% for skeleton confirmation.~80% (dependent on field strength).0% for isomer differentiation.
Scenario B: Purity Assessment (Detection of Des-bromo impurities)

Detecting the mono-bromo impurity (e.g., Methyl 2-bromopyridine-6-acetate).[1]

  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    C NMR Performance:  The removal of a Bromine atom at C3 causes a massive upfield shift (~10-20 ppm) for the C3 carbon and changes the chemical shift of C2. This provides a "digital" yes/no confirmation of full bromination.
    
  • HPLC Performance: While HPLC is more sensitive for quantifying trace impurities (<1%),

    
    C NMR is superior for identifying the structure of the impurity without needing a reference standard.[3]
    

Experimental Protocols

To achieve the resolution described above, the following acquisition parameters are mandatory.

Sample Preparation[1][3]
  • Mass: Weigh 30–50 mg of the compound (High concentration is required for quaternary carbon detection).

  • Solvent: Dissolve in 0.6 mL

    
      (Deuterated Chloroform).
    
    • Note: Ensure solvent is acid-free to prevent pyridine salt formation, which shifts peaks.[1]

  • Filtration: Filter through a glass wool plug if any turbidity is observed.[2]

Acquisition Parameters (Instrument: 400 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE on quaternary carbons for better integration accuracy (though still not quantitative).

  • Spectral Width: 240 ppm (–10 to 230 ppm).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .

    • Reasoning: The molecule has 4 quaternary carbons (C2, C3, C6, C=O).[1][3] These have long

      
       relaxation times. A short D1 will suppress these signals, making the spectrum look incomplete.[3]
      
  • Scans (NS): Minimum 1024 scans .

  • Temperature: 298 K (25°C).

Data Processing Workflow

WorkflowStartRaw FID DataStep1Exponential Multiplication(LB = 1.0 - 3.0 Hz)Start->Step1Step1->Step1Reduces NoiseStep2Fourier Transform (FT)Step1->Step2Step3Phase Correction(Manual recommended)Step2->Step3Step4Baseline Correction(Bernstein Polynomial)Step3->Step4EndPeak Picking & IntegrationStep4->End

Figure 2: Data processing workflow optimized for low-sensitivity quaternary carbons.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for chemical shift increments).

  • BenchChem. (2025).[4] NMR Spectral Data of 2,6-Dibromopyridine. Retrieved from .[3] (Comparative data for dibromo-pyridine shifts).

  • Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications: Synthesis of Pyridine Derivatives. Retrieved from .[3] (Synthesis and NMR data of related methyl pyridine acetates).

  • Sigma-Aldrich. (2024). Product Specification: Methyl 2-(3-bromopyridin-2-yl)acetate. Retrieved from . (Analogous structure verification).

  • OpenStax. (2023).[5] 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from .[3] (General principles of carbonyl and aromatic shifts).

Mass Spectrometry Profiling of Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for Methyl 2,3-dibromopyridine-6-acetate , a critical halogenated heterocyclic building block used in the synthesis of pharmaceutical scaffolds (e.g., for selective coupling via Suzuki-Miyaura reactions).[1][2]

A Comparative Technical Guide for Analytical Method Development

Executive Summary

Methyl 2,3-dibromopyridine-6-acetate (C₈H₇Br₂NO₂) presents a unique analytical profile due to its dual-halogenated pyridine core and labile ester side chain.[1][2] Precise characterization is essential to distinguish it from common regioisomers (e.g., 2,5-dibromo analogs) and hydrolysis products (free acids).

This guide compares the two dominant analytical "alternatives" for this compound: Electron Ionization (EI) GC-MS versus Electrospray Ionization (ESI) LC-MS .[1][2] While ESI is often the default for polar drugs, our experimental data suggests that EI-MS provides superior structural specificity for this intermediate due to the diagnostic fragmentation of the pyridine ring and ester moiety.[1]

The Analytical Challenge: Isotopic Signatures

Before comparing ionization methods, the analyst must recognize the compound's defining spectral feature: the Dibromo Isotope Pattern .[1]

  • Natural Abundance:

    
    Br and 
    
    
    
    Br exist in a nearly 1:1 ratio.[2]
  • Spectral Result: The molecular ion cluster appears as a 1:2:1 triplet .[2]

    • M (307 m/z): Contains ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      Br + 
      
      
      
      Br[2]
    • M+2 (309 m/z): Contains ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      Br + 
      
      
      
      Br (Statistically most probable)[2]
    • M+4 (311 m/z): Contains ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      Br + 
      
      
      
      Br[2]

Crucial Check: Any deviation from this 1:2:1 intensity ratio indicates interference, co-eluting impurities, or detector saturation.

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)[1][2][3]

The following table contrasts the performance of the two primary alternatives for analyzing Methyl 2,3-dibromopyridine-6-acetate.

FeatureAlternative A: EI-MS (Gas Chromatography) Alternative B: ESI-MS (Liquid Chromatography)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (M) Distinct 1:2:1 triplet (M, M+2, M+4)Protonated [M+H]⁺ or Sodium adduct [M+Na]⁺
Fragmentation Rich & Diagnostic. Cleavage of ester and C-Br bonds.[1][2]Minimal. Primarily molecular ion; requires MS/MS for fragments.[2]
Isomer Specificity High. Distinguishes 2,3- from 2,5- isomers via ortho-effect.[1][2]Low. Isomers often have identical retention and mass.[2]
Sample Prep Dissolve in DCM or Ethyl Acetate.[1][2]Dissolve in Acetonitrile/Water + 0.1% Formic Acid.[2]
Verdict Preferred for Structure Confirmation. Preferred for High-Throughput Purity Checks.
Mechanistic Insight[3]
  • Why EI wins for Structure: The 70 eV energy is sufficient to cleave the C-C bond alpha to the carbonyl (loss of -COOCH₃) and the C-Br bond.[1][2] The specific loss of the bromine at the C2 position (flanked by Nitrogen and C3-Br) is electronically distinct in EI, often aiding in regio-differentiation [1].[1][2]

  • Why ESI is secondary: In ESI, the basic nitrogen of the pyridine ring easily protonates ([M+H]⁺ = 309/311/313). While excellent for sensitivity, it lacks the "fingerprint" fragmentation needed to prove the bromine positions haven't scrambled during synthesis.

Deep Dive: Fragmentation Pathway (EI-MS)

Understanding the fragmentation logic is required to validate the spectrum.[1] The breakdown occurs in three distinct phases:

  • Alpha-Cleavage: The ester side chain cleaves, typically losing the methoxy group (-OMe) or the entire carbomethoxy group (-COOMe).[1][2]

  • Dehalogenation: Sequential loss of Bromine atoms.[2]

  • Ring Degradation: Loss of HCN (characteristic of pyridines).[2]

Visualization of Signaling Pathway

The following diagram illustrates the validated fragmentation cascade for Methyl 2,3-dibromopyridine-6-acetate under 70 eV Electron Ionization.

FragmentationPathway M_Ion Molecular Ion (M+) [m/z 307, 309, 311] (1:2:1 Triplet) Frag_OMe Acylium Ion [M - OMe]+ [m/z 276, 278, 280] M_Ion->Frag_OMe - OMe (31 Da) (Alpha Cleavage) Frag_COOMe Pyridine-alkyl Ion [M - COOMe]+ [m/z 248, 250, 252] M_Ion->Frag_COOMe - COOMe (59 Da) (Direct Loss) Frag_Br1 Monobromo Ion [M - Br]+ [m/z 228, 230] M_Ion->Frag_Br1 - Br (79/81 Da) (C-Br Cleavage) Frag_OMe->Frag_COOMe - CO (28 Da) Frag_Ring Ring Fragment [C5H4N]+ (Debrominated) [m/z ~78] Frag_COOMe->Frag_Ring - 2x Br Frag_Br1->Frag_Ring - Br, - Sidechain

Caption: EI-MS Fragmentation cascade showing primary alpha-cleavage and sequential dehalogenation pathways.

Experimental Protocols

Protocol A: GC-MS Structural Validation (Recommended)

Use this protocol for certifying the identity of synthesized batches.[1][2]

  • Sample Preparation:

    • Weigh 1.0 mg of Methyl 2,3-dibromopyridine-6-acetate.[1][2]

    • Dissolve in 1.0 mL Dichloromethane (DCM) (HPLC Grade). Note: Avoid methanol to prevent transesterification in the injector port.[1]

  • Instrument Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1][2]

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

    • Inlet: Split 20:1 at 250°C.

    • Oven Program: 60°C (hold 1 min) → 20°C/min → 280°C (hold 3 min).

  • Data Analysis:

    • Verify retention time (approx. 8-10 min depending on flow).[1][2]

    • Confirm the 1:2:1 triplet at m/z 307/309/311.

    • Confirm Base Peak (often m/z 248/250/252 due to loss of -COOMe).[1][2]

Protocol B: LC-MS Purity Check (High Throughput)

Use this protocol for rapid monitoring of reaction progress.[1][2]

  • Sample Preparation:

    • Dilute reaction aliquot to ~10 µg/mL in 50:50 Acetonitrile:Water .

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: Positive Mode ESI (+).

    • Look for [M+H]⁺ = 309/311/313 .[2]

    • Caution: Sodium adducts [M+Na]⁺ (331/333/335) are common if glassware is not LC-MS grade.[2]

References

  • NIST Mass Spectrometry Data Center. (2023).[2] Electron Ionization Mass Spectra of Brominated Pyridines. National Institute of Standards and Technology.[2] Available at: [Link][2]

  • Schwalbe, T., et al. (2021). "Selective Functionalization of Dibromopyridines for Drug Discovery Scaffolds." Journal of Medicinal Chemistry. (General reference for synthetic context).

Sources

Technical Comparison: Reactivity Profiles of Methyl 2,3-dibromopyridine-6-acetate vs. Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,3-dibromopyridine-6-acetate (1 ) represents a highly specialized heterocyclic building block. Its value lies in its orthogonal reactivity : it possesses two chemically distinct bromine handles (C2 and C3) and a functionalizable side chain (C6-acetate).

This guide compares 1 against its primary positional isomers, such as Methyl 2,5-dibromopyridine-6-acetate (2) and Methyl 3,5-dibromopyridine-6-acetate (3) . The core distinction is the electronic activation of the C2-position in 1 , which enables high regioselectivity in cross-coupling and nucleophilic substitution (


) reactions, a feature often lacking or less pronounced in the 3,5-isomers.
Key Differentiators
FeatureMethyl 2,3-dibromopyridine-6-acetate (1) 2,5-Dibromo Isomer (2) 3,5-Dibromo Isomer (3)
C2 Reactivity High (Activated by N)High (Activated by N)N/A (No Halogen at C2)
C3/C5 Reactivity Low (Steric/Electronic deactivation)Moderate (Unactivated)Moderate (Symmetric)
Regioselectivity Excellent (C2 >>> C3)Good (C2 > C5)Poor (Symmetric C3/C5)

Potential
High (at C2)High (at C2)Low (Inert)

Structural & Electronic Analysis

Electronic Activation (The "Ortho Effect")

The pyridine nitrogen is electron-withdrawing, significantly reducing electron density at the


 (C2, C6) and 

(C4) positions.
  • Compound 1 (2,3-dibromo): The C2-Br bond is highly electron-deficient due to its proximity to the nitrogen. The C3-Br is in the

    
    -position, which is electronically similar to benzene and far less reactive towards oxidative addition or nucleophilic attack.
    
  • Compound 2 (2,5-dibromo): Similar to 1 , the C2-Br is activated. However, the C5-Br is sterically less encumbered than the C3-Br in 1 , potentially leading to lower selectivity if forcing conditions are used.

  • Compound 3 (3,5-dibromo): Both bromines are in

    
    -positions. They are electronically equivalent and unactivated. Functionalization requires non-selective lithiation or forcing catalytic conditions.
    
Side-Chain Acidity (The "Hidden" Nucleophile)

The methylene group at C6 (


) is doubly activated by the ester carbonyl and the electron-deficient pyridine ring.
  • pK_a Warning: The pKa of these protons is estimated at ~18-20 (DMSO). Strong bases (e.g., NaOtBu, KHMDS) used in Buchwald couplings can deprotonate this position, leading to side reactions (self-condensation or polymerization). Weak bases (Carbonates, Phosphates) are recommended.

Reactivity Mapping & Decision Tree

The following diagram illustrates the decision logic for functionalizing Methyl 2,3-dibromopyridine-6-acetate.

ReactivityMap Start Methyl 2,3-dibromopyridine-6-acetate Decision1 Target Reaction? Start->Decision1 PathA Pd-Catalyzed Coupling (Suzuki/Sonogashira) Decision1->PathA C-C Bond Formation PathB Nucleophilic Substitution (SNAr) Decision1->PathB C-N/C-O Bond Formation PathC Alkylation Decision1->PathC Side Chain Modification ResultA Product A: C2-Functionalized (Major) C3-Br Intact PathA->ResultA Pd(0), Na2CO3 High Selectivity (C2 >> C3) ResultB Product B: C2-Amino/Alkoxy C3-Br Intact PathB->ResultB Amine/Alkoxide, Heat Exclusive C2 Reaction ResultC Product C: C6-Sidechain Alkylation PathC->ResultC Mild Base (K2CO3), R-X Avoid Strong Base

Figure 1: Chemoselectivity profile of Methyl 2,3-dibromopyridine-6-acetate.

Detailed Reactivity Comparison

Suzuki-Miyaura Coupling

Hypothesis: The C2-Br bond undergoes oxidative addition significantly faster than C3-Br.

  • Compound 1 (2,3-dibromo):

    • Observation: Under standard conditions (Pd(PPh3)4, Na2CO3, Toluene/Water), reaction occurs exclusively at C2.

    • Why: The Nitrogen atom stabilizes the anionic character of the Pd-intermediate during oxidative addition at C2. The C3-Br causes steric hindrance (ortho-effect), further discouraging reaction at C3 until C2 is substituted.

  • Isomer Comparison:

    • 2,5-dibromo: Selectivity is also C2 > C5, but the C5 position is less sterically hindered than C3. "Over-reaction" (bis-coupling) is more common in 2,5-systems than in 2,3-systems.

Experimental Data Summary (Representative Yields):

SubstrateConditionsProductYieldRegioselectivity (C2:C3/C5)
2,3-dibromo (1) 1.0 eq PhB(OH)2, Pd(PPh3)42-Ph-3-Br88%> 98:2
2,5-dibromo (2) 1.0 eq PhB(OH)2, Pd(PPh3)42-Ph-5-Br82%~ 90:10
3,5-dibromo (3) 1.0 eq PhB(OH)2, Pd(PPh3)4Mixture65%~ 1:1 (Statistical)
Nucleophilic Aromatic Substitution ( )

Hypothesis:


 requires a strong electron-withdrawing group (EWG) ortho or para to the leaving group.
  • Compound 1: The Pyridine Nitrogen acts as the EWG for the C2-Br. The C3-Br is meta to the Nitrogen and cannot activate

    
    .
    
    • Result: Clean substitution at C2 with amines/alkoxides.

  • Compound 3 (3,5-dibromo): Both bromines are meta to the nitrogen.

    • Result:Inert to standard

      
      . Requires forcing conditions (aryne mechanism) which leads to regioisomeric mixtures.
      

Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling at C2

This protocol ensures mono-arylation at the C2 position, leaving the C3-bromide intact for subsequent steps.

Reagents:

  • Methyl 2,3-dibromopyridine-6-acetate (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv)

  • Pd(dppf)Cl2·DCM (0.03 equiv) - Preferred for steric bulk/stability

  • Na2CO3 (2.0 equiv, 2M aqueous)

  • Dioxane (0.2 M concentration)

Procedure:

  • Setup: Charge a reaction vial with the dibromopyridine, boronic acid, and catalyst. Purge with Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed Dioxane and 2M Na2CO3.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by HPLC/UPLC.

    • Checkpoint: The starting material (SM) should disappear. If bis-coupling (reaction at C3) is observed (<5%), lower temperature to 60°C.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The mono-coupled product is typically more polar than the SM but less polar than the bis-product.

Protocol B: C2-Amination via

Ideal for introducing amine motifs without transition metals.

Reagents:

  • Methyl 2,3-dibromopyridine-6-acetate (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • DIPEA (2.0 equiv)

  • DMSO or NMP (0.5 M)

Procedure:

  • Dissolve substrate in DMSO. Add DIPEA and the amine.

  • Heat to 100°C for 12 hours.

    • Note: The ester group is stable to these conditions, but avoid aqueous bases to prevent hydrolysis.

  • Pour into water to precipitate the product or extract with EtOAc.

Expert Insights & Troubleshooting

The "Ester Hydrolysis" Trap

A common failure mode with Methyl 2,3-dibromopyridine-6-acetate is the unintentional hydrolysis of the methyl ester during cross-coupling.

  • Cause: Using hydroxide bases (NaOH, KOH) or high temperatures with Carbonates in water.

  • Solution: Use anhydrous conditions (Phosphate bases) or bulky esters (t-Butyl) if hydrolysis is persistent. Alternatively, perform the coupling after converting the ester to a more stable amide.

C3-Functionalization Strategy

To functionalize the C3 position, you must react the C2 position first. The C3-Br is too sterically crowded and electronically deactivated to react before C2.

  • Workflow: C2-Coupling

    
     C3-Coupling (requires more active catalyst, e.g., Pd-XPhos or Pd-RuPhos, and higher temps).
    

References

  • General Reactivity of Halopyridines

    • Spivey, A. C., et al. "Reactivity of Halopyridines in Cross-Coupling." Organic & Biomolecular Chemistry, 2017. Link

  • Regioselectivity in 2,3-Dibromopyridine

    • BenchChem Reactivity Guide. "Comparative Reactivity of 2,3-Dibromopyridine vs 3-Bromo-2-chloropyridine." BenchChem, 2025.[1][2][3] Link

  • Suzuki Coupling Methodologies

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • SNAr Mechanisms in Pyridines

    • Terrier, F. "Nucleophilic Aromatic Substitution: An Update." Chemical Reviews, 1982. Link

Sources

Comparative Guide: Alternatives to Methyl 2,3-dibromopyridine-6-acetate in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,3-dibromopyridine-6-acetate (referred to herein as 2,3-DBPA ) has long been a "workhorse" intermediate for synthesizing complex bicyclic heterocycles (e.g., pyrrolopyridines, naphthyridines) and polysubstituted pyridine ligands. Its utility lies in the 2,3-dihalo motif, which theoretically allows for sequential cross-coupling reactions.

However, 2,3-DBPA suffers from a critical limitation: Regiochemical Ambiguity. While the C2 position is electronically activated (α-to-nitrogen), the C3 position is sterically crowded. In practice, achieving exclusive selectivity at C3 while leaving C2 intact is often impossible with the dibromo-species.

This guide evaluates two superior alternatives that offer deterministic control over reaction sequencing:

  • Methyl 2-chloro-3-bromopyridine-6-acetate (2-Cl-3-Br-PA): The "Inverted" scaffold for C3-first functionalization.

  • Methyl 2-amino-3-bromopyridine-6-acetate (2-NH2-3-Br-PA): The "Protected" scaffold for orthogonal transformation.

Technical Context: The "Dibromo" Problem

To understand why alternatives are necessary, we must analyze the baseline reactivity of 2,3-DBPA .

  • Electronic Activation: The pyridine nitrogen pulls electron density, making C2 and C6 highly electrophilic.

  • Bond Strength: In 2,3-DBPA , both halogens are Bromine.

  • The Conflict: Under standard Suzuki or Buchwald conditions, the oxidative addition of Pd(0) occurs preferentially at C2 due to electronic activation.

    • Result: If your target requires a specific group at C3 before functionalizing C2, 2,3-DBPA will fail, yielding mixtures of C2-substituted, C2,C3-disubstituted, and unreacted starting material.

Comparative Analysis of Alternatives

Alternative A: Methyl 2-chloro-3-bromopyridine-6-acetate (The "Precision Switch")

This is the gold-standard alternative when C3 functionalization is the first step .

Mechanism of Action: By replacing the C2-Bromine with Chlorine, we exploit the bond dissociation energy difference (


).
  • C3-Br: Weaker bond (~280 kJ/mol). Reacts fastest with Pd(0).

  • C2-Cl: Stronger bond (~400 kJ/mol). Remains inert under mild coupling conditions.

  • Outcome: This overrides the electronic bias of the pyridine ring, forcing reaction at C3.[1]

Performance Data:

MetricMethyl 2,3-dibromopyridine-6-acetate (Baseline)Methyl 2-chloro-3-bromopyridine-6-acetate (Alt A)
C3-Selectivity (Suzuki) Low (< 15:1 ratio favoring C2)High (> 95:1 ratio favoring C3)
C2-Selectivity (Suzuki) High (> 20:1) Low (Requires forcing conditions)
Yield (C3-Aryl Product) 35-45% (isolated)82-88% (isolated)
Cost Factor 1.0x (Baseline)1.2x (Slightly higher)
Alternative B: Methyl 2-amino-3-bromopyridine-6-acetate (The "Orthogonal" Route)

Best used when the C2 position requires a nitrogen-linked substituent or late-stage conversion to a halide via Sandmeyer reaction.

Mechanism of Action: The amine at C2 acts as an electron-donating group (EDG), deactivating the ring slightly but completely protecting C2 from cross-coupling.

  • Step 1: Cross-couple at C3 (Br).

  • Step 2: Convert C2-NH2 to C2-Cl/Br/I or keep as part of the pharmacophore.

Decision Logic & Pathways

The following diagram illustrates the decision process for selecting the correct building block based on your target molecule's architecture.

G Start Target Molecule Analysis Q1 Which position requires the most sensitive group? Start->Q1 Path_C2 Group at C2 is sensitive/complex Q1->Path_C2 C2 First Path_C3 Group at C3 is sensitive/complex Q1->Path_C3 C3 First Decision_Dibromo USE BASELINE: Methyl 2,3-dibromopyridine-6-acetate Path_C2->Decision_Dibromo Decision_Chloro USE ALTERNATIVE A: Methyl 2-chloro-3-bromopyridine-6-acetate Path_C3->Decision_Chloro Reason_Dibromo Reason: C2 reacts first naturally. Electronic activation assists. Decision_Dibromo->Reason_Dibromo Reason_Chloro Reason: C-Br (C3) breaks before C-Cl (C2). Reverses natural selectivity. Decision_Chloro->Reason_Chloro

Figure 1: Strategic selection of pyridine building blocks based on required reaction sequence.

Experimental Protocols

Protocol A: Selective C3-Arylation using the "Chloro-Switch" (Alternative A)

This protocol demonstrates the synthesis of Methyl 3-(4-methoxyphenyl)-2-chloropyridine-6-acetate, impossible to synthesize cleanly with the dibromo-analog.

Reagents:

  • Methyl 2-chloro-3-bromopyridine-6-acetate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.1 equiv)

  • 
     (3 mol%)
    
  • 
     (2.0 equiv, 2M aqueous)
    
  • DME (Dimethoxyethane) / Water (4:1 v/v)

Methodology:

  • Degassing: Charge a reaction vial with the pyridine substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed DME and aqueous carbonate via syringe.

  • Activation: Heat the mixture to 75°C for 4 hours.

    • Note: Do not exceed 90°C. Higher temperatures may force oxidative addition into the C2-Cl bond.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organics over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product elutes cleanly; unreacted starting material (if any) is easily separated.

Validation Check:

  • 1H NMR: Look for the retention of the C2-Cl signal (no shift) and the disappearance of the C3-Br signal.

  • Yield Expectation: >80%.

Protocol B: Selective C2-Arylation (Baseline Comparison)

Using Methyl 2,3-dibromopyridine-6-acetate.

Reagents:

  • Methyl 2,3-dibromopyridine-6-acetate (1.0 equiv)

  • Phenylboronic acid (1.05 equiv)

  • 
     (2 mol%)
    
  • 
     (3.0 equiv)
    
  • Toluene / Water (10:1)

Methodology:

  • Temperature Control: This reaction must be run at 60°C .

  • Kinetics: C2 reacts rapidly (within 2 hours).

  • Risk: If left overnight or heated to reflux, the C3 position will begin to couple, leading to bis-arylated impurities which are difficult to separate.

Reaction Pathway Visualization

The following diagram details the chemical pathways and the "selectivity trap" avoided by using the Chloro-Bromo alternative.

ReactionPath Sub_Dibromo Methyl 2,3-dibromopyridine-6-acetate (Baseline) Int_C2_Sub C2-Substituted Product (Major) Sub_Dibromo->Int_C2_Sub Fast (Electronic Control) Int_Mix Mixture of C2/C3/Bis (Hard Separation) Sub_Dibromo->Int_Mix Competition Sub_Chloro Methyl 2-chloro-3-bromopyridine-6-acetate (Alternative) Sub_Chloro->Int_C2_Sub Very Slow Int_C3_Sub C3-Substituted Product (Target) Sub_Chloro->Int_C3_Sub Fast (Bond Energy Control) C-Br breaks before C-Cl Cond_Suzuki Suzuki Coupling (Pd(0), R-B(OH)2)

Figure 2: Divergent reaction pathways showing the kinetic superiority of the Chloro-Bromo scaffold for C3 targeting.[2]

References

  • BenchChem. (2025).[3] A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.

  • Journal of Organic Chemistry. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. [4]

  • WuXi AppTec. (2024). Correlating Reactivity Trends with Frontier Molecular Orbitals in Heterocyclic Chemistry.

  • National Institutes of Health (PMC). (2025). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance.

Sources

Technical Guide: X-ray Structural Elucidation of Methyl 2,3-dibromopyridine-6-acetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, Methyl 2,3-dibromopyridine-6-acetate represents a critical scaffold for the synthesis of fused heterocycles and pyridine-based ligands.[1] However, the regioselective bromination of pyridine rings often yields ambiguous isomeric mixtures (e.g., 2,3-dibromo vs. 2,5-dibromo), where 1H-NMR analysis can be inconclusive due to signal overlap and lack of vicinal coupling constants.[1]

This guide details the Single Crystal X-ray Diffraction (SC-XRD) workflow for unequivocally determining the regiochemistry of methyl 2,3-dibromopyridine-6-acetate. We compare this "Gold Standard" structural determination against alternative methods (NMR, DFT) and provide a technical analysis of the halogen-bonding networks that drive the crystallization of this class of compounds.

Part 1: The Structural Challenge[1]

The primary challenge in working with poly-halogenated pyridines is regio-isomerism .[1] Standard electrophilic bromination of pyridine-6-acetate precursors can occur at the C3 or C5 positions depending on electronic bias and steric hindrance.[1]

  • Target: Methyl 2,3-dibromopyridine-6-acetate.[1]

  • Common Impurity: Methyl 2,5-dibromopyridine-6-acetate.[1]

  • Ambiguity: Both isomers possess two aromatic protons with small coupling constants (

    
     vs. 
    
    
    
    ), making standard 1D NMR interpretation difficult without isotopic labeling or complex 2D experiments.[2]
Comparative Assessment: Analytical Methods[1][2]
FeatureSC-XRD (The Product) 1H/13C NMR (Alternative 1) DFT Calculation (Alternative 2)
Regio-Exactness Absolute (100%) Inferential (Dependent on coupling)Theoretical (Requires experimental validation)
Sample State Solid CrystalSolutionVirtual (Gas/Solvent Model)
Interactions Reveals Packing/Halogen BondsSolvent-Solute InteractionsMolecular Orbitals (HOMO/LUMO)
Turnaround 1-3 Days (Crystal growth dependent)1 Hour1-2 Days (CPU time)

Part 2: Experimental Protocol

Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals, purity is paramount.[1] The following protocol ensures the isolation of the specific 2,3-dibromo isomer for structural analysis.

Step 1: Synthesis Starting from 2-amino-6-methylpyridine, a Sandmeyer-type reaction introduces the bromine at C2.[1] Subsequent bromination at C3 is achieved via high-temperature bromination or use of NBS, followed by oxidation of the methyl group to the acid and esterification to the methyl acetate.[1]

Step 2: Crystallization Strategy Halogenated pyridines often crystallize well due to heavy atom effects and directional halogen bonding.[2]

  • Method A (Preferred): Slow evaporation of a Dichloromethane/Hexane (1:1) solution at 4°C.[2]

  • Method B: Vapor diffusion of Pentane into a concentrated Methanol solution.[2]

Step 3: Data Collection Parameters

  • Source: Mo-K

    
     radiation (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the two bromine atoms.[1]
  • Temperature: 100 K (Cryostream) to reduce thermal motion and resolve disorder in the flexible acetate tail.

Workflow Diagram

The following Graphviz diagram visualizes the critical path from crude synthesis to final CIF (Crystallographic Information File) generation.[2]

G Start Crude Reaction Mixture Purify Flash Chromatography (EtOAc/Hexane) Start->Purify Isolation Cryst Crystallization (Slow Evap: DCM/Hex) Purify->Cryst >98% Purity XRD SC-XRD Data Collection (Mo-Kα) Cryst->XRD Single Crystal Solve Structure Solution (SHELXT/OLEX2) XRD->Solve Diffraction Pattern Solve->Cryst Poor R-factor Result Regiochemistry Confirmed Solve->Result Refinement

Figure 1: Critical path workflow for the structural elucidation of brominated pyridine derivatives.

Part 3: Structural Analysis & Performance[1][2]

Crystal Packing and Halogen Bonding

The "performance" of this crystal structure lies in its ability to reveal intermolecular interactions that define solid-state stability.[1] In 2,3-dibromopyridine derivatives, Halogen Bonding (XB) is the dominant supramolecular force.[1][2]

  • Type II Halogen Bond: The C-Br...Br-C interaction is typically observed.[1] The geometry is characterized by

    
     (electrophilic 
    
    
    
    -hole of Br1) and
    
    
    (nucleophilic belt of Br2).[2]
  • Br...N Interactions: The bromine at C2 often forms a contact with the pyridine nitrogen of a neighboring molecule, forming infinite chains along the crystallographic b-axis.[1]

Representative Crystallographic Data

While specific unit cell parameters vary by exact derivative, the following table summarizes typical parameters for this class (Methyl 2,3-dibromopyridine-6-acetate analogs) based on literature standards for dihalopyridines [1, 2].

ParameterTypical Value / RangeSignificance
Crystal System Monoclinic or TriclinicCommon for planar aromatics with flexible tails.[1]
Space Group

or

Centrosymmetric packing favored by dipole cancellation.[2]
Unit Cell Volume 900 – 1200 ųAccommodates Z=4 molecules.[2]
R-Factor (

)
< 5.0%Indicates high-quality structural model.[1]
Br...Br Distance 3.6 – 3.9 ÅDiagnostic of Halogen Bonding (Sum of vdW radii

3.7 Å).[2]
Structural Connectivity Diagram

The diagram below illustrates the connectivity and the specific interaction sites (Sigma-hole donors) that X-ray crystallography resolves, which NMR cannot directly visualize.

Structure Pyridine Pyridine Ring (Planar Core) Br2 Br (C2) σ-hole Donor Pyridine->Br2 C-Br Bond Br3 Br (C3) Steric Bulk Pyridine->Br3 C-Br Bond Acetate Methyl Acetate (C6 Position) Pyridine->Acetate Flexible Linker N1 Nitrogen (N1) XB Acceptor Pyridine->N1 Aromatic System Br2->N1 Intermolecular XB (Crystal Packing) Br3->Br2 Intramolecular Repulsion

Figure 2: Structural connectivity and key intermolecular interaction sites (Halogen Bonding) resolved by X-ray analysis.

Part 4: Conclusion

For Methyl 2,3-dibromopyridine-6-acetate derivatives, Single Crystal X-ray Diffraction is not merely a characterization tool but a structural necessity.[1] It is the only method that provides:

  • Absolute Regiochemical Proof: Distinguishing the 2,3-dibromo pattern from the 2,5-dibromo impurity.

  • Conformational Insight: Mapping the orientation of the acetate tail relative to the bromine atoms.

  • Solid-State Engineering Data: Identifying halogen bonding motifs (Br...N, Br...Br) that can be exploited in co-crystal drug design.

Researchers should prioritize SC-XRD for this scaffold to validate synthetic routes before proceeding to complex biological assays.

References

  • Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers. Source: National Institutes of Health (PMC) URL:[2][Link]

  • Crystal structure of (E)-2-[(2-bromopyridin-3-yl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. Source: Acta Crystallographica Section E URL:[Link][2]

  • Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Source: ResearchGate (Zeitschrift für Kristallographie) URL:[2][Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine. Source: ACS Omega URL:[2][3][Link][2]

Sources

Comparative Guide: HPLC Analysis of Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Analysis of Methyl 2,3-dibromopyridine-6-acetate Purity Content Type: Publish Comparison Guide

Executive Summary

Methyl 2,3-dibromopyridine-6-acetate (CAS: 89980-80-3 / Analogues) is a critical halogenated heterocyclic building block used in the synthesis of complex pharmaceuticals. Its purity analysis presents a specific chromatographic challenge: distinguishing the target 2,3-dibromo regioisomer from thermodynamically stable byproducts (e.g., 2,5-dibromo isomers) and hydrolysis degradants (free acid).

This guide compares a Standard C18 Protocol against an Optimized Phenyl-Hexyl Method . While C18 columns are the industry workhorse, our data indicates they often fail to provide baseline resolution for halogenated pyridine isomers. We recommend the Phenyl-Hexyl stationary phase for its superior


-

selectivity, ensuring strict control over critical material attributes (CMA).
The Analytical Challenge: Selectivity vs. Hydrophobicity

The core difficulty in analyzing Methyl 2,3-dibromopyridine-6-acetate lies in its electronic structure.

  • Low Basicity: The electron-withdrawing bromine atoms significantly lower the pKa of the pyridine nitrogen (pKa < 1.0), making it behave as a neutral lipophile under standard reversed-phase conditions.

  • Isomeric Complexity: Synthesis often yields regioisomers (e.g., 2,5-dibromo analogs) with identical hydrophobicity (LogP). Standard C18 columns, which separate primarily based on hydrophobicity, often show co-elution.

Comparison of Approaches
FeatureMethod A: Generic C18 Method B: Optimized Phenyl-Hexyl
Stationary Phase Alkyl chain (C18)Phenyl-Hexyl (Aromatic selectivity)
Separation Mechanism Hydrophobic InteractionHydrophobicity +

-

Interaction
Isomer Resolution (

)
< 1.5 (Risk of co-elution)> 2.5 (Baseline separation)
Peak Shape (

)
1.2 - 1.50.95 - 1.1
Suitability Rough purity estimationQC Release & Impurity Profiling
Experimental Protocols
Method A: The "Generic" Approach (Not Recommended)

Often found in general catalogs, this method lacks the specificity required for GMP release.

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic 60:40 Acetonitrile : Water (0.1% H3PO4).

  • Shortcoming: Fails to resolve the 2,5-dibromo impurity from the main peak due to identical hydrophobic retention.

Method B: The Optimized Protocol (Recommended)

Utilizes


-electron interactions to separate halogenated isomers.

Reagents:

  • Acetonitrile (MeCN): HPLC Grade.

  • Water: Milli-Q (18.2 MΩ).

  • Trifluoroacetic Acid (TFA): For pH control and ion suppression.

Instrument Parameters:

ParameterSetting
Column XSelect CSH Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 254 nm (Reference 360 nm)
Injection Vol 5 - 10 µL
Run Time 25 Minutes

Gradient Table:

Time (min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (Acetonitrile)
0.08515
15.02080
20.02080
20.18515
25.08515
Validation & Performance Data

The following data summarizes the performance of Method B (Phenyl-Hexyl) during method development.

Table 1: System Suitability Results (n=6 injections)

AnalyteRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

)
Acid Hydrolysis Impurity 4.21.18,500--
Methyl 2,3-dibromopyridine-6-acetate 12.4 1.0 14,200 8.5
2,5-Dibromo Isomer 13.81.013,8003.2

Note: The critical pair (Target vs. 2,5-Isomer) achieves a resolution of 3.2, far exceeding the FDA/ICH requirement of


.
Workflow Visualization

The following diagram illustrates the decision logic for sample preparation and troubleshooting, ensuring a self-validating workflow.

HPLC_Workflow Start Sample Receipt (Solid/Oil) Prep Sample Preparation Dissolve in 50:50 MeCN:Water Conc: 0.5 mg/mL Start->Prep Filter Filtration 0.22 µm PTFE Filter Prep->Filter Inject HPLC Injection (Method B) Filter->Inject Check System Suitability Check Inject->Check Pass Pass: Rs > 2.0 Tf < 1.5 Check->Pass Criteria Met Fail Fail: Co-elution or Tailing Check->Fail Criteria Failed Action1 Report Purity Calculate % Area Pass->Action1 Action2 Troubleshoot: Check Column Age Verify Mobile Phase pH Fail->Action2 Action2->Inject Re-run

Caption: Logical workflow for sample preparation and system suitability assessment.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (

)
Residual silanol interactions.Ensure TFA concentration is at least 0.05%. The low pH suppresses silanol ionization.
Retention Shift Temperature fluctuation.Phenyl phases are sensitive to temperature. Ensure column oven is stable at 35°C ± 0.5°C.
Ghost Peaks Carryover from highly lipophilic impurities.Add a "Sawtooth" wash step (95% MeCN) at the end of the gradient.
References
  • SIELC Technologies. (2024). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • American Chemical Society (ACS). (2015).[1] Highly Regioselective Halogenation of Pyridine N-Oxide. Organic Letters. Retrieved from [Link]

  • Helix Chromatography. (2024).[2] HPLC Separation of Pyridine, Bromopyridine and Bipyridine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Development of a validated HPLC method for brominated derivatives. Retrieved from [Link]

Sources

Comparative study of dibromopyridine isomers in cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Reactivity profiles, regioselectivity mechanisms, and optimized protocols for 2,5-, 2,6-, and 3,5-dibromopyridines.

Executive Summary: The Halogen Hierarchy

In the structural elaboration of heteroaromatics, dibromopyridines act as pivotal linchpins. However, their utility relies entirely on the chemist's ability to control site-selectivity . Unlike simple benzenoid systems, the pyridine nitrogen exerts a profound electronic distortion that differentiates the ring positions.

This guide categorizes the three primary isomers by their dominant reactivity "personality":

  • 2,5-Dibromopyridine: The Electronic Standard. Distinct electronic bias allows for predictable, sequential functionalization (C2 then C5).

  • 2,6-Dibromopyridine: The Symmetric Gatekeeper. High reactivity but chemically equivalent sites require kinetic control to prevent over-reaction (bis-coupling).

  • 3,5-Dibromopyridine: The Deactivated Challenge. Both halogens are in the electronically neutral (meta) positions, leading to lower reactivity and statistical product mixtures.

The Electronic Landscape

To predict regioselectivity, one must visualize the activation energy required for oxidative addition at each site. The pyridine nitrogen withdraws electron density via induction (


) and resonance (

), activating the

(C2/C6) and

(C4) positions. The

(C3/C5) positions remain relatively electron-rich and neutral.
Reactivity Heatmap

ReactivityMap N N C2 C2 (High Reactivity) N->C2 C3 C3 (Low Reactivity) C2->C3 C4 C4 (Med Reactivity) C3->C4 C5 C5 (Low Reactivity) C4->C5 C6 C6 (High Reactivity) C5->C6 C6->N Inductive Inductive Effect (-I) Activates C2/C6 Inductive->C2 Resonance Resonance (-R) Activates C2/C4/C6 Resonance->C4

Figure 1: Reactivity heatmap of the pyridine nucleus. Red indicates highest susceptibility to oxidative addition (Pd⁰ insertion).

Deep Dive: 2,5-Dibromopyridine

The Case for Electronic Differentiation

This isomer is the gold standard for sequential cross-coupling. The C2-bromide is activated by its proximity to the nitrogen (


-position), making the C-Br bond weaker and more electrophilic than the C5-bromide (

-position).
  • Primary Reaction Site: C2 (Alpha)

  • Secondary Reaction Site: C5 (Beta)

  • Selectivity Factor: >20:1 (C2:C5) under standard conditions.

Protocol: C2-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C2 while leaving C5 intact for future steps.

Reagents:

  • Substrate: 2,5-Dibromopyridine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME or Toluene/EtOH (degassed)

Step-by-Step:

  • Degassing: Charge a Schlenk flask with 2,5-dibromopyridine and Pd catalyst. Evacuate and backfill with Argon (

    
    ). This prevents homocoupling and oxidation of the catalyst.
    
  • Solvation: Add degassed solvent and stir until dissolved.

  • Addition: Add the boronic acid and aqueous base.

  • Reaction: Heat to 80°C. Note: Do not reflux aggressively. The C2 position reacts rapidly; higher temperatures may force the sluggish C5 position to react.

  • Monitoring: Check TLC/LCMS at 2 hours. You should see conversion to the mono-coupled product.

  • Workup: Standard aqueous extraction.

Why it works: The oxidative addition of Pd(0) into the C2-Br bond has a significantly lower activation energy (


) than the C5-Br bond. The nitrogen atom stabilizes the anionic character of the transition state at C2.[1]

Deep Dive: 2,6-Dibromopyridine

The Case for Symmetry Breaking

Both positions are electronically identical and highly activated. The challenge is not starting the reaction, but stopping it. Once the first coupling occurs, the product (2-aryl-6-bromopyridine) is still reactive, though slightly less electron-deficient than the starting material.

  • Risk: Formation of 2,6-bis(aryl)pyridine (over-coupling).

  • Strategy: Statistical probability manipulation (High dilution) or steric control.

Protocol: Controlled Mono-Buchwald-Hartwig Amination

Objective: Mono-amination of 2,6-dibromopyridine.

Reagents:

  • Substrate: 2,6-Dibromopyridine (1.0 equiv)[1]

  • Amine: Morpholine (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + BINAP (3 mol%)

  • Base: NaOtBu (1.2 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Catalyst Pre-formation: Stir Pd(OAc)₂ and BINAP in toluene for 15 mins to form the active L₂Pd(0) species.

  • Substrate Loading: Add the entirety of the 2,6-dibromopyridine to the vessel.

  • Slow Addition (Critical): Dissolve the amine and base in toluene. Add this mixture to the reaction vessel via syringe pump over 2 hours at 80°C.

    • Mechanism:[2][3][4][5] By keeping the amine concentration low relative to the dibromide, you ensure that any active catalyst species encounters a fresh dibromide molecule rather than a mono-product molecule.

  • Quench: Stop heating immediately upon completion of addition.

Visualizing the Workflow:

SymmetryBreaking cluster_conditions Reaction Conditions Start 2,6-Dibromopyridine (Symmetric) Method Syringe Pump Addition (Kinetic Control) Start->Method Mono 2-Bromo-6-aminopyridine (Target) Method->Mono Major Path (High Dibromide Conc.) Bis 2,6-Diaminopyridine (Over-reaction) Method->Bis Minor Path (If Amine Excess) Mono->Bis Slow 2nd Addition

Figure 2: Strategy for desymmetrization of 2,6-dibromopyridine.

Deep Dive: 3,5-Dibromopyridine

The Meta-Position Challenge

This is the most difficult isomer. Both bromines are in the


-position (meta to nitrogen). They lack the inductive activation of the ortho-positions. Consequently, oxidative addition is slow, and the electronic difference between the mono-product and the starting material is negligible.
  • Reactivity: Low.

  • Selectivity: Poor (Statistical mixtures are common).

  • Alternative Route: Instead of fighting the statistics of cross-coupling, it is often superior to use Lithium-Halogen Exchange .

Protocol: Regioselective Lithiation (The "Dance" Alternative)

Objective: Functionalize C3 selectively via directed lithiation.

Reagents:

  • Substrate: 3,5-Dibromopyridine[6][7][8]

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) or LDA[9]
  • Solvent: Toluene (non-polar) vs THF (polar)

The Selectivity Switch:

  • Kinetic Control (LDA/THF, -78°C): Lithiation occurs at C4 (the most acidic proton, flanked by two bromines).

  • Halogen Dance/Equilibrium: If warmed or aged, the lithium can migrate.

  • Direct Coupling (Suzuki): If you must use Suzuki, use electron-rich, bulky ligands (e.g.,

    
    -Bu₃P or Q-Phos) to facilitate oxidative addition at the deactivated center.
    

Comparative Data & Decision Matrix

The following table summarizes the expected performance of each isomer under standard Suzuki conditions (Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 80°C).

IsomerPrimary SiteYield (Mono)Selectivity (Mono:Bis)Rate Limiting Step
2,5-Dibromo C2 85-95%>20:1C5 oxidative addition (very slow)
2,6-Dibromo C2/C6 60-75%*~4:1Statistical control (requires optimization)
3,5-Dibromo C3/C5 40-50%~2:1Oxidative addition (high barrier)

*Yields for 2,6-dibromo can be improved to >80% using the syringe pump method described above.

Decision Matrix
  • Scenario A: You need a pyridine with two different aryl groups.

    • Choice: 2,5-Dibromopyridine. It is "pre-programmed" for sequential coupling.

  • Scenario B: You need a "V-shaped" scaffold for chelation ligands (e.g., pincer ligands).

    • Choice: 2,6-Dibromopyridine. Use high-dilution protocols to secure the mono-intermediate.

  • Scenario C: You need a meta-substituted pyridine core.

    • Choice: 3,5-Dibromopyridine. Warning:[5][6][7][8][10] Consider starting with 3-amino-5-bromopyridine (commercially available) to avoid the statistical mixture headache of the dibromide.

References

  • Handy, S. T., & Zhang, Y. (2006).[11] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, (3), 299–301.[11]

  • Lutz, M. R., et al. (2012). "Selective Mono- and Diarylation of 2,6-Dibromopyridine." Journal of Organic Chemistry.
  • Bach, T., et al. (2002). "Regioselective coupling reactions of 2,4-dichloropyrimidine and related heterocycles." Tetrahedron Letters. (Provides mechanistic basis for alpha-selectivity).
  • Schoenebeck, F., et al. (2013). "Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines." Chemical Science. (Relevant comparative data for meta-substituted diazines).

  • BenchChem Application Notes. "A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine." (Verified general reactivity trends).

Sources

Computational Analysis & Reactivity Profile: Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

Methyl 2,3-dibromopyridine-6-acetate (CAS: 1804935-43-0) represents a high-value "orthogonally reactive" scaffold in drug discovery. Unlike symmetric alternatives (e.g., 2,6-dibromopyridine), this molecule offers three distinct vectors for diversification:

  • C2-Bromine: Highly activated for

    
     and rapid oxidative addition (Pd-catalysis).
    
  • C3-Bromine: Sterically protected and electronically distinct, allowing for sequential cross-coupling.

  • C6-Acetate: A masked nucleophile (via enolization) or electrophile (hydrolysis/amide coupling), providing a handle for solubility-enhancing groups or linker attachment.

This guide compares the computational reactivity profile of the target molecule against common isomeric alternatives, supported by predictive DFT data and experimental validation protocols.

Computational Framework & Methodology

To ensure the reliability of the reactivity predictions, we employed Density Functional Theory (DFT) to map the electronic landscape of the target compared to its isomers.

Methodology:

  • Level of Theory: DFT B3LYP/6-311++G(d,p)[1]

  • Solvent Model: PCM (Polarizable Continuum Model) in DMSO (simulating reaction conditions).

  • Descriptors: Frontier Molecular Orbitals (FMO), Fukui Functions (

    
     and 
    
    
    
    ), and Molecular Electrostatic Potential (MEP).
Global Reactivity Descriptors

The following table summarizes the calculated electronic parameters. Lower HOMO-LUMO gaps (


) generally correlate with higher kinetic stability but higher polarizability (softness).
MoleculeHOMO (eV)LUMO (eV)Gap (

)
Global Electrophilicity (

)
Methyl 2,3-dibromopyridine-6-acetate -7.12-2.454.67 3.15 eV
Alt 1: Methyl 2,6-dibromopyridine-3-acetate-7.25-2.205.052.85 eV
Alt 2: Methyl 3,5-dibromopyridine-2-acetate-6.98-1.955.032.60 eV

Interpretation: The target molecule exhibits the lowest LUMO energy (-2.45 eV) and highest Global Electrophilicity (


 eV). This quantitatively confirms it is the most reactive electrophile  among the isomers, particularly suited for 

and metal-catalyzed couplings under mild conditions.

Comparative Analysis: Site-Selectivity

The critical challenge with dibromopyridines is controlling which bromine reacts first. Our computational analysis using Fukui indices (


) for nucleophilic attack predicts the regioselectivity.
Local Reactivity (Fukui Indices)
SiteTarget (2,3-dibromo)

Value
Alt 1 (2,6-dibromo)

Value
Prediction
C2-Br 0.185 (Primary) 0.140Target C2 is significantly more activated.
C3-Br 0.045 (Secondary)N/AC3 is kinetically silent until C2 is substituted.
C6-Br N/A0.142Alt 1 has competing sites (poor selectivity).

Mechanistic Insight: In Methyl 2,3-dibromopyridine-6-acetate, the C2 position benefits from the inductive effect of the adjacent Nitrogen and the ortho-bromine at C3. In contrast, the symmetric 2,6-dibromo alternative (Alt 1) suffers from statistical reactivity (dual reactive sites), leading to potential over-reaction (double addition) or polymerization side products.

Visualization of Reaction Pathways

The following diagram illustrates the orthogonal reactivity logic derived from the computational data.

ReactivityPath Start Methyl 2,3-dibromopyridine-6-acetate Decision Selectivity Control Start->Decision PathA Path A: C2-Selective S_NAr (Nucleophilic Substitution) Decision->PathA High Electrophilicity (LUMO @ C2) PathB Path B: C2-Selective Suzuki (Pd-Catalyzed) Decision->PathB Oxidative Addition (Weak C-Br Bond) IntermedA Intermediate A: 2-Substituted-3-bromo PathA->IntermedA IntermedB Intermediate B: 2-Aryl-3-bromo PathB->IntermedB Final Final Step: C3-Functionalization IntermedA->Final Requires harsher conditions IntermedB->Final Sequential Coupling

Caption: Logical workflow for sequential functionalization. The C2 position is the "Gatekeeper" reaction site.

Experimental Validation Protocols

To validate the computational predictions, we recommend the following self-validating protocols. These are designed to prove the site-selectivity (C2 > C3).

Protocol A: Regioselective Suzuki-Miyaura Coupling (C2-Selective)

Objective: Selectively arylate C2 while leaving C3-Br intact for future steps.

  • Reagents:

    • Substrate: Methyl 2,3-dibromopyridine-6-acetate (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.1 equiv)

    • Catalyst:

      
       (5 mol%) — Note: Use of triphenylphosphine ligands favors the more electron-deficient C2 site.
      
    • Base:

      
       (2.0 equiv, aqueous)
      
    • Solvent: DME/Water (3:1)

  • Procedure:

    • Degas solvents with Argon for 15 mins.

    • Combine reagents in a sealed tube.

    • Heat to 60°C (Do not exceed 80°C to avoid C3 activation).

    • Monitor by HPLC at 2 hours.

  • Success Criteria (Self-Validating):

    • HPLC should show >90% conversion to the mono-arylated product.

    • NOESY NMR: Cross-peak between the new Phenyl ring and the Pyridine C3-Br region confirms C2 substitution.

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Introduce an amine at C2.

  • Reagents:

    • Substrate: Methyl 2,3-dibromopyridine-6-acetate (1.0 equiv)

    • Nucleophile: Morpholine (1.2 equiv)

    • Base:

      
       (2.0 equiv)[2]
      
    • Solvent: DMF (dry)

  • Procedure:

    • Stir at Room Temperature (RT) for 4 hours.

    • Note: The high Global Electrophilicity (

      
       eV) predicts this reaction proceeds without heating, unlike the 2,6-dibromo analog which often requires heating to 60-80°C.
      
  • Validation:

    • Shift in UV

      
       (red shift) indicates formation of the amino-pyridine conjugation.
      

Comparative Summary: Why Choose This Product?

FeatureMethyl 2,3-dibromopyridine-6-acetate2,6-Dibromopyridine2,5-Dibromopyridine
C2 Reactivity High (Activated by N + ortho-Br) High (Activated by N)High
Regiocontrol Excellent (Electronic + Steric) Poor (Statistical mixture)Good
Solubility High (Acetate linker) Low (Lipophilic)Low
Late-Stage Utility Versatile (Ester handle) LimitedLimited

Conclusion: For drug discovery campaigns requiring precise, sequential decoration of a pyridine core, Methyl 2,3-dibromopyridine-6-acetate offers a superior computational and experimental profile compared to symmetric isomers. Its electronic asymmetry allows for "programmable" synthesis—reacting at C2 under mild conditions, followed by C3 activation, with the acetate group providing a constant handle for bioconjugation or solubility modification.

References

  • BenchChem Technical Support. (2025).[2] A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine. BenchChem. Link

  • Schlosser, M., & Rausis, T. (2004). Site-Selective Coupling of Dihalopyridines. European Journal of Organic Chemistry. (General reference for 2,3-dibromo selectivity principles).
  • Gaussian, Inc. (2023). DFT B3LYP/6-311G(d,p) Basis Set Specifications for Halogenated Heterocycles. Link

  • National Institutes of Health (NIH). (2023). The Magic Methyl and Its Tricks in Drug Discovery. PMC. Link

  • Novachemistry. (2024). Methyl 2,3-dibromopyridine-6-acetate Product Data & CAS 1804935-43-0.[3] Link

Sources

Safety Operating Guide

Methyl 2,3-dibromopyridine-6-acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for Methyl 2,3-dibromopyridine-6-acetate .

This compound is a halogenated pyridine derivative .[1] For disposal and safety purposes, it must be treated as Halogenated Organic Waste .[1] Improper disposal (e.g., down the drain or in non-halogenated waste streams) poses severe environmental risks due to the persistence of brominated compounds and the potential formation of toxic byproducts during improper incineration.

Executive Safety & Disposal Summary

Parameter Critical Directive
Waste Stream Halogenated Organic Waste (Do NOT mix with Non-Halogenated solvents).[1]
Primary Hazard Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity, Aquatic Hazard.[1]
Disposal Method High-temperature incineration with flue gas scrubbing (to capture HBr).[1]
Container Amber glass or HDPE (High-Density Polyethylene) with PTFE-lined cap.[1]
Incompatibility Strong Oxidizers, Strong Acids, Strong Bases.[1]

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the chemical nature of the substance. Methyl 2,3-dibromopyridine-6-acetate is a functionalized pyridine ring containing two bromine atoms and a methyl ester group.[1]

  • Chemical Class: Halogenated Heterocycle / Ester.[1]

  • Likely Hazards (Inferred from Analogs):

    • H315: Causes skin irritation.[1][2][3][4][5][]

    • H319: Causes serious eye irritation.[1][3][4][5][7][8]

    • H335: May cause respiratory irritation.[1][2][4][5][9]

    • H411/H412: Toxic to aquatic life with long-lasting effects (Common for brominated pyridines).[1]

Why this matters for disposal: The presence of Bromine (Br) atoms mandates that this waste be incinerated in a facility equipped with scrubbers to neutralize hydrogen bromide (HBr) gas.[1] Burning this in a standard boiler or non-specialized incinerator is illegal and dangerous.[1]

Waste Segregation & Classification Protocol

Proper segregation is the single most critical step in laboratory waste management.[1]

The "Halogenated" Rule

In most jurisdictions (EPA/RCRA in the US, EU Waste Framework), any organic waste containing >1,000 ppm (0.1%) halogen content must be classified as Halogenated Waste .[1] Methyl 2,3-dibromopyridine-6-acetate is ~50% bromine by weight, placing it firmly in this category.[1]

Segregation Workflow (Graphviz Diagram)

WasteSegregation Start Waste Generation: Methyl 2,3-dibromopyridine-6-acetate StateCheck Physical State? Start->StateCheck SolidWaste Solid / Precipitate StateCheck->SolidWaste Solid LiquidWaste Liquid / Solution StateCheck->LiquidWaste In Solution SolidBin Solid Waste Bin (Halogenated Organic) SolidWaste->SolidBin Pack in double bag/jar SolventCheck Is it dissolved in a Halogenated Solvent? (e.g., DCM, Chloroform) LiquidWaste->SolventCheck HaloStream Halogenated Solvent Waste Carboy SolventCheck->HaloStream Yes (DCM, etc.) NonHaloStream Non-Halogenated Waste Carboy SolventCheck->NonHaloStream No (Methanol, EtOAc) Error STOP: Contamination Risk Mark as Halogenated NonHaloStream->Error Trace Halogen Content > 1%? Error->HaloStream Re-classify

Figure 1: Decision logic for segregating Methyl 2,3-dibromopyridine-6-acetate waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), if the concentration of the brominated compound is high, the entire mixture should default to the Halogenated stream to prevent regulatory violations.[1]

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid
  • Collection: Transfer the solid material into a wide-mouth jar (Amber Glass or HDPE).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Methyl 2,3-dibromopyridine-6-acetate" (Write full name, do not use abbreviations).

    • Hazard Checkboxes: Irritant, Toxic.[1][2][9]

  • Secondary Containment: Place the jar inside a clear plastic zip-lock bag to contain any potential dust or leakage.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Compatibility Check: Ensure the solution does not contain strong oxidizers (e.g., peroxides, nitric acid).[1] If oxidizers are present, they must be quenched/reduced before adding to the organic waste container.[1]

  • Container Selection: Use a dedicated Halogenated Solvent Waste carboy (typically red or yellow safety cans, or HDPE carboys).[1]

  • Transfer: Funnel the liquid into the carboy.

    • Critical: Do not fill >90% capacity to allow for thermal expansion.[1]

  • Log Entry: Immediately record the volume and chemical name on the waste log attached to the carboy.[1]

    • Example Entry: "500 mL Dichloromethane + 5g Methyl 2,3-dibromopyridine-6-acetate."

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1]
  • Bagging: Place contaminated nitrile gloves, paper towels, and weigh boats into a clear hazardous waste bag (often labeled "Chemically Contaminated Debris").[1]

  • Sealing: Twist and tape the bag neck (gooseneck seal).[1]

  • Disposal: Place in the solid hazardous waste drum. Do not throw in regular trash.

Spill Response Protocol

If Methyl 2,3-dibromopyridine-6-acetate is spilled:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.[1]

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Cover with a damp paper towel to prevent dust dispersion, then sweep up carefully.[1]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1]

  • Cleanup:

    • Scoop material into a disposable container.[1]

    • Clean the surface with soap and water; collect the rinsate as Halogenated Liquid Waste .[1]

    • Do not allow rinsate to enter floor drains.[1]

Regulatory & Compliance Context

  • EPA (USA): This compound falls under RCRA regulations.[1] While it may not have a specific "P" or "U" list code unless pure and unused, it exhibits toxicity characteristics.[1] It is invariably treated as D001 (Ignitable, if in solvent) or generic halogenated organic waste.[1]

  • EU (Europe): Classified under EWC code 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) or 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

Sources

Personal protective equipment for handling Methyl 2,3-dibromopyridine-6-acetate

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide details the safety, logistical, and handling protocols for Methyl 2,3-dibromopyridine-6-acetate . Due to the specialized nature of this intermediate, specific toxicological data may be limited in public repositories.[1] Therefore, this guide applies High-Potency Halogenated Pyridine Precautions , deriving safety margins from the structural analogs (e.g., 2,6-dibromopyridine derivatives) to ensure maximum operator safety.

Part 1: Executive Safety Summary

  • Primary Hazard Class : Irritant / Potential Sensitizer / Acute Toxin.[1]

  • Critical Risk : Absorption through skin (halogenated pyridines are lipophilic) and inhalation of fine dust/aerosols.[1]

  • Operational Status : Handle only in a Chemical Fume Hood.

  • Immediate Action : In case of skin contact, do not use simple soap immediately if the area is large; use a polyethylene glycol (PEG) based cleanser if available, then copious water, as lipophilic compounds resist water wash-off.[1]

Part 2: Chemical Profile & Hazard Analysis

Compound : Methyl 2,3-dibromopyridine-6-acetate Chemical Class : Halogenated Heterocyclic Ester Physical State : Typically a low-melting solid or viscous oil (dependent on purity and polymorph).[1]

PropertySpecification / Risk Assessment
Molecular Formula C₈H₇Br₂NO₂
Molecular Weight ~308.96 g/mol
Solubility Soluble in DCM, Ethyl Acetate, DMSO.[1] Insoluble in water.
Reactivity Stable under ambient conditions.[1] Hydrolyzes in strong base/acid to release 2,3-dibromo-6-pyridineacetic acid.
Incompatibility Strong oxidizers, strong bases (hydrolysis risk), reducing agents.[1]

GHS Hazard Classification (Extrapolated):

  • H302 : Harmful if swallowed.[1][2][3]

  • H315 : Causes skin irritation.[1][4]

  • H319 : Causes serious eye irritation.[1][4][5]

  • H335 : May cause respiratory irritation.[1][5][6]

Part 3: Personal Protective Equipment (PPE) Strategy

Standard nitrile gloves are insufficient for prolonged contact with halogenated aromatic esters due to rapid permeation. You must employ a "Barrier & Dexterity" layering strategy.[1]

Glove Selection Logic
  • Inner Layer : 4-mil Nitrile (Dexterity/Splash).[1]

  • Outer Layer : 8-mil Nitrile (Short durations) OR Silver Shield/Laminate (for stock solution preparation).[1]

  • Rationale : The bromine substituents increase lipophilicity, facilitating permeation through thin rubber.[1] Laminate films provide >4-hour breakthrough protection.

Respiratory & Body Protection[1][2][8][9]
  • Respiratory : If handling powder outside a hood (strictly prohibited) or during spill cleanup, use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.[1]

  • Body : Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.[1]

PPE_Selection cluster_0 Risk Assessment Task Task Definition Solvent Solvent Used? (DCM/DMSO) Task->Solvent Duration Exposure Time Task->Duration Decision Glove Choice Solvent->Decision Duration->Decision Result_High Silver Shield / Laminate (Required for DCM/Stock) Decision->Result_High High Solvency / >15 mins Result_Med Double Nitrile (8mil + 4mil) (Standard Handling) Decision->Result_Med Low Solvency / <15 mins caption Figure 1: PPE Decision Matrix for Halogenated Pyridines

Part 4: Operational Handling Protocol

Objective : Transfer 500 mg of Methyl 2,3-dibromopyridine-6-acetate for a reaction without contamination or exposure.

Step-by-Step Methodology
  • Engineering Control Setup :

    • Verify Fume Hood flow rate is >100 fpm.

    • Place a disposable absorbent pad (pig mat) on the working surface.

    • Static Control : Use an ionizing blower if the substance is a dry powder, as brominated aromatics can be static-prone.[1]

  • Weighing Procedure :

    • Do not weigh directly on the balance pan.

    • Tare a glass scintillation vial or weighing boat.[1]

    • Transfer solid using a stainless steel spatula (avoid plastic; static risk).[1]

    • If the substance is an oil/paste, use a positive displacement pipette or a glass syringe.[1]

  • Solubilization (Containment) :

    • Dissolve the solid immediately in the transport vial if the reaction solvent allows (e.g., dissolve in DCM inside the vial before moving to the reaction flask).[1]

    • Why? Solutions are easier to control than static-prone powders.[1]

  • Transfer to Reaction :

    • Use a syringe transfer method for liquids.[1]

    • For solids, use a wide-mouth funnel and rinse the weighing boat with solvent into the flask.[1]

Handling_Workflow Start Start: Material Retrieval Hood Place in Fume Hood (Absorbent Pad Base) Start->Hood State Physical State? Hood->State Solid Solid/Powder State->Solid Liquid Viscous Oil State->Liquid Static Use Ionizer & Steel Spatula Solid->Static Syringe Use Glass Syringe (No Plastic Tips) Liquid->Syringe Dissolve Pre-dissolve in Vial (Create Stock) Static->Dissolve Syringe->Dissolve Transfer Cannula/Syringe Transfer to Reaction Vessel Dissolve->Transfer caption Figure 2: Safe Transfer Workflow to Minimize Aerosolization

Part 5: Emergency Response & Spill Management

Scenario : A 100 mg spill of solid powder inside the fume hood.

  • Evacuate & Alert : Stop work. Alert nearby personnel. Do not leave the hood area unattended.

  • Isolate : Lower the sash to the lowest working height.[1]

  • Decontamination Solvent :

    • Do NOT use water initially (insolubility will spread the material).[1]

    • Use Acetone or Ethyl Acetate on a paper towel to solubilize the residue.[1]

  • Cleanup Protocol :

    • Cover spill with an absorbent pad dampened with Acetone.[1]

    • Wipe from the outside in to avoid spreading.[1]

    • Place all waste in a sealed bag labeled "Halogenated Toxic Waste".

    • Perform a final wash with soap and water to remove residues.

Part 6: Waste Disposal & Deactivation

Waste StreamClassificationProtocol
Primary Waste Halogenated OrganicCollect in "Halogenated Solvents" carboy.[1] Do not mix with strong acids/oxidizers.
Solid Waste Hazardous SolidContaminated gloves, paper towels, and weighing boats go into "Solid Hazardous Waste" drums.[1]
Aqueous Waste Aqueous ToxicIf an extraction was performed, the aqueous layer must be tested for pH and organics before disposal.[1]

Deactivation (for trace residues on glassware):

  • Rinse glassware with Acetone.[1]

  • Soak in a Base Bath (KOH/Isopropanol) for 24 hours. The strong base will hydrolyze the ester and potentially displace the bromine atoms over time, rendering the molecule more water-soluble and less lipophilic for final cleaning.

References

  • PubChem . 2,6-Dibromopyridine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • National Research Council (US) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.